molecular formula C17H25N3O5S B000701 Meropenem CAS No. 96036-03-2

Meropenem

Numéro de catalogue: B000701
Numéro CAS: 96036-03-2
Poids moléculaire: 383.5 g/mol
Clé InChI: DMJNNHOOLUXYBV-PQTSNVLCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Meropenem is a broad-spectrum, beta-lactam carbapenem antibiotic of significant interest in microbiological and pharmacological research. It exerts its bactericidal effect by readily penetrating bacterial cell walls and covalently binding to specific penicillin-binding proteins (PBPs), particularly PBP 2 and 3 in Escherichia coli and Pseudomonas aeruginosa . This binding irreversibly inhibits the synthesis of the bacterial cell wall peptidoglycan layer, leading to cell lysis and death. A key feature of this compound is its stability against hydrolysis by a wide range of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes, making it a valuable tool for studying multidrug-resistant bacterial strains. In a research setting, this compound is primarily utilized in studies investigating antimicrobial resistance mechanisms, efficacy against complex infections, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Its applications include studying complicated skin and skin structure infections, intra-abdominal infections, bacterial meningitis, and infections in neutropenic hosts. The pharmacodynamic activity of this compound is characterized by time-dependent killing, where the duration of time the concentration remains above the minimum inhibitory concentration (T>MIC) is the key predictor of efficacy. Researchers can leverage its known pharmacokinetic profile—including low plasma protein binding (approximately 2%) and primarily renal excretion—to design robust in vitro and in vivo study models. Research Applications: • Mechanistic studies on bacterial cell wall synthesis and PBP inhibition. • Research on multidrug-resistant Gram-negative and Gram-positive pathogens. • In vitro and in vivo model systems for complex infections (e.g., peritonitis, meningitis). • Investigations into beta-lactamase-mediated resistance and carbapenem stability. Disclaimer: This product is labeled with "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. All safety data sheets (SDS) and handling instructions must be reviewed prior to use.

Propriétés

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045526
Record name Meropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly, 5.63e+00 g/L
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96036-03-2, 119478-56-7
Record name Meropenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96036-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meropenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096036032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Meropenem trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEROPENEM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOP6PX0BAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Meropenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Meropenem's Molecular Targets in Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of Meropenem, a broad-spectrum carbapenem antibiotic. We will dissect its primary targets within the bacterial cell wall synthesis pathway, present quantitative data on its binding affinities, detail relevant experimental methodologies, and visualize the complex interactions and pathways involved.

Introduction: The Bactericidal Action of this compound

This compound is a potent, intravenously administered β-lactam antibiotic belonging to the carbapenem class.[1][2] Its bactericidal activity stems from the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[3][4] By inhibiting the final stages of this pathway, this compound induces the formation of a weakened cell wall, leading to cell lysis and death.[2][4] Its broad spectrum of activity covers a wide range of Gram-positive and Gram-negative bacteria, making it a critical last-resort antibiotic for severe and multi-drug resistant infections.[1][3]

Primary Molecular Targets: Penicillin-Binding Proteins (PBPs)

The principal molecular targets of this compound are the Penicillin-Binding Proteins (PBPs).[2][5] PBPs are bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located on the outer side of the cytoplasmic membrane.[6][7] They play a crucial role in the final steps of peptidoglycan assembly, catalyzing the cross-linking of adjacent glycan strands to form the rigid, mesh-like structure of the cell wall.[4]

This compound's efficacy is rooted in its high affinity for multiple essential PBPs.[5] By covalently binding to the active site of these enzymes, it effectively inhibits their catalytic function.[8] This inhibition disrupts the necessary cross-linking of the peptidoglycan layer, compromising the cell wall's structural integrity and ultimately leading to bacterial cell death.[4][9]

2.1 Species-Specific PBP Affinity

This compound exhibits strong binding affinity to different sets of PBPs depending on the bacterial species:

  • In Escherichia coli : this compound demonstrates a high affinity for PBP2 and PBP3.[3][10] It also binds strongly to PBP4, PBP1a, PBP1b, PBP5, and PBP6.[11][12] The simultaneous binding to both PBP2 and PBP3 is believed to contribute to its potent activity, creating a synergistic effect that leads to the formation of spherical cells and subsequent lysis.[10][13]

  • In Pseudomonas aeruginosa : this compound's strongest affinities are for PBPs 2 and 3.[3][10] It also shows significant binding to PBP4.[4][11] The inhibition of PBP2 leads to the formation of spherical cells, while PBP3 inhibition results in filamentation.[10]

  • In Staphylococcus aureus : The primary targets are PBPs 1, 2, and 4.[3][4] It has the highest affinity for PBP4, followed by PBP1, PBP2, and PBP3.[11][14]

Quantitative Analysis of this compound-PBP Interactions

The affinity of this compound for its PBP targets can be quantified by determining the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of PBP activity. The table below summarizes the IC₅₀ values for this compound against key PBPs in E. coli and P. aeruginosa.

BacteriumPBP TargetThis compound IC₅₀ (μg/ml)Reference
Escherichia coli PBP1a/1b0.4[10]
PBP20.008[10]
PBP30.6[10]
PBP4≤0.02[10]
PBP5/61[10]
Pseudomonas aeruginosa PBP1a2[10]
PBP1b8[10]
PBP2≤0.3[10]
PBP3≤0.3[10]
PBP4≤0.3[10]

Table 1: 50% Inhibitory Concentrations (IC₅₀) of this compound for Penicillin-Binding Proteins (PBPs) in E. coli and P. aeruginosa.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the pathways and logical relationships involved in this compound's bactericidal activity.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM_Peptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM_Peptide MurC-F Lipid_I Lipid I UDP-NAM_Peptide->Lipid_I MraY Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG:e->Crosslinked_PG:w Transpeptidation PBPs PBPs (Transpeptidases) This compound This compound This compound->PBPs Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Meropenem_PBP_Inhibition_Pathway cluster_targets Primary PBP Targets cluster_effects Cellular Effects This compound This compound PBP2 PBP2 Inhibition This compound->PBP2 PBP3 PBP3 Inhibition This compound->PBP3 Other_PBPs Other PBPs (1, 4, etc.) Inhibition This compound->Other_PBPs Morphology_Sphere Spherical Cell Formation (E. coli, P. aeruginosa) PBP2->Morphology_Sphere PG_Weakening Peptidoglycan Cross-linking Disrupted PBP2->PG_Weakening Morphology_Filament Filamentous Cell Formation (P. aeruginosa) PBP3->Morphology_Filament PBP3->PG_Weakening Other_PBPs->PG_Weakening Lysis Cell Lysis & Bacterial Death Morphology_Sphere->Lysis Morphology_Filament->Lysis PG_Weakening->Lysis

Caption: Logical Flow of this compound Action on PBPs.

Key Experimental Protocols

5.1 PBP Binding Affinity Assay (Competitive Inhibition)

This protocol is used to determine the IC₅₀ of this compound for specific PBPs. It relies on the competition between the unlabeled antibiotic (this compound) and a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to PBPs.

Methodology:

  • Membrane Preparation: Isolate bacterial membranes containing PBPs from cultured cells (e.g., E. coli MC4100 or P. aeruginosa PAO1) through methods such as sonication and ultracentrifugation.[10]

  • Competitive Binding: Incubate the prepared membranes with varying concentrations of this compound for a set period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a constant, saturating concentration of Bocillin FL to the mixture and incubate for another set period (e.g., 10 minutes at 37°C). Bocillin FL will bind to any PBPs not already inhibited by this compound.

  • Reaction Quenching: Stop the labeling reaction by adding an excess of unlabeled penicillin G and placing the samples on ice.

  • SDS-PAGE: Separate the PBP-containing membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager (e.g., LumiImager or Typhoon FLA 9500).[10][15] The intensity of the fluorescent bands corresponds to the amount of uninhibited PBP.

  • IC₅₀ Determination: Quantify the band intensities using software (e.g., Quantity One). The IC₅₀ is the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control sample with no this compound.[10]

PBP_Binding_Assay_Workflow start Start: Isolate Bacterial Membranes step1 Incubate Membranes with Varying [this compound] start->step1 step2 Add Fluorescent Probe (Bocillin FL) step1->step2 step3 Separate Proteins via SDS-PAGE step2->step3 step4 Visualize Fluorescent Bands step3->step4 step5 Quantify Band Intensity step4->step5 end Calculate IC50 Values step5->end

Caption: Workflow for PBP Competitive Binding Assay.

5.2 Morphological Analysis via Microscopy

This protocol allows for the direct observation of changes in bacterial cell shape resulting from PBP inhibition by this compound.

Methodology:

  • Bacterial Culture: Grow bacteria (e.g., E. coli or P. aeruginosa) in a suitable broth to the mid-logarithmic phase.

  • Antibiotic Exposure: Add this compound at a specific concentration (e.g., 1x the Minimum Inhibitory Concentration, MIC) to the bacterial culture.[10]

  • Incubation: Incubate the treated culture for a defined period (e.g., 60 to 240 minutes).[10]

  • Microscopic Examination: At various time points, withdraw aliquots of the culture.

  • Imaging: Examine the cells using phase-contrast or scanning electron microscopy at high magnification (e.g., ×1,000).[10]

  • Analysis: Document the morphological changes, such as the formation of spherical cells (indicative of PBP2 inhibition) or filamentous cells (indicative of PBP3 inhibition).[10][11]

Additional Molecular Targets

While PBPs are the primary targets, research has indicated that carbapenems like this compound can also interact with other enzymes involved in cell wall metabolism, particularly in certain species like Mycobacterium tuberculosis.

  • L,D-Transpeptidases (Ldts): In M. tuberculosis, which has a unique peptidoglycan structure, L,D-transpeptidases are crucial for creating 3-3 cross-links. This compound can act as a suicide inhibitor of these enzymes, such as LdtMt2, further disrupting cell wall integrity.[16][17]

  • D,D-Carboxypeptidases: this compound has been shown to directly inhibit the D,D-carboxypeptidase DacB2 in M. tuberculosis. This action limits the pool of available substrates for cross-linking, working synergistically with the inhibition of transpeptidases to induce rapid cell lysis.[17]

Conclusion

This compound exerts its powerful bactericidal effect through a multi-targeted inhibition of bacterial cell wall synthesis. Its primary mechanism involves the high-affinity binding and subsequent inactivation of multiple essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking, critical morphological changes, and ultimately, cell lysis. The specific PBPs targeted vary across bacterial species, contributing to this compound's broad spectrum of activity. Further research into its effects on secondary targets, such as L,D-transpeptidases, continues to illuminate the comprehensive and potent nature of this last-resort antibiotic. A thorough understanding of these molecular interactions is paramount for combating antibiotic resistance and guiding the development of future antibacterial agents.

References

The Genesis of a Broad-Spectrum Antibiotic: A Technical History of Meropenem's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem stands as a cornerstone in the armamentarium against severe bacterial infections, particularly those caused by multidrug-resistant organisms. As a member of the carbapenem class of β-lactam antibiotics, its journey from discovery to clinical staple is a testament to the power of medicinal chemistry in overcoming microbial resistance. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, antimicrobial spectrum, and the evolution of resistance. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways.

The Dawn of the Carbapenems: A Response to Growing Resistance

The story of this compound begins with the discovery of the first carbapenem, thienamycin, in the late 1970s from Streptomyces cattleya.[1][2] Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, surpassing other β-lactams of its time. However, its inherent chemical instability and susceptibility to hydrolysis by human renal dehydropeptidase-I (DHP-I) hindered its clinical development.[2] This led to the development of imipenem, a more stable derivative of thienamycin, which was co-administered with a DHP-I inhibitor, cilastatin.[2]

The success of the imipenem-cilastatin combination spurred further research to develop a carbapenem with inherent stability to DHP-I, a broader spectrum of activity, and a reduced potential for neurotoxicity that was observed with imipenem. This endeavor culminated in the synthesis of this compound, a significant advancement in the carbapenem class. This compound was patented in 1983 and received its first approval for medical use in 1995 in Japan.[3]

The Chemical Blueprint: Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve efficiency and yield. A common industrial synthesis involves the condensation of two key intermediates: a protected carbapenem core and a pyrrolidine side chain.

A widely utilized synthetic route involves the reaction of 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate with (2S,4S)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine.[4][5] This condensation reaction is followed by deprotection steps to yield the final this compound molecule.[4]

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a generalized representation of a common synthetic approach. Specific conditions and reagents may vary based on patented and proprietary industrial processes.

Step 1: Condensation

  • Dissolve 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate and (2S,4S)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine hydrochloride in an appropriate organic solvent (e.g., N,N-dimethylformamide or a mixture of ethyl acetate and N-methylpyrrolidinone).[6][7]

  • Cool the reaction mixture to a temperature between -10°C and 5°C.[4][6]

  • Add a suitable base, such as diisopropylethylamine (DIPEA), dropwise to the cooled mixture to facilitate the condensation reaction.[4]

  • Stir the reaction mixture at a controlled low temperature for several hours until the reaction is complete, which can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).[4]

  • The resulting product is the diprotected this compound intermediate.

Step 2: Deprotection (Hydrogenolysis)

  • The crude reaction mixture containing the diprotected this compound is subjected to hydrogenolysis without isolation of the intermediate.[7]

  • A catalyst, typically 5% or 10% Palladium on carbon (Pd/C), is added to the reaction mixture.[4][7]

  • The reaction is carried out in a biphasic solvent system, often a mixture of the organic solvent from the previous step and an aqueous buffer (e.g., N-methylmorpholine-acetic acid buffer at pH 6.0).[7]

  • The mixture is hydrogenated under pressure (e.g., 3-4 bar) at a controlled temperature (e.g., 20-25°C) for several hours.[7]

  • Upon completion of the reaction, the catalyst is removed by filtration.[7]

  • The aqueous layer, containing the deprotected this compound, is separated.[7]

Step 3: Isolation and Purification

  • The aqueous solution of this compound is treated with an organic solvent such as acetone to induce crystallization.[4][7]

  • The mixture is cooled to a low temperature (e.g., 0-5°C) and stirred to promote complete precipitation.[4][7]

  • The crystalline this compound is collected by filtration, washed with a cold organic solvent (e.g., acetone), and dried under vacuum to yield the final product.[4][7]

Mechanism of Action: Disrupting the Bacterial Fortress

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell.[8][9] This mechanism is characteristic of β-lactam antibiotics.

Targeting Penicillin-Binding Proteins (PBPs)

The primary targets of this compound are the penicillin-binding proteins (PBPs), which are enzymes located in the bacterial cell membrane that are crucial for the final steps of peptidoglycan synthesis.[3][10] Peptidoglycan is a polymer that forms the structural framework of the bacterial cell wall. This compound readily penetrates the outer membrane of Gram-negative bacteria and covalently binds to the active site of PBPs.[9] This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains. The inhibition of cell wall synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[9] this compound has a high affinity for multiple PBPs, which contributes to its broad spectrum of activity.[9]

Meropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane (Gram-Negative) Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Precursors Peptidoglycan_Synthesis->PBPs Transpeptidation Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBPs->Cell_Wall Catalyzes Lysis Cell Lysis PBPs->Lysis Leads to Meropenem_ext This compound Meropenem_ext->Outer_Membrane Penetration Meropenem_ext->PBPs Inhibition

This compound's mechanism of action.

Antimicrobial Spectrum and Potency

This compound is renowned for its exceptionally broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[11][12] Its potency is reflected in its low Minimum Inhibitory Concentrations (MICs) against many clinically important pathogens.

Quantitative Data: MIC Values

The following table summarizes the MIC50 and MIC90 values of this compound against a selection of common bacterial pathogens, demonstrating its potent in vitro activity.

Bacterial SpeciesGram StainMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA)Positive0.060.12
Streptococcus pneumoniaePositive≤0.0250.1
Enterococcus faecalisPositive28
Escherichia coliNegative≤0.0250.06
Klebsiella pneumoniaeNegative0.030.06
Pseudomonas aeruginosaNegative0.52
Acinetobacter baumanniiNegative18
Haemophilus influenzaeNegative0.050.1
Bacteroides fragilisAnaerobe0.120.5

Data compiled from multiple sources.[13][14][15][16] Values can vary based on geographic location and testing methodology.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[2][17][18][19][20]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Multipipettor and sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate.[17] b. The final volume in each well should be 100 µL.[17] c. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included.[17]

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.[18] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Inoculation: a. Within 15 minutes of standardization, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[18]

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Interpretation: a. After incubation, examine the plate for bacterial growth (indicated by turbidity).[2] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]

Pharmacokinetics and Clinical Efficacy

The pharmacokinetic profile of this compound is characterized by good tissue penetration and a primary route of elimination through the kidneys.[8][10][11]

Quantitative Pharmacokinetic Parameters
ParameterHealthy Adults (1g dose)Patients with Severe Renal Impairment (GFR < 5 ml/min)
Peak Plasma Concentration (Cmax)53 - 62 mg/L~53 mg/L (0.5g dose)
Elimination Half-life (t½)~1 hourup to 13.7 hours
Volume of Distribution (Vd)15 - 20 LVariable, may be altered
Total Plasma Clearance (CL)~186 ml/min/1.73 m²~19 ml/min/1.73 m²
Renal Clearance~70% of total clearanceSignificantly reduced
Protein Binding~2%~2%

Data compiled from multiple sources.[8][10][11][21] Values can vary based on patient population and clinical condition.

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating a wide range of serious infections, including intra-abdominal infections, bacterial meningitis, pneumonia, and febrile neutropenia.[18][22] In comparative studies, this compound has shown efficacy comparable to or greater than other broad-spectrum antibiotics and combination therapies.[18][22] Its favorable safety profile, particularly its lower propensity to cause seizures compared to imipenem, has made it a preferred choice in many clinical scenarios.[18]

Stability to Renal Dehydropeptidase-I (DHP-I)

A key advantage of this compound over its predecessor, imipenem, is its enhanced stability against hydrolysis by human renal dehydropeptidase-I (DHP-I).[12][14][23] This stability is attributed to the presence of a 1-β-methyl group in its chemical structure.[12] As a result, this compound can be administered without a DHP-I inhibitor like cilastatin.

Experimental Protocol: DHP-I Stability Assay

The stability of this compound in the presence of DHP-I can be assessed by monitoring the rate of its hydrolysis.

Materials:

  • Purified DHP-I enzyme (from human or animal sources)

  • This compound solution of known concentration

  • Spectrophotometer capable of UV absorbance measurements

  • Reaction buffer (e.g., 3-(N-morpholino)propanesulfonic acid, pH 7.1)

  • Quartz cuvettes

Procedure:

  • Enzyme and Substrate Preparation: a. Prepare a solution of purified DHP-I in the reaction buffer. b. Prepare a solution of this compound in the reaction buffer.

  • Kinetic Measurement: a. Equilibrate the DHP-I solution and the this compound solution to the reaction temperature (e.g., 37°C).[24] b. Initiate the reaction by adding a small volume of the DHP-I solution to the this compound solution in a quartz cuvette.[24] c. Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 298 nm), which corresponds to the hydrolysis of the β-lactam ring of this compound.[24] d. Record the absorbance at regular time intervals for a defined period (e.g., 2.5 minutes).[24]

  • Data Analysis: a. Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot. b. By performing the assay with varying substrate concentrations, kinetic parameters such as Vmax and Km can be determined using Lineweaver-Burk plots.[24] The Vmax/Km ratio serves as an index of the enzyme's preference for the substrate, with a lower value indicating greater stability.[24]

The Challenge of Resistance

Despite its broad spectrum and stability, the emergence of resistance to this compound is a growing concern. Bacteria have evolved several mechanisms to evade the action of carbapenems.

Mechanisms of Resistance
  • Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48).[14] These enzymes inactivate this compound by hydrolyzing its β-lactam ring.

  • Efflux Pump Overexpression: Some bacteria can actively pump this compound out of the cell before it reaches its PBP targets.[1][7] This is often mediated by multidrug resistance (MDR) efflux pumps.

  • Porin Loss or Modification: Gram-negative bacteria possess outer membrane proteins called porins that form channels for the entry of antibiotics like this compound.[25] Mutations that lead to the loss or modification of these porin channels can reduce the intracellular concentration of this compound, leading to resistance.[25]

  • Alterations in Penicillin-Binding Proteins (PBPs): Although less common, mutations in the genes encoding PBPs can reduce their affinity for this compound, thereby decreasing its efficacy.

Meropenem_Resistance_Mechanisms cluster_bacterium Resistant Bacterial Cell Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Efflux_Pump Efflux Pump Periplasmic_Space->Efflux_Pump Captured Carbapenemase Carbapenemase Periplasmic_Space->Carbapenemase Hydrolysis PBP_Alteration Altered PBP Periplasmic_Space->PBP_Alteration Reduced Binding Inner_Membrane Inner Membrane Meropenem_ext This compound Efflux_Pump->Meropenem_ext Expelled Inactive_this compound Inactive This compound Carbapenemase->Inactive_this compound Porin_Loss Porin Channel (Loss/Mutation) Meropenem_ext->Periplasmic_Space Reduced Entry Meropenem_ext->Porin_Loss Blocked Entry

Mechanisms of bacterial resistance to this compound.
Experimental Protocol: Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a rapid, qualitative assessment of efflux pump activity in bacteria.[1][22]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures of test and control strains

  • Incubator (37°C)

Procedure:

  • Plate Preparation: a. Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 µg/mL).[22]

  • Inoculation: a. From a fresh culture, pick a colony of the test organism and streak it radially from the center to the edge of the EtBr-containing TSA plate.[22] b. Multiple strains can be tested on the same plate in a "cartwheel" pattern.[22] c. Include a known susceptible (low efflux) control strain and a known resistant (high efflux) control strain.[22]

  • Incubation: a. Incubate the plates at 37°C for 16-18 hours.[22]

  • Interpretation: a. After incubation, visualize the plates under UV light. b. Strains with high efflux pump activity will effectively pump out the EtBr and will show little to no fluorescence, even at higher EtBr concentrations.[22] c. Strains with low efflux activity will accumulate EtBr and will fluoresce brightly.[22] d. A four-fold or greater increase in the MIC of an antibiotic in the presence of an efflux pump inhibitor (like CCCP or PAβN) in a broth microdilution assay can provide quantitative confirmation of efflux pump-mediated resistance.[7][26]

Conclusion and Future Directions

This compound represents a significant milestone in the development of carbapenem antibiotics, offering a broad spectrum of activity, stability to DHP-I, and a favorable safety profile. Its discovery and development have provided clinicians with a powerful tool to combat serious and life-threatening bacterial infections. However, the escalating threat of carbapenem resistance underscores the urgent need for continued research and development of new antimicrobial agents and strategies to preserve the efficacy of this vital class of antibiotics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to this critical endeavor, fostering a deeper understanding of this compound's legacy and informing the development of the next generation of antibacterial therapies.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of meropenem, a broad-spectrum carbapenem antibiotic. The information is intended for professionals in the fields of pharmaceutical research, drug development, and clinical microbiology.

Chemical Identity and Structure

This compound is a semi-synthetic, ultra-broad-spectrum injectable antibiotic belonging to the carbapenem class of β-lactams.[1] Its unique structure confers stability against many bacterial β-lactamases, including penicillinases and cephalosporinases. Unlike imipenem, it is stable to human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[2]

The chemical structure of this compound features a carbapenem core fused to a five-membered, unsaturated ring.[3] Key structural features include a 1-β-methyl group, which provides intrinsic stability to DHP-I, and a pyrrolidine side chain at the C-2 position, which enhances its spectrum of activity against Gram-negative bacteria.[2][3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4R,5S,6S)-3-[[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[4][5]
CAS Number 96036-03-2 (Anhydrous)[6][7]
119478-56-7 (Trihydrate)[8]
Molecular Formula C₁₇H₂₅N₃O₅S (Anhydrous)[4][7]
C₁₇H₃₁N₃O₈S (Trihydrate)[9]
Stereochemistry Specific stereocenters at positions 4, 5, and 6 of the bicyclic core and within the side chains are crucial for its antibacterial activity.[4]

Physicochemical Properties

This compound is typically supplied as a sterile, white to pale yellow crystalline powder for injection, often as the trihydrate form.[2][7] Its physicochemical properties are critical for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 383.46 g/mol (Anhydrous)[6][7]
437.51 g/mol (Trihydrate)[8]
Melting Point 163.3 - 164.0 °C[3]
pKa (Strongest Acidic) 3.28[6]
pKa (Strongest Basic) 9.39[6]
Water Solubility Sparingly soluble (5.63 mg/mL)[2][6]
Solubility in other solvents Soluble in 5% monobasic potassium phosphate solution; Very slightly soluble in ethanol; Practically insoluble in acetone or ether. Soluble in DMSO (approx. 30 mg/mL for hydrate).[5][7]
LogP (Partition Coefficient) -0.6 to -0.69[2][6]
Appearance White to pale yellow crystalline powder[7]

Mechanism of Action and Antibacterial Spectrum

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It readily penetrates the cell walls of most Gram-positive and Gram-negative bacteria and binds to multiple penicillin-binding proteins (PBPs).[5][7] The acylation of these essential enzymes, which are responsible for the cross-linking of peptidoglycan, leads to the weakening of the cell wall and subsequent cell lysis.[3] Its strongest affinities are for PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus.[6][7]

Meropenem_Mechanism This compound This compound Porin Bacterial Outer Membrane Porin This compound->Porin Penetrates cell wall PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall is essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[4] It is more active against Gram-negative organisms than imipenem, particularly against Pseudomonas aeruginosa and Enterobacteriaceae.[2] It is active against many β-lactamase-producing strains. However, it is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[10]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a low volume of distribution, low plasma protein binding, and primary elimination via the kidneys.

Table 3: Pharmacokinetic Properties of this compound in Adults with Normal Renal Function

ParameterValueSource
Volume of Distribution (Vd) ~0.3 L/kg (~21 L)[2][4]
Plasma Protein Binding Approximately 2%[6][11]
Metabolism One inactive metabolite (ring-opened β-lactam)[6][7]
Route of Elimination Primarily renal[1][6]
Elimination Half-life (t½) ~1 hour[6][11]
Excretion ~70% excreted as unchanged drug in urine within 12 hours[1][6]
Pharmacodynamics

As a β-lactam antibiotic, this compound exhibits time-dependent bactericidal activity. The key pharmacodynamic parameter that correlates with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the pathogen. A bactericidal target of approximately 40% fT>MIC is generally considered necessary for clinical efficacy.[10][12] For critically ill patients, a higher target of 100% fT>MIC may be desired to maximize bacterial killing.[11]

Experimental Protocols

Determination of this compound in Plasma by HPLC

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in human plasma, based on established protocols.[4][5][10]

5.1.1 Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., etoricoxib or pheniramine[4][5]

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer (e.g., 10 mmol, pH 3.0)[5]

  • Trichloroacetic acid (15%) or acetonitrile for protein precipitation[4][7]

  • Human plasma (blank)

  • 0.45 µm membrane filters

5.1.2 Chromatographic Conditions

  • Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[5][10]

  • Mobile Phase: Acetonitrile : 10 mmol Phosphate Buffer (pH 3.0) (25:75, v/v)[5]

  • Flow Rate: 1.0 - 1.2 mL/min[4][13]

  • Detection: UV absorbance at 295-298 nm[5][10]

  • Injection Volume: 20 µL

5.1.3 Sample Preparation Protocol

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the Internal Standard solution.

  • Add 1 mL of acetonitrile (or an equivalent volume of 15% trichloroacetic acid) to precipitate plasma proteins.[4][7]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm PVDF membrane filter.

  • Inject 20 µL of the filtrate into the HPLC system for analysis.

5.1.4 Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Pipette 500 µL Plasma s2 Add Internal Standard s1->s2 s3 Add Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex (2 min) s3->s4 s5 Centrifuge (15,000 x g, 10 min) s4->s5 s6 Collect & Filter Supernatant (0.45 µm filter) s5->s6 a1 Inject 20 µL into HPLC s6->a1 a2 Separation on C18/Cyano Column a1->a2 a3 UV Detection (295-298 nm) a2->a3 a4 Quantify using Calibration Curve a3->a4

References

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacokinetic (PK) and pharmacodynamic (PD) properties of meropenem, a broad-spectrum carbapenem antibiotic. The information presented herein is intended to serve as a core resource for research, drug development, and preclinical evaluation activities.

In Vitro Pharmacodynamics: The Antibacterial Action of this compound

The pharmacodynamics of this compound describe the relationship between drug concentration and its antibacterial effect. As a beta-lactam antibiotic, this compound's efficacy is primarily characterized by its ability to inhibit bacterial cell wall synthesis, leading to cell death.

Mechanism of Action

This compound exerts its bactericidal activity by penetrating the cell wall of most Gram-positive and Gram-negative bacteria and binding to essential penicillin-binding proteins (PBPs).[1] Its primary targets are PBPs 2, 3, and 4.[1][2] This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[2][3][4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[2][4] this compound is notably stable against hydrolysis by most beta-lactamases, including many carbapenemases, which enhances its spectrum of activity.[2][3]

cluster_outside External Environment cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space This compound This compound Porin Porin Channel This compound->Porin Enters cell PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to target Synthesis Peptidoglycan Synthesis PBP->Synthesis Inhibits Lysis Cell Lysis & Death Synthesis->Lysis Disruption leads to start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilutions of this compound in Microplate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually Inspect Wells for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum (~10^6 CFU/mL) start->prep_inoculum add_drug Add this compound at Various MIC Multiples (0x, 0.5x, 1x, 4x, 16x) prep_inoculum->add_drug incubate Incubate with Shaking at 37°C add_drug->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample Loop for 24h dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count_colonies Incubate Plates & Count Colony-Forming Units (CFU) dilute_plate->count_colonies plot Plot log10 CFU/mL vs. Time count_colonies->plot end End plot->end cluster_main Hollow-Fiber Infection Model (HFIM) Circuit cluster_inputs Inputs Reservoir Central Reservoir (Media + Drug) Pump Peristaltic Pump Reservoir->Pump Waste Waste Reservoir Reservoir->Waste Simulates Elimination Cartridge Hollow-Fiber Cartridge (Bacteria in Extracapillary Space) Pump->Cartridge Sampling Sampling Port Cartridge->Sampling Sampling->Reservoir DrugIn Drug Infusion Pump (Simulates Dosing) DrugIn->Reservoir Adds Drug MediaIn Fresh Media Pump (Simulates Clearance) MediaIn->Reservoir Dilutes Drug cluster_cell Resistant Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space This compound This compound Porin Porin Channel (Mutated/Lost) This compound->Porin Entry Blocked Meropenem_Peri This compound This compound->Meropenem_Peri Efflux Efflux Pump (Overexpressed) Efflux->this compound Carbapenemase Carbapenemase Enzyme Meropenem_Inactive Inactive This compound Carbapenemase->Meropenem_Inactive PBP PBP Target Meropenem_Peri->Efflux Drug Expelled Meropenem_Peri->Carbapenemase Hydrolysis Meropenem_Peri->PBP Binding Prevented

References

Meropenem: A Technical Guide on its Spectrum of Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity of meropenem, a broad-spectrum carbapenem antibiotic. This compound is known for its potent bactericidal action, which results from the inhibition of bacterial cell wall synthesis[1]. It exhibits significant stability against hydrolysis by most beta-lactamases and effectively penetrates the cell walls of a wide array of Gram-positive and Gram-negative bacteria to reach its penicillin-binding-protein (PBP) targets[1][2]. This document summarizes quantitative susceptibility data, details standardized experimental protocols for its evaluation, and presents visual workflows and classifications to aid in research and development.

Spectrum of Activity: Quantitative Data

This compound demonstrates a broad spectrum of activity, encompassing many clinically significant Gram-negative, Gram-positive, and anaerobic bacteria[3][4]. Its activity is particularly pronounced against Gram-negative organisms, including many that are resistant to third-generation cephalosporins[3].

Gram-Negative Aerobes

This compound is highly active against the Enterobacterales family and other challenging Gram-negative pathogens like Pseudomonas aeruginosa. It is often four- to 16-fold more active than imipenem against species such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp.[5][6]. However, resistance is a growing concern, primarily mediated by carbapenemase production, efflux pump overexpression (e.g., MexAB-OprM), and porin loss (e.g., OprD)[7][8][9].

Table 1: In-Vitro Activity of this compound against Gram-Negative Clinical Isolates

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Susceptibility (%)Reference
Escherichia coli≤0.025≤0.025≤0.008 - 1100%[5][10][11][12]
Klebsiella pneumoniae-≤0.250.015 - 2-[5][10]
Enterobacter spp.-≤0.250.03 - 299%[5][10][12]
Serratia marcescens-≤0.250.016 - 32-[5][10]
Proteus mirabilis-≤0.250.015 - 2-[5][10]
Pseudomonas aeruginosa-20.03 - 3284-94%[5][6][10][12]
Acinetobacter spp.--0.03 - >128-[10]
Haemophilus influenzae-0.06≤0.008 - 0.5-[5][10][11]
Neisseria meningitidis--≤0.008 - 0.5-[2][10]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on geographic location, time of study, and local resistance patterns. Susceptibility is based on breakpoints defined at the time of the respective studies.

Gram-Positive Aerobes

This compound is active against many Gram-positive organisms, including methicillin-susceptible staphylococci and most streptococci[13][14]. It is typically 10 to 20 times more active than methicillin against susceptible staphylococci[13][14]. While imipenem may be two- to eight-fold more active against staphylococci, this compound shows excellent activity against streptococcal species[5][6][13]. A critical limitation is its lack of activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium[13][15][16].

Table 2: In-Vitro Activity of this compound against Gram-Positive Clinical Isolates

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Susceptibility (%)Reference
Staphylococcus aureus (MSSA)--0.015 - 64100%[10][12]
Streptococcus pneumoniae--≤0.008 - 0.25100%[10][11][12]
Streptococcus pyogenes--≤0.008 - 0.25100%[10][12]
Enterococcus faecalis (VSE)--0.06 - >128Moderate Activity[10][13]

Note: MSSA = Methicillin-Susceptible Staphylococcus aureus; VSE = Vancomycin-Susceptible Enterococci. This compound is not active against MRSA.

Anaerobic Bacteria

This compound demonstrates excellent efficacy against a wide range of anaerobic bacteria, making it a valuable agent for treating mixed infections, such as intra-abdominal infections[3][15]. Its activity is comparable to imipenem against the Bacteroides fragilis group[5][6].

Table 3: In-Vitro Activity of this compound against Anaerobic Clinical Isolates

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Susceptibility (%)Reference
Bacteroides fragilis group-0.250.03 - 8100%[5][10][12]
Clostridium spp.--0.08 - 2-[10]
Anaerobic Gram-positive cocci--≤0.06 - 0.5-[10]
Fusobacterium spp.--0.016 - 8-[10]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[17][18]. These protocols ensure reproducibility and allow for consistent interpretation of results across different laboratories.

Broth Microdilution Method (Reference Method)

This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent : this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., 0.004 - 32 µg/ml)[19]. These dilutions are dispensed into the wells of a microtiter plate.

  • Inoculum Preparation : A standardized inoculum is prepared from 3-5 morphologically similar colonies grown on a non-selective agar plate. The colonies are suspended in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation : The microtiter plates containing the this compound dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific media and incubation conditions may be required as outlined in CLSI document M45[20].

  • MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plate wells.

  • Interpretation : The resulting MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the clinical breakpoints published by CLSI or EUCAST[19][21]. These breakpoints are periodically reviewed and updated based on new resistance and clinical data[22][23].

Agar Dilution Method

This method is similar in principle to broth microdilution but is performed on a solid medium.

  • Plate Preparation : Two-fold serial dilutions of this compound are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation : The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation : The surfaces of the agar plates are spot-inoculated with the bacterial suspension. The plates are then incubated under the same conditions as the broth method (35°C ± 2°C for 16-20 hours).

  • MIC Determination : The MIC is the lowest concentration of this compound incorporated into the agar that prevents the growth of the bacterial isolate[5].

Visualizations

Workflow for Antimicrobial Susceptibility Testing (AST)

The following diagram illustrates the standardized workflow for determining the susceptibility of a clinical isolate to this compound.

AST_Workflow cluster_lab Laboratory Analysis cluster_interpretation Interpretation & Reporting isolate Clinical Isolate Received culture Isolate Subcultured on Agar Medium isolate->culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->prep_inoculum mic_test Perform MIC Test (e.g., Broth Microdilution) prep_inoculum->mic_test incubation Incubate at 35°C for 16-20h mic_test->incubation read_mic Read MIC Value (Lowest concentration with no visible growth) incubation->read_mic interpret Compare MIC to Clinical Breakpoints (CLSI/EUCAST) read_mic->interpret susceptible Susceptible (S) interpret->susceptible MIC ≤ S intermediate Intermediate (I) interpret->intermediate S < MIC ≤ R resistant Resistant (R) interpret->resistant MIC > R report Final Report Generated susceptible->report intermediate->report resistant->report

Caption: Standard workflow for antimicrobial susceptibility testing of clinical isolates.

This compound's Spectrum of Activity: A Logical Overview

This diagram categorizes key clinical isolates based on their general susceptibility to this compound.

Meropenem_Spectrum cluster_excellent Excellent Activity (Generally Low MICs) cluster_good Good to Moderate Activity cluster_limited Limited or No Activity (Intrinsic/Acquired Resistance) This compound This compound Spectrum Enterobacterales Enterobacterales (E. coli, Klebsiella spp.) This compound->Enterobacterales Strep Streptococci (S. pneumoniae, S. pyogenes) This compound->Strep Anaerobes Anaerobes (B. fragilis group) This compound->Anaerobes H_influenzae H. influenzae This compound->H_influenzae MSSA S. aureus (MSSA) This compound->MSSA P_aeruginosa P. aeruginosa This compound->P_aeruginosa E_faecalis E. faecalis (VSE) This compound->E_faecalis MRSA MRSA This compound->MRSA E_faecium E. faecium This compound->E_faecium X_maltophilia S. maltophilia This compound->X_maltophilia

Caption: Logical categorization of this compound's antibacterial spectrum.

References

The Critical Role of Efflux Pumps in Meropenem Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meropenem, a broad-spectrum carbapenem antibiotic, is a last-resort treatment for severe bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistance, with efflux pumps playing a pivotal role. This technical guide provides an in-depth examination of the contribution of bacterial efflux pumps to this compound resistance. We will explore the major efflux pump superfamilies, their mechanisms of action, regulatory pathways, and the quantitative impact on this compound susceptibility. This guide also details key experimental protocols for studying efflux pump activity and includes visualizations of regulatory pathways and experimental workflows to aid in research and drug development efforts aimed at overcoming this significant clinical challenge.

Introduction to Efflux Pumps and this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[1] This extrusion process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, efflux pumps are a major mechanism of intrinsic and acquired resistance to multiple classes of antibiotics.[1][2]

This compound, like other β-lactam antibiotics, acts by inhibiting peptidoglycan synthesis in the bacterial cell wall.[3] Resistance to this compound can arise through several mechanisms, including enzymatic degradation by carbapenemases, alterations in the drug's target (penicillin-binding proteins), and reduced outer membrane permeability.[3][4] However, the overexpression of efflux pumps is increasingly recognized as a clinically significant contributor to high-level this compound resistance, often working in concert with other resistance mechanisms.[3][5]

Major Efflux Pump Families Implicated in this compound Resistance

Several superfamilies of efflux pumps are involved in antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being the most clinically significant in Gram-negative bacteria concerning this compound resistance.[6][7]

  • Resistance-Nodulation-Division (RND) Superfamily: RND pumps are complex tripartite systems that span both the inner and outer membranes of Gram-negative bacteria.[6][7] They consist of an inner membrane transporter protein (the RND protein), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF).[7] This structure allows for the direct extrusion of substrates from the cytoplasm or periplasm to the extracellular medium. Key RND pumps involved in this compound resistance include:

    • MexAB-OprM in Pseudomonas aeruginosa : This is one of the most well-characterized RND efflux systems and is constitutively expressed, contributing to intrinsic resistance.[8][9] this compound is a known substrate for MexAB-OprM, and overexpression of this pump leads to decreased susceptibility.[8][9]

    • MexCD-OprJ in Pseudomonas aeruginosa : While not typically expressed under normal conditions, mutations in its regulator can lead to overexpression and contribute to resistance against this compound and other antibiotics.[3][8]

    • MexXY-OprM in Pseudomonas aeruginosa : This pump can be induced by certain antibiotics and contributes to resistance to a broad range of antimicrobials, including this compound.[3][8]

    • AdeABC in Acinetobacter baumannii : This is a clinically important RND efflux pump in A. baumannii, and its overexpression is a significant factor in carbapenem resistance.[10]

Other efflux pump families, such as the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily, are also involved in antibiotic resistance, though their role in this compound resistance is generally considered less prominent than that of the RND family in key Gram-negative pathogens.[6][7]

Quantitative Impact of Efflux Pumps on this compound Susceptibility

The overexpression of efflux pumps can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound. The use of efflux pump inhibitors (EPIs) in susceptibility testing can help quantify the contribution of efflux pumps to resistance. A significant reduction in the MIC in the presence of an EPI is indicative of efflux-mediated resistance.

Table 1: Impact of Efflux Pump Inhibitors on this compound MICs in Pseudomonas aeruginosa

Isolate TypeThis compound MIC (µg/mL)This compound MIC with PAβN (50 µg/mL) (µg/mL)Fold Decrease in MICReference
MBL-producing≥128Not specifiedNot specified[5]
Non-MBL producers8.0 - 256.0Not specified≥2log2 considered significant[5]
Isolate WCH6691Not specifiedNot specified≥4-fold reduction observed[11]
OprM++, OprD+40.58[9]
OprM++, OprD-160.532[9]

MBL: Metallo-β-lactamase; PAβN: Phenylalanine-arginine β-naphthylamide (an efflux pump inhibitor)

Table 2: Efflux Pump Gene Overexpression in this compound-Resistant Pseudomonas aeruginosa

Efflux Pump GenePercentage of Overexpression in Resistant IsolatesReference
mexA54.2%[12]
mexB51.4%[12]
oprM8.6%[12]
mexCD-OprJ75%[3]
mexXY-OprM62%[3]
mexAB-OprM21.8%[3]
mexEF-OprN18.7%[3]

Regulation of Efflux Pump Expression

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins. Understanding these regulatory pathways is crucial for developing strategies to inhibit efflux pump activity.

Regulation of MexAB-OprM in Pseudomonas aeruginosa

The mexAB-oprM operon is primarily regulated by three transcriptional repressors: MexR, NalC, and NalD.[13] Mutations in the genes encoding these repressors can lead to the overexpression of the MexAB-OprM pump.

MexR MexR mexAB_oprM mexAB-oprM operon MexR->mexAB_oprM Represses NalC NalC NalC->mexAB_oprM Represses NalD NalD NalD->mexAB_oprM Represses MexAB_OprM MexAB-OprM Efflux Pump mexAB_oprM->MexAB_OprM Encodes Meropenem_in This compound (intracellular) MexAB_OprM->Meropenem_in Meropenem_out This compound (extracellular) Meropenem_in->Meropenem_out Extrusion Cell_wall Cell Wall Synthesis Inhibition Meropenem_in->Cell_wall Inhibits

Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.

Regulation of AdeABC in Acinetobacter baumannii

The expression of the adeABC operon is controlled by a two-component regulatory system, AdeRS. AdeS is a sensor kinase that, upon receiving a signal, phosphorylates the response regulator AdeR. Phosphorylated AdeR then activates the transcription of the adeABC operon. Mutations in adeS or adeR can lead to constitutive overexpression of the pump.

Signal External Signal AdeS AdeS (Sensor Kinase) Signal->AdeS Activates AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylates AdeR_P AdeR-P AdeR->AdeR_P adeABC adeABC operon AdeR_P->adeABC Activates Transcription AdeABC_pump AdeABC Efflux Pump adeABC->AdeABC_pump Encodes

Caption: Regulation of the AdeABC efflux pump in A. baumannii.

Experimental Protocols for Studying Efflux Pump-Mediated this compound Resistance

Investigating the role of efflux pumps in this compound resistance requires specific experimental methodologies. Below are detailed protocols for key experiments.

Phenotypic Detection of Efflux Pump Activity using an Efflux Pump Inhibitor

This protocol determines the contribution of efflux pumps to this compound resistance by comparing the MIC of this compound with and without an EPI.

Materials:

  • Bacterial isolates to be tested

  • Mueller-Hinton (MH) agar or broth

  • This compound powder

  • Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)

  • Sterile tubes and pipettes

  • Incubator

Protocol (Broth Microdilution Method):

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 2560 µg/mL) in a suitable solvent as per the manufacturer's instructions.

  • Prepare EPI Stock Solution: Prepare a stock solution of the EPI (e.g., PAβN at 5 mg/mL in a suitable solvent). The final concentration of PAβN in the assay is typically 50 µg/mL.[5] For CCCP, a final concentration of 2.5 µg/mL can be used.[12]

  • Prepare Bacterial Inoculum: Culture the bacterial isolates overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.

  • Prepare Microtiter Plates:

    • Plate 1 (this compound only): Perform serial two-fold dilutions of this compound in MH broth in a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[5]

    • Plate 2 (this compound + EPI): Prepare the same serial dilutions of this compound in MH broth that also contains the EPI at its final working concentration.

  • Inoculate Plates: Add the prepared bacterial inoculum to each well of both plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpretation: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is considered indicative of significant efflux pump activity.[12]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_mero Prepare this compound Stock Solution start->prep_mero prep_epi Prepare EPI Stock Solution start->prep_epi prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution1 Serial Dilution of This compound prep_mero->serial_dilution1 serial_dilution2 Serial Dilution of This compound + EPI prep_mero->serial_dilution2 prep_epi->serial_dilution2 inoculate1 Inoculate Plate 1 prep_inoculum->inoculate1 inoculate2 Inoculate Plate 2 prep_inoculum->inoculate2 serial_dilution1->inoculate1 serial_dilution2->inoculate2 incubate Incubate Plates (18-24h, 37°C) inoculate1->incubate inoculate2->incubate read_mic1 Determine MIC (this compound only) incubate->read_mic1 read_mic2 Determine MIC (this compound + EPI) incubate->read_mic2 compare Compare MICs read_mic1->compare read_mic2->compare result1 Efflux-Mediated Resistance Likely (≥4-fold decrease) compare->result1 Yes result2 Efflux Not the Primary Mechanism compare->result2 No end End result1->end result2->end

Caption: Workflow for phenotypic detection of efflux pump activity.

Genotypic Detection of Efflux Pump Gene Expression by Real-Time PCR (RT-PCR)

This protocol quantifies the expression levels of specific efflux pump genes to determine if they are overexpressed in resistant isolates compared to susceptible controls.

Materials:

  • Bacterial isolates (test and control strains)

  • RNA extraction kit (e.g., QIAamp DNA Mini Kit for DNA extraction prior to RNA extraction, or a dedicated RNA extraction kit)

  • Reverse transcriptase kit

  • Real-time PCR machine

  • Primers specific for the target efflux pump genes (e.g., mexA, mexB, oprM) and a housekeeping gene (for normalization)

  • SYBR Green or other fluorescent dye-based PCR master mix

  • Nuclease-free water

Protocol:

  • RNA Extraction:

    • Grow bacterial cultures to mid-log phase.

    • Extract total RNA from the test and control isolates using a commercial RNA extraction kit, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Real-Time PCR:

    • Set up the real-time PCR reaction with the cDNA as the template, specific primers for the target and housekeeping genes, and the PCR master mix.

    • Run the reaction in a real-time PCR machine using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes for both the test and control isolates.

    • Calculate the relative expression of the target genes in the test isolates compared to the control using the ΔΔCt method.

  • Interpretation: A significant increase (e.g., >2-fold) in the relative expression of an efflux pump gene in a resistant isolate compared to a susceptible control indicates overexpression.

start Start: Bacterial Cultures (Test & Control) rna_extraction Total RNA Extraction (+ DNase Treatment) start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_pcr Real-Time PCR (Target & Housekeeping Genes) cdna_synthesis->rt_pcr data_analysis Data Analysis (ΔΔCt Method) rt_pcr->data_analysis overexpression Gene Overexpression Detected data_analysis->overexpression Significant Fold Change normal_expression Normal Gene Expression data_analysis->normal_expression No Significant Change end End overexpression->end normal_expression->end

Caption: Workflow for genotypic detection of efflux pump gene expression.

Conclusion and Future Directions

Efflux pumps are a formidable mechanism of resistance to this compound in clinically important Gram-negative pathogens. Their ability to extrude a broad range of antibiotics makes them a significant challenge in the treatment of infectious diseases. A thorough understanding of the types of efflux pumps, their regulation, and their impact on antibiotic susceptibility is essential for the development of effective countermeasures.

Future research should focus on:

  • Development of potent and specific efflux pump inhibitors: While several EPIs have been identified, none are currently approved for clinical use due to issues with toxicity and efficacy.

  • Discovery of novel antimicrobial agents that are not substrates for efflux pumps: Designing antibiotics that can bypass or are not recognized by these pumps is a promising strategy.

  • Understanding the interplay between efflux pumps and other resistance mechanisms: A holistic view of resistance is necessary to develop combination therapies that can overcome multiple resistance determinants simultaneously.

By continuing to investigate the fundamental biology of efflux pumps and their role in this compound resistance, the scientific community can pave the way for innovative therapeutic strategies to combat the growing threat of antibiotic resistance.

References

The Rise of the Superbugs: An In-depth Technical Guide to the Emergence and Spread of Meropenem-resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating emergence and global dissemination of Meropenem-resistant Enterobacteriaceae (MRE) represent a critical threat to public health. Carbapenems, including this compound, are often the last line of defense against infections caused by multidrug-resistant Gram-negative bacteria. The erosion of their efficacy, driven by a complex interplay of genetic and regulatory factors, necessitates a comprehensive understanding of the underlying mechanisms to guide the development of novel therapeutic strategies. This technical guide provides an in-depth analysis of the molecular underpinnings of this compound resistance in Enterobacteriaceae, detailed experimental protocols for their detection and characterization, and a global overview of their prevalence. The primary mechanisms of resistance involve the production of carbapenem-hydrolyzing enzymes (carbapenemases), decreased outer membrane permeability due to porin loss, and the overexpression of efflux pumps. These resistance determinants are often encoded on mobile genetic elements, facilitating their rapid spread among diverse bacterial species. The regulation of these resistance mechanisms is tightly controlled by intricate signaling networks, including two-component systems and global transcriptional regulators, which respond to environmental cues and antibiotic stress. This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance.

Introduction

Enterobacteriaceae, a large family of Gram-negative bacteria, are common commensals of the gastrointestinal tract and significant opportunistic pathogens responsible for a wide range of healthcare-associated and community-acquired infections. The advent of carbapenems was a major milestone in treating infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, the emergence and rapid spread of resistance to these last-resort antibiotics have created a formidable challenge for clinicians worldwide.[1][2] this compound-resistant Enterobacteriaceae (MRE) infections are associated with high mortality rates, prolonged hospital stays, and increased healthcare costs.[3]

This guide will delve into the core molecular and genetic factors driving this compound resistance, provide standardized methodologies for laboratory investigation, and present a global snapshot of the current epidemiological landscape.

Mechanisms of this compound Resistance

Resistance to this compound in Enterobacteriaceae is primarily mediated by three synergistic mechanisms: enzymatic degradation, reduced drug entry, and active drug efflux.

Enzymatic Degradation: The Rise of Carbapenemases

The most significant mechanism of this compound resistance is the production of carbapenemases, β-lactamase enzymes capable of hydrolyzing carbapenems.[2][4] These enzymes are categorized into three Ambler classes:

  • Class A Serine Carbapenemases: The most prominent in this class is Klebsiella pneumoniae carbapenemase (KPC). KPC enzymes are highly efficient at hydrolyzing a broad spectrum of β-lactams, including carbapenems.[5]

  • Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and include clinically important variants such as New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP).[5]

  • Class D Oxacillinases (OXA): The OXA-48-like enzymes are a growing concern, particularly in certain geographic regions. While they exhibit weaker carbapenem-hydrolyzing activity compared to KPCs and MBLs, their co-expression with other resistance mechanisms can lead to high-level resistance.[5][6]

The genes encoding these carbapenemases are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their horizontal transfer between different bacterial species and strains, contributing to their rapid global dissemination.[4]

Reduced Drug Entry: The Role of Porins

The outer membrane of Gram-negative bacteria acts as a selective barrier, and the entry of hydrophilic antibiotics like this compound is facilitated by porin channels. In Enterobacteriaceae, the major non-specific porins are OmpC and OmpF in Escherichia coli and their homologs, such as OmpK35 and OmpK36 in Klebsiella pneumoniae.[7] Reduced expression or mutational inactivation of these porins restricts the influx of this compound into the periplasmic space, thereby decreasing its access to the target penicillin-binding proteins (PBPs).[1] While porin loss alone may only confer a modest increase in this compound resistance, it acts synergistically with other resistance mechanisms, particularly the production of ESBLs or AmpC β-lactamases, to achieve clinically significant resistance levels.

Active Drug Efflux: Pumping Out the Threat

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In Enterobacteriaceae, the AcrAB-TolC efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, is a major contributor to multidrug resistance.[3][8] Overexpression of the AcrAB-TolC system can lead to reduced intracellular concentrations of this compound, contributing to resistance. This mechanism is often under the control of global regulatory networks that respond to environmental stressors.

Regulatory Networks Controlling this compound Resistance

The expression of porins and efflux pumps is tightly regulated by a complex network of signaling pathways that allow bacteria to adapt to changing environmental conditions, including the presence of antibiotics.

Two-Component Systems: Sensing and Responding to the Environment

Two-component systems (TCS) are a primary means by which bacteria sense and respond to external stimuli. In the context of this compound resistance, the following TCS are of particular importance:

  • EnvZ-OmpR System: This system is a key regulator of porin expression in response to changes in osmolarity. The sensor kinase EnvZ phosphorylates the response regulator OmpR. At low osmolarity, phosphorylated OmpR (OmpR-P) levels are low, favoring the expression of the larger pore porin, OmpF. At high osmolarity, OmpR-P levels increase, leading to the repression of ompF and the activation of the smaller pore porin, ompC.[9][10][11] Alterations in this system that favor reduced porin expression can contribute to this compound resistance.

  • CpxA-CpxR System: This TCS responds to envelope stress, such as the misfolding of proteins in the periplasm. Activation of the Cpx pathway can lead to the downregulation of porin expression and the upregulation of genes involved in maintaining envelope integrity.[12][13] There is also evidence of crosstalk between the CpxA-CpxR and EnvZ-OmpR systems.[14]

Global Regulators of Efflux Pump Expression

The expression of the AcrAB-TolC efflux pump is controlled by a network of global transcriptional regulators, including MarA, SoxS, and Rob. These regulators are part of the AraC/XylS family and can be induced by various stressors, including antibiotics and oxidative stress.[8][15]

  • MarA, SoxS, and Rob: These activators bind to a conserved DNA sequence known as the "marbox" in the promoter region of the acrAB operon, leading to its increased transcription.[16] The expression of these regulators is itself controlled by repressors (e.g., MarR for marA), which can be inactivated by mutations, leading to constitutive overexpression of the efflux pump.

Signaling_Pathways cluster_environment Environmental Stimuli cluster_regulation Regulatory Networks cluster_resistance Resistance Mechanisms Antibiotics Antibiotics MarA/SoxS/Rob MarA/SoxS/Rob Antibiotics->MarA/SoxS/Rob Osmolarity Osmolarity EnvZ-OmpR EnvZ-OmpR Osmolarity->EnvZ-OmpR Envelope Stress Envelope Stress CpxA-CpxR CpxA-CpxR Envelope Stress->CpxA-CpxR Oxidative Stress Oxidative Stress Oxidative Stress->MarA/SoxS/Rob AcrAB-TolC (Efflux) AcrAB-TolC Efflux Pump Overexpression MarA/SoxS/Rob->AcrAB-TolC (Efflux) Upregulation OmpC/OmpF (Porins) OmpC/OmpF Porin Loss MarA/SoxS/Rob->OmpC/OmpF (Porins) Downregulation EnvZ-OmpR->OmpC/OmpF (Porins) Differential Regulation CpxA-CpxR->EnvZ-OmpR Crosstalk CpxA-CpxR->OmpC/OmpF (Porins) Downregulation

Experimental Protocols

Accurate and standardized laboratory methods are essential for the detection, characterization, and surveillance of MRE.

Antimicrobial Susceptibility Testing (AST)

The determination of the minimum inhibitory concentration (MIC) of this compound is the gold standard for assessing resistance.

4.1.1. Broth Microdilution

This method involves preparing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after 16-20 hours of incubation at 35°C. The results are interpreted according to the breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Table 1: CLSI this compound Breakpoints for Enterobacteriaceae

MIC (µg/mL)Interpretation
≤1Susceptible (S)
2Intermediate (I)
≥4Resistant (R)

4.1.2. Disk Diffusion

A standardized bacterial inoculum is swabbed onto a Mueller-Hinton agar (MHA) plate, and a paper disk containing a specified amount of this compound (10 µg) is applied. After 16-20 hours of incubation at 35°C, the diameter of the zone of inhibition around the disk is measured. The interpretation is based on CLSI-defined zone diameter breakpoints.[19][20]

Table 2: CLSI this compound Disk Diffusion Breakpoints for Enterobacteriaceae

Zone Diameter (mm)Interpretation
≥23Susceptible (S)
20-22Intermediate (I)
≤19Resistant (R)

AST_Workflow cluster_start Sample Collection cluster_testing Susceptibility Testing cluster_analysis Data Analysis cluster_interpretation Interpretation Clinical Isolate Clinical Isolate Broth Microdilution Broth Microdilution Clinical Isolate->Broth Microdilution Disk Diffusion Disk Diffusion Clinical Isolate->Disk Diffusion Measure MIC Measure MIC Broth Microdilution->Measure MIC Measure Zone Diameter Measure Zone Diameter Disk Diffusion->Measure Zone Diameter Compare to CLSI Breakpoints Compare to CLSI Breakpoints Measure MIC->Compare to CLSI Breakpoints Measure Zone Diameter->Compare to CLSI Breakpoints Report as S, I, or R Report as S, I, or R Compare to CLSI Breakpoints->Report as S, I, or R

Phenotypic Detection of Carbapenemase Production

4.2.1. Modified Hodge Test (MHT)

The MHT is a phenotypic test for detecting carbapenemase production. A lawn of a carbapenem-susceptible indicator strain (E. coli ATCC 25922) is streaked on an MHA plate. A this compound disk is placed in the center, and the test isolate is streaked from the edge of the disk to the periphery of the plate. If the test isolate produces a carbapenemase, it will inactivate the this compound, allowing the indicator strain to grow towards the disk, creating a characteristic cloverleaf-like indentation.[6][16]

4.2.2. Carba NP Test

The Carba NP (Carbapenemase Nordmann-Poirel) test is a rapid biochemical assay that detects carbapenem hydrolysis. A bacterial lysate is mixed with a solution containing imipenem and a pH indicator (phenol red). If a carbapenemase is present, the hydrolysis of imipenem leads to a decrease in pH, causing a color change from red to yellow.[21]

Molecular Detection of Carbapenemase Genes

Polymerase Chain Reaction (PCR) is a highly sensitive and specific method for the detection of known carbapenemase genes. Multiplex PCR assays can simultaneously screen for the most common carbapenemase gene families (e.g., blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48-like).

Table 3: Example of a Multiplex PCR Protocol for Carbapenemase Genes

ComponentVolume (µL)Final Concentration
2x PCR Master Mix12.51x
Forward Primer Mix (10 µM each)1.00.4 µM each
Reverse Primer Mix (10 µM each)1.00.4 µM each
DNA Template2.0~50 ng
Nuclease-free water8.5-
Total Volume 25.0
Cycling Conditions
Initial Denaturation95°C for 10 min
35 Cycles:
Denaturation95°C for 30 sec
Annealing58°C for 30 sec
Extension72°C for 1 min
Final Extension72°C for 5 min
Strain Typing for Epidemiological Studies

4.4.1. Multilocus Sequence Typing (MLST)

MLST is a nucleotide sequence-based method for characterizing bacterial isolates. It involves sequencing internal fragments of several housekeeping genes (typically seven) and assigning a unique sequence type (ST) based on the allelic profile. MLST is highly reproducible and allows for global comparisons of strain relatedness.[2][22]

4.4.2. Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a molecular typing technique used to separate large DNA fragments. Intact genomic DNA is digested with a rare-cutting restriction enzyme, and the resulting fragments are separated in an agarose gel by an electric field that periodically changes direction. The resulting banding pattern, or "fingerprint," can be used to assess the clonal relationship between isolates.[20]

Global Epidemiology of this compound-resistant Enterobacteriaceae

The prevalence of MRE and the distribution of different carbapenemase genes vary significantly by geographic region.

Table 4: Prevalence of this compound Resistance in Enterobacteriaceae (Selected Regions)

RegionPredominant SpeciesThis compound Resistance Rate (%)Predominant Carbapenemase(s)
North AmericaK. pneumoniae, E. coli1-5%KPC
EuropeK. pneumoniae5-60% (varies by country)KPC, OXA-48, NDM, VIM
AsiaK. pneumoniae, E. coli10-80% (varies by country)NDM, OXA-48, KPC
South AmericaK. pneumoniae20-50%KPC, NDM

Note: Data are approximate and can vary significantly within regions and over time. Based on various surveillance studies.[6][23][24]

Table 5: Global Distribution of Major Carbapenemase Families in Enterobacteriaceae

CarbapenemaseGeographic Predominance
KPCWorldwide, endemic in the Americas, Southern Europe
NDMIndian subcontinent, widespread globally
OXA-48-likeMediterranean countries, Middle East, North Africa, Europe
VIMSouthern Europe, Asia
IMPAsia, Australia

Conclusion and Future Directions

The emergence and spread of this compound-resistant Enterobacteriaceae pose a formidable threat to modern medicine. A multi-pronged approach is urgently needed to combat this challenge. This includes robust surveillance programs to monitor the epidemiology of MRE, the implementation of stringent infection control measures to prevent their transmission, and the promotion of antimicrobial stewardship to preserve the efficacy of our current antibiotic arsenal. For the research and drug development community, a deep understanding of the molecular mechanisms of resistance and their regulation is paramount for the rational design of novel therapeutics. This may include the development of new carbapenemase inhibitors, agents that target efflux pumps, or strategies that disrupt the regulatory networks controlling resistance gene expression. The information compiled in this technical guide provides a solid foundation for these critical endeavors.

References

In Vitro Evolution of Meropenem Resistance in Laboratory Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-based evolution of resistance to meropenem, a critical carbapenem antibiotic. Focusing on the model organisms Escherichia coli and Pseudomonas aeruginosa, this document details the common experimental methodologies used to induce and analyze resistance, summarizes key quantitative data on resistance development, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

The rise of antibiotic resistance is a global health crisis, and understanding the evolutionary pathways to resistance is paramount for the development of new therapeutic strategies. This compound is a broad-spectrum β-lactam antibiotic that is often used as a last-resort treatment for serious bacterial infections. However, resistance to this compound is increasingly reported. In vitro evolution experiments provide a controlled environment to study the genetic and phenotypic changes that lead to resistance, offering valuable insights into the mechanisms that bacteria employ to evade the action of this critical drug.

This guide will explore the primary mechanisms of this compound resistance that have been observed to evolve in laboratory settings, including alterations in outer membrane permeability, the upregulation of efflux pumps, and the modification of β-lactamase enzymes.

Key Mechanisms of this compound Resistance Evolution

The in vitro evolution of this compound resistance in Gram-negative bacteria like E. coli and P. aeruginosa is typically a multifactorial process. The primary drivers of resistance are mutations that either prevent the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), or inactivate the drug.

In Pseudomonas aeruginosa , the most common mechanisms include:

  • Loss or downregulation of OprD porin: The OprD porin is the primary channel for this compound entry into the periplasmic space of P. aeruginosa.[1] Mutations, including frameshifts and premature stop codons, in the oprD gene are frequently selected under this compound pressure, leading to reduced uptake of the antibiotic.[2][3][4][5]

  • Upregulation of efflux pumps: The MexAB-OprM and MexXY-OprM efflux systems actively transport a wide range of antibiotics, including this compound, out of the cell.[1][6] Mutations in regulatory genes such as mexR and nalD can lead to the overexpression of these pumps, thereby reducing the intracellular concentration of this compound.[3][5]

  • Overproduction of AmpC β-lactamase: While carbapenems are generally stable to hydrolysis by AmpC β-lactamases, significant overexpression of this enzyme can contribute to resistance, particularly in combination with other mechanisms like porin loss.[7]

In Escherichia coli , the evolution of this compound resistance often involves:

  • Loss of OmpC and OmpF porins: Similar to P. aeruginosa, the loss of the major outer membrane porins OmpC and OmpF is a primary mechanism of resistance to carbapenems in E. coli.[8][9] This reduces the influx of this compound into the periplasm.

  • Increased β-lactamase expression: While not always the primary driver, increased expression of β-lactamases, such as TEM-1, OXA-1, and CTX-M-15, can contribute to reduced susceptibility to carbapenems, especially in strains that have already lost their porins.[8] Spontaneous gene amplification on plasmids can lead to higher enzyme levels.[8]

Data Presentation: Quantitative Analysis of this compound Resistance Evolution

The following tables summarize quantitative data from various in vitro evolution studies, illustrating the typical changes in Minimum Inhibitory Concentrations (MICs) observed in laboratory strains of P. aeruginosa and E. coli after exposure to this compound.

Table 1: Evolution of this compound MIC in Pseudomonas aeruginosa Strains

StrainParent MIC (mg/L)Evolved MIC (mg/L)Fold IncreaseKey MutationsReference
PAO10.548Frameshift in oprD[2]
ATCC 278530.5up to 64up to 128Mutations in oprD, nalD, nalC, mexR, etc.[3][4]
PA14Not specified64Not specifiedMutations in oprD and mexR[5]

Table 2: Evolution of this compound MIC in Escherichia coli Strains

Strain BackgroundParent MIC (mg/L)Evolved MIC (mg/L)Fold IncreaseKey MechanismsReference
Wild-typeNot specifiedNot specifiedNot specifiedLoss of OmpC and OmpF porins[8]
With TEM-1, OXA-1, or CTX-M-15Not specifiedNot specifiedNot specifiedCombination of porin loss and increased β-lactamase expression[8]
Clinical IsolateSusceptibleResistantNot specifiedInsertion of a mobile genetic element in the ompC gene[9]

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro evolution of this compound resistance.

Serial Passage Experiment for Inducing Resistance

This method involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic, allowing for the gradual selection of resistant mutants.[10][11][12]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1, E. coli MG1655)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain using a standard broth microdilution method according to CLSI guidelines.

  • Preparation of Serial Passage Plates: In a 96-well plate, prepare a 2-fold serial dilution of this compound in CAMHB, with concentrations ranging from below to above the initial MIC.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Passage: Identify the well with the highest concentration of this compound that still shows bacterial growth (sub-MIC). Use the culture from this well to inoculate a new series of this compound dilutions on a fresh 96-well plate.

  • Repeat: Repeat the incubation and passage steps daily for a predetermined number of days (e.g., 10-30 days).[10]

  • Monitoring Resistance: Periodically (e.g., every few days), determine the MIC of the evolving population to track the increase in resistance.

  • Isolation of Resistant Mutants: At the end of the experiment, plate the culture from the highest-concentration well onto antibiotic-free agar. Isolate single colonies for further characterization.

Mutant Selection and Frequency Determination

This experiment is designed to determine the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective concentration of an antibiotic.

Materials:

  • Overnight bacterial culture

  • Mueller-Hinton Agar (MHA) plates

  • MHA plates containing a selective concentration of this compound (e.g., 4x or 8x the MIC of the parental strain)[12]

  • Saline solution or PBS for dilutions

Procedure:

  • Culture Preparation: Grow the bacterial strain overnight in antibiotic-free broth to reach stationary phase.

  • Cell Enumeration: Determine the total number of viable cells (CFU/mL) in the overnight culture by plating serial dilutions on antibiotic-free MHA plates.

  • Selection: Plate a known volume of the undiluted overnight culture onto MHA plates containing the selective concentration of this compound.

  • Incubation: Incubate all plates at 37°C for 24-48 hours.

  • Colony Counting: Count the number of colonies that grow on the this compound-containing plates. These represent the resistant mutants.

  • Frequency Calculation: Calculate the mutation frequency by dividing the number of resistant mutants by the total number of viable cells plated.

Whole-Genome Sequencing and Analysis

Whole-genome sequencing is used to identify the specific genetic mutations that confer this compound resistance in the evolved strains.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the parental and evolved resistant isolates.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., using Illumina or Nanopore technology).[9]

  • Sequence Analysis:

    • Align the sequencing reads from the evolved strains to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and larger genomic rearrangements.

    • Annotate the identified mutations to determine the affected genes and their potential functions.

    • Focus on genes known to be involved in antibiotic resistance, such as those encoding porins, efflux pumps, and β-lactamases.[3]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the in vitro evolution of this compound resistance.

Meropenem_Resistance_PAeruginosa cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Meropenem_ext This compound OprD OprD Porin Meropenem_ext->OprD Influx Meropenem_peri This compound OprD->Meropenem_peri MexAB_OprM MexAB-OprM MexAB_OprM->Meropenem_ext Meropenem_peri->MexAB_OprM Efflux AmpC AmpC β-lactamase Meropenem_peri->AmpC Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Meropenem_peri->PBP Inhibition mexR mexR (repressor) mexR->MexAB_OprM Represses nalD nalD (repressor) nalD->MexAB_OprM Represses mut_oprD oprD mutation mut_oprD->OprD Loss of function mut_mexR mexR mutation mut_mexR->mexR Inactivation mut_nalD nalD mutation mut_nalD->nalD Inactivation

Caption: this compound resistance mechanisms in P. aeruginosa.

Meropenem_Resistance_EColi cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Meropenem_ext This compound OmpCF OmpC/OmpF Porins Meropenem_ext->OmpCF Influx Meropenem_peri This compound OmpCF->Meropenem_peri BetaLactamase β-lactamase (e.g., TEM, OXA) Meropenem_peri->BetaLactamase Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Meropenem_peri->PBP Inhibition ompC_ompF_reg Porin Regulation ompC_ompF_reg->OmpCF bla_reg β-lactamase Regulation bla_reg->BetaLactamase mut_ompCF ompC/ompF mutation mut_ompCF->OmpCF Loss of function mut_bla Increased bla expression mut_bla->bla_reg Upregulation

Caption: this compound resistance mechanisms in E. coli.

Experimental_Workflow start Start with Susceptible Parental Strain mic_initial Determine Initial MIC start->mic_initial serial_passage Serial Passage with Increasing this compound mic_initial->serial_passage mic_monitoring Monitor MIC Increase serial_passage->mic_monitoring mic_monitoring->serial_passage Continue Passage isolate_mutants Isolate Resistant Mutants mic_monitoring->isolate_mutants Resistance Achieved phenotypic Phenotypic Characterization (e.g., Growth Rate, Porin Expression) isolate_mutants->phenotypic genotypic Genotypic Characterization (Whole-Genome Sequencing) isolate_mutants->genotypic analysis Identify Resistance Mutations and Mechanisms phenotypic->analysis genotypic->analysis end Elucidation of Resistance Pathway analysis->end

Caption: Experimental workflow for in vitro resistance evolution.

References

The Impact of Meropenem on Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meropenem, a broad-spectrum carbapenem antibiotic, exhibits a complex and multifaceted impact on bacterial biofilm formation. Its efficacy is not limited to the direct killing of planktonic bacteria but also extends to the inhibition of biofilm development and the disruption of mature biofilms. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences bacterial biofilms, with a focus on clinically relevant pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. We will explore its effects on gene expression, signaling pathways, and the physical architecture of biofilms. This document synthesizes quantitative data from various studies, details common experimental protocols for biofilm analysis, and presents visual representations of key biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Challenge of Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. This mode of growth confers significant survival advantages to bacteria, including increased resistance to antimicrobial agents and the host immune system. The EPS matrix acts as a physical barrier, limiting antibiotic penetration and creating microenvironments that can antagonize antibiotic activity. Consequently, biofilm-associated infections are notoriously difficult to treat and represent a significant challenge in clinical settings.

This compound's role in combating these resilient structures is of great interest. As a β-lactam antibiotic, its primary mechanism of action involves the inhibition of cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] However, its effects on biofilms are more nuanced, involving sub-inhibitory concentrations that can modulate bacterial gene expression and interfere with the intricate signaling networks that govern biofilm formation.

Quantitative Effects of this compound on Biofilm Inhibition and Eradication

The effectiveness of this compound against bacterial biofilms is often quantified by determining the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) for biofilms. The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm, while the MBEC is the concentration needed to eradicate a pre-formed biofilm.

Table 1: Comparative MIC and MBIC/MBEC Values of this compound
Bacterial SpeciesStrainPlanktonic MIC (µg/mL)Biofilm MBIC/MBEC (µg/mL)Fold Increase (MBIC/MIC)Reference
Pseudomonas aeruginosaPAO1232 (MBIC)16[3]
Acinetobacter baumanniiAB10, AB13, AB32, AB552 - 512128 - 4096 (MBEC)8 - 128[4][5]
Klebsiella pneumoniaeClinical IsolatesNot Specified>3 log CFU/ml reductionNot Applicable[6]
Staphylococcus aureusMRSA StrainsNot Specified4-6 times higher than MIC4 - 6[7]

Note: The data presented are aggregated from multiple studies and experimental conditions may vary.

Impact on Gene Expression and Signaling Pathways

This compound, particularly at sub-inhibitory concentrations, can significantly alter the expression of genes crucial for biofilm formation and maintenance. This modulation of gene expression often occurs through interference with key signaling pathways.

Pseudomonas aeruginosa: Targeting the Las/Rhl Quorum Sensing System

In Pseudomonas aeruginosa, the las and rhl quorum-sensing (QS) systems are pivotal for biofilm development, virulence factor production, and antibiotic resistance.[8][9] These systems are regulated by the production and detection of autoinducer molecules. Studies have shown that this compound can disrupt this intricate communication network.

dot

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Autoinducer_Las 3-oxo-C12-HSL LasR LasR Autoinducer_Las->LasR Binds and Activates Autoinducer_Rhl C4-HSL RhlR RhlR Autoinducer_Rhl->RhlR Binds and Activates LasI LasI LasI->Autoinducer_Las Synthesis LasR->LasI Positive Feedback LasR->RhlR Activates Biofilm_Genes Biofilm Formation Genes (e.g., psl, pel) LasR->Biofilm_Genes Regulates Virulence_Genes Virulence Factor Genes LasR->Virulence_Genes Regulates RhlI RhlI RhlI->Autoinducer_Rhl Synthesis RhlR->RhlI Positive Feedback RhlR->Biofilm_Genes Regulates RhlR->Virulence_Genes Regulates This compound This compound This compound->LasR Downregulates This compound->RhlR Downregulates

Caption: this compound's impact on the las/rhl quorum sensing system in P. aeruginosa.

Studies on las/rhl mutants of P. aeruginosa have revealed that these strains form thin and poorly developed biofilms that are more susceptible to destruction by this compound compared to the wild-type strain.[10] This suggests that the integrity of the QS system is crucial for both biofilm formation and resistance to this compound.

Acinetobacter baumannii: Interference with the BfmS/BfmR Two-Component System and pgaA Expression

In Acinetobacter baumannii, the two-component system BfmS/BfmR is a key regulator of biofilm formation, controlling the expression of the csu operon, which is involved in pili assembly.[11][12][13] Another critical factor is the pgaABCD operon, responsible for the synthesis of poly-β-1,6-N-acetylglucosamine (PNAG), a major component of the biofilm matrix.

Research has demonstrated that this compound can inhibit biofilm formation in A. baumannii by downregulating the expression of the pgaA gene.[11] This leads to a significant reduction in biofilm formation.[11] Atomic force microscopy has visually confirmed that this compound treatment results in thinner biofilms.[11]

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BfmS BfmS (Sensor Kinase) BfmR BfmR (Response Regulator) BfmS->BfmR Phosphorylates BfmS->BfmR csu_operon csu Operon BfmR->csu_operon Activates Pili Pili Assembly csu_operon->Pili pgaA pgaA Gene PNAG PNAG Synthesis pgaA->PNAG Biofilm Biofilm Formation Pili->Biofilm PNAG->Biofilm This compound This compound This compound->BfmS Inhibits Signaling This compound->pgaA Downregulates

Caption: this compound's influence on the BfmS/BfmR system and pgaA in A. baumannii.

The effect of sub-MIC concentrations of this compound on A. baumannii biofilm formation can be strain-dependent.[4][14] While some strains show a decrease in biofilm formation, others may exhibit an induction of biofilm growth at certain sub-inhibitory concentrations.[4] This highlights the complexity of this compound's interaction with bacterial regulatory networks.

Experimental Protocols for Studying this compound's Impact on Biofilms

A variety of standardized methods are employed to investigate the effects of this compound on bacterial biofilms. These protocols allow for the quantification of biofilm formation, visualization of biofilm architecture, and analysis of gene expression.

Quantification of Biofilm Formation: The Crystal Violet Assay

The crystal violet assay is a simple and widely used method for quantifying the total biomass of a biofilm.

Protocol:

  • Bacterial Culture Preparation: Grow bacterial strains in an appropriate liquid medium (e.g., Tryptic Soy Broth) overnight at 37°C.

  • Inoculation: Dilute the overnight culture to a standardized optical density (e.g., 0.5 McFarland standard) and add 200 µL to the wells of a 96-well polystyrene plate. Include wells with sterile medium as a negative control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by inverting the plate and washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

dot

G A Bacterial Culture Inoculation B Biofilm Formation (24-48h Incubation) A->B C Washing (PBS) B->C D Crystal Violet Staining (0.1%) C->D E Washing (PBS) D->E F Solubilization (Ethanol/Acetic Acid) E->F G Absorbance Reading (570-595 nm) F->G

Caption: Workflow for the Crystal Violet Biofilm Assay.

Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the impact of antimicrobial agents on their architecture.

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells.

  • Staining: Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

  • Imaging: Acquire z-stack images of the biofilm using a confocal microscope.

  • Image Analysis: Use software (e.g., COMSTAT, ImageJ) to reconstruct 3D images and quantify parameters such as biofilm thickness, biomass, and surface coverage.

dot

G A Biofilm Culture (Glass Surface) B Fluorescent Staining (e.g., SYTO 9/PI) A->B C Confocal Microscopy (Z-stack Imaging) B->C D 3D Image Reconstruction C->D E Quantitative Analysis (Thickness, Biomass) D->E

Caption: Experimental workflow for Confocal Laser Scanning Microscopy of biofilms.

Analysis of Gene Expression: Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to quantify the expression levels of specific genes involved in biofilm formation in response to this compound treatment.

Protocol:

  • Biofilm Culture and Treatment: Grow biofilms and treat them with the desired concentration of this compound.

  • RNA Extraction: Isolate total RNA from the biofilm-embedded bacteria. This step is critical and may require mechanical disruption of the biofilm matrix.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using gene-specific primers to amplify and quantify the cDNA. The expression level of the target gene is typically normalized to a housekeeping gene.

dot

G A Biofilm Culture & this compound Treatment B Total RNA Extraction A->B C DNase Treatment B->C D Reverse Transcription (cDNA Synthesis) C->D E Real-Time PCR (Gene Quantification) D->E

Caption: Workflow for RT-PCR analysis of gene expression in biofilms.

Conclusion and Future Directions

This compound's interaction with bacterial biofilms is a complex phenomenon that extends beyond its direct bactericidal activity. Its ability to modulate gene expression and interfere with key signaling pathways at sub-inhibitory concentrations presents both challenges and opportunities for the development of novel anti-biofilm strategies. The strain-dependent effects of this compound highlight the need for a deeper understanding of the specific regulatory networks in different bacterial species.

Future research should focus on:

  • Synergistic Combinations: Investigating the synergistic effects of this compound with other antimicrobial agents or with compounds that specifically target biofilm matrix components or signaling pathways.

  • Transcriptomic and Proteomic Analyses: Employing high-throughput "omics" approaches to gain a global view of the changes in gene and protein expression in biofilms upon this compound exposure.

  • In Vivo Models: Validating the in vitro findings in more clinically relevant in vivo models of biofilm-associated infections.

By continuing to unravel the intricate mechanisms by which this compound impacts bacterial biofilms, researchers and drug development professionals can pave the way for more effective treatments for these persistent and challenging infections.

References

Methodological & Application

Application Notes: Meropenem Stock Solution Preparation and Storage for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meropenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal activity stems from the inhibition of vital bacterial cell wall synthesis.[2][4] For reproducible and accurate in-vitro and in-vivo research, the proper preparation and storage of this compound stock solutions are critical. These notes provide detailed protocols and stability data to guide researchers in handling this compound hydrate for laboratory use.

Quantitative Data Summary

The following tables summarize the solubility and stability of this compound in various solvents and under different storage conditions.

Table 1: Solubility of this compound

SolventConcentrationNotesSource(s)
DMSO~30 mg/mL-[5]
76 - 87 mg/mLMoisture-absorbing DMSO can reduce solubility; use fresh solvent.[6][7]
Dimethylformamide (DMF)~30 mg/mL-[5]
Water~77 mg/mLSparingly soluble.[6][8]
PBS (pH 7.2)~5 mg/mL-[5]
Ethanol< 1 mg/mLConsidered insoluble.[6]
Acetone / EtherPractically Insoluble-[8]

Table 2: Stability of this compound Solutions

ConcentrationSolvent / DiluentStorage TemperatureStability DetailsSource(s)
Solid PowderN/A-20°C≥ 4 years[5]
Up to 50 mg/mLWater for Injection15-25°C (Room Temp)Stable for up to 2-3 hours.[8][9]
Up to 50 mg/mLWater for Injection4°CStable for up to 12-13 hours.[8][9]
1 - 20 mg/mL0.9% Sodium Chloride15-25°C (Room Temp)Stable for up to 4 hours.[9]
2.5 - 50 mg/mL0.9% Sodium Chloride4°CStable for up to 18 hours.[9]
4 mg/mL0.9% Sodium Chloride5°CRetains >93% for at least 7 days.[10]
10 & 20 mg/mL0.9% Sodium Chloride5°CRetains >90% for at least 5 days.[10]
1 - 20 mg/mL5% Dextrose15-25°C (Room Temp)Use immediately; stable for up to 2 hours.[8][9]
AnyAqueous BuffersN/ANot recommended to store for more than one day.[5]
N/AAnyFrozenShould not be frozen due to physical instability (precipitation).[9][11]

Experimental Protocols

Safety Precautions: this compound should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes or skin. Wash thoroughly after handling.[5] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol is suitable for experiments where a high-concentration stock is required and the final concentration of DMSO in the assay is tolerable.

Materials:

  • This compound (hydrate) solid powder (FW: 437.5 g/mol )[5]

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated balance and weighing paper

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of this compound powder needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight (mg/mmol)

    • Example for a 100 mM stock in 1 mL: Mass = 100 mmol/L * 0.001 L * 437.5 mg/mmol = 43.75 mg.

  • Weighing: Tare the balance with weighing paper. Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of fresh, anhydrous DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Aliquoting & Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store aliquots at -20°C. The solid form is stable for at least 4 years at this temperature.[5] While data on long-term stability in DMSO is limited, it is best practice to use prepared stock solutions within a few months.

Protocol 2: Preparation of this compound Solution in Aqueous Buffer

This protocol is for preparing solutions for direct use in biological experiments where organic solvents are not permissible. Aqueous solutions are significantly less stable and should typically be prepared fresh.

Materials:

  • This compound (hydrate) solid powder

  • Sterile aqueous buffer (e.g., PBS, pH 7.2, or 0.9% Sodium Chloride Injection)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated balance and weighing paper

  • (Optional) 0.22 µm sterile syringe filter

Methodology:

  • Calculation: Calculate the required mass of this compound. Note the lower solubility in aqueous buffers (e.g., ~5 mg/mL in PBS, pH 7.2)[5].

    • Example for a 5 mg/mL solution in 10 mL of PBS: Mass = 5 mg/mL * 10 mL = 50 mg.

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile tube. Add the desired volume of sterile aqueous buffer.

  • Mixing: Mix thoroughly by vortexing or inversion until fully dissolved. The solution should appear colorless to pale yellow.[8]

  • Sterilization (Optional): If the buffer was not pre-sterilized or if sterility is paramount, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage and Use:

    • Aqueous solutions of this compound are not recommended for storage for more than one day.[5]

    • If immediate use is not possible, solutions in 0.9% NaCl may be stored at 4°C for up to 18 hours.[9]

    • Crucially, do not freeze aqueous solutions of this compound. [8][9]

Visualizations

Meropenem_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh solvent Add Solvent (e.g., DMSO or PBS) weigh->solvent dissolve Vortex to Dissolve Completely solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Protect from Light) aliquot->store use Ready for Use store->use

Caption: Workflow for preparing this compound stock solutions.

Meropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-Linking pbp->peptidoglycan Catalyzes synthesis Cell Wall Synthesis peptidoglycan->synthesis lysis Weakened Cell Wall leads to Cell Lysis & Death synthesis->lysis This compound This compound This compound->pbp Binds to & Inhibits

Caption: this compound's mechanism of action via inhibition of cell wall synthesis.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to meropenem, a broad-spectrum carbapenem antibiotic. The following methods are described: Broth Microdilution (the reference method), Kirby-Bauer Disk Diffusion, and Gradient Diffusion (Etest®/MTS™). Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for accurate and reproducible results.

Introduction

This compound is a critical antibiotic for treating severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring the emergence of resistance, and in the development of new antimicrobial agents. This document outlines the standardized procedures for determining the susceptibility of bacterial isolates to this compound.

Key Methodologies

Three primary methods are employed for routine this compound susceptibility testing:

  • Broth Microdilution (BMD): This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2]

  • Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method where a paper disk impregnated with a specific amount of this compound is placed on an agar plate inoculated with the test organism. The diameter of the resulting zone of growth inhibition is measured.[3][4]

  • Gradient Diffusion (Etest®/MTS™): This method uses a plastic strip with a predefined gradient of this compound concentrations. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[5][6]

Data Presentation: Interpretive Criteria and Quality Control Ranges

Accurate interpretation of susceptibility testing results requires adherence to established breakpoints and quality control (QC) ranges. The following tables summarize the current CLSI and EUCAST guidelines for this compound.

Table 1: this compound MIC Breakpoints (µg/mL)
Organism GroupCLSI Breakpoints (µg/mL)[7]EUCAST Breakpoints (µg/mL)[8]
S I
Enterobacterales≤12
Pseudomonas aeruginosa≤24
Acinetobacter spp.≤24

S = Susceptible; I = Intermediate; R = Resistant Note: Breakpoints are subject to change and users should consult the latest CLSI M100 or EUCAST breakpoint tables.[9][10]

Table 2: this compound Disk Diffusion Zone Diameter Breakpoints (mm) for a 10 µg disk
Organism GroupCLSI Zone Diameters (mm)[11]EUCAST Zone Diameters (mm)
S I
Enterobacterales≥2320-22
Pseudomonas aeruginosa≥2118-20
Acinetobacter spp.≥1815-17

S = Susceptible; I = Intermediate; R = Resistant Note: Breakpoints are subject to change and users should consult the latest CLSI M100 or EUCAST breakpoint tables.

Table 3: Quality Control (QC) Ranges for this compound
QC StrainMethodThis compound ConcentrationAcceptable QC Range (CLSI)[12]Acceptable QC Range (EUCAST)
Escherichia coli ATCC® 25922Broth MicrodilutionN/A0.008 - 0.06 µg/mL0.016 - 0.06 µg/mL
Disk Diffusion10 µg28 - 34 mm29 - 35 mm
Pseudomonas aeruginosa ATCC® 27853Broth MicrodilutionN/A0.25 - 1 µg/mL0.25 - 1 µg/mL
Disk Diffusion10 µg27 - 33 mm25 - 31 mm
Klebsiella pneumoniae ATCC® BAA-1705Broth MicrodilutionN/A16 - 64 µg/mL16 - 64 µg/mL
Disk Diffusion10 µg6 - 9 mm6 - 9 mm

Note: QC must be performed each day of testing, and results must be within the acceptable ranges for patient results to be considered valid.[13][14]

Experimental Protocols

Broth Microdilution Method

This protocol describes the determination of the this compound MIC using 96-well microtiter plates.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Prepare this compound Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions with concentrations ranging from 0.06 to 64 µg/mL.[2]

  • Dispense this compound into Microtiter Plates: Add 50 µL of each this compound working solution to the appropriate wells of a 96-well plate. Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: From a pure culture grown on an appropriate agar plate for 18-24 hours, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate Microtiter Plates: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). This will result in a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a plate reader.

Workflow Diagram for Broth Microdilution

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution prep_working Prepare Serial Dilutions in CAMHB prep_stock->prep_working dispense_abx Dispense into 96-well Plate prep_working->dispense_abx inoculate_plate Inoculate Plate dispense_abx->inoculate_plate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Read MIC incubate->read_mic

Broth Microdilution Workflow Diagram
Kirby-Bauer Disk Diffusion Method

This protocol describes the disk diffusion method for assessing this compound susceptibility.

Materials:

  • This compound disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[6]

  • Allow Plate to Dry: Let the plate sit for 5-15 minutes with the lid slightly ajar to allow the inoculum to dry.[3]

  • Apply this compound Disk: Aseptically apply a 10 µg this compound disk to the center of the inoculated plate using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

Workflow Diagram for Kirby-Bauer Disk Diffusion

Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate dry_plate Allow Inoculum to Dry (5-15 min) inoculate_plate->dry_plate apply_disk Apply 10 µg This compound Disk dry_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Kirby-Bauer Disk Diffusion Workflow
Gradient Diffusion Method (Etest®/MTS™)

This protocol outlines the use of gradient diffusion strips for this compound MIC determination.

Materials:

  • This compound gradient diffusion strips (e.g., Etest®, MTS™)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Protocol:

  • Prepare Bacterial Inoculum and Inoculate Plate: Follow steps 1-3 of the Kirby-Bauer Disk Diffusion protocol to prepare a standardized inoculum and inoculate an MHA plate.

  • Apply Gradient Strip: Aseptically apply the this compound gradient strip to the surface of the agar with the MIC scale facing up. Ensure there are no air bubbles trapped under the strip.

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the strip.[15] If the intersection falls between two markings on the scale, round up to the next highest value.[6]

Workflow Diagram for Gradient Diffusion

Gradient_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate dry_plate Allow Inoculum to Dry (5-15 min) inoculate_plate->dry_plate apply_strip Apply this compound Gradient Strip dry_plate->apply_strip incubate Incubate at 35°C for 16-20h apply_strip->incubate read_mic Read MIC at Ellipse Intersection incubate->read_mic

Gradient Diffusion Workflow Diagram

Automated Systems

Several automated systems, such as VITEK® 2, MicroScan®, and BD Phoenix™, are available for antimicrobial susceptibility testing.[16] These systems often use variations of the broth microdilution method and provide automated reading and interpretation of results. It is crucial to follow the manufacturer's instructions for the specific instrument and test panels being used.

Limitations

  • In vitro susceptibility does not always predict in vivo clinical efficacy.

  • Certain resistance mechanisms may not be reliably detected by all methods. For example, some carbapenemase-producing isolates may test as susceptible by standard methods.[17]

  • Technical errors in any step of the procedures can lead to inaccurate results. Strict adherence to protocols and quality control is paramount.

Conclusion

The methods described in these application notes provide a framework for accurate and reproducible in vitro susceptibility testing of this compound. The choice of method may depend on the specific laboratory setting, workflow, and required level of quantitative data. Regardless of the method used, adherence to standardized procedures and rigorous quality control are essential for obtaining reliable results that can effectively guide therapeutic decisions and resistance surveillance efforts.

References

Determining the Susceptibility of Bacteria to Meropenem: A Guide to Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical procedure in clinical microbiology and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This value is essential for guiding antibiotic therapy, monitoring the emergence of resistance, and evaluating the potency of new antimicrobial agents.[1][3] This application note provides detailed protocols for three common methods of MIC determination for this compound: Broth Microdilution, Agar Dilution, and Gradient Diffusion.

Principles of MIC Determination

The fundamental principle behind MIC testing is to expose a standardized bacterial inoculum to a series of decreasing concentrations of an antimicrobial agent. Following incubation, the lowest concentration that inhibits visible growth is recorded as the MIC. This can be achieved in a liquid medium (broth dilution) or on a solid medium (agar dilution and gradient diffusion).[1]

Quality Control

Accurate and reproducible MIC results are paramount. Therefore, Quality Control (QC) testing must be performed concurrently with clinical isolates. This involves testing standard reference strains with known MIC values to ensure the validity of the experimental conditions and reagents.[4][5][6][7][8] Deviations from the expected QC ranges may indicate issues with the antibiotic, media, inoculum preparation, or incubation conditions.

Table 1: Quality Control Ranges for this compound MIC Testing

QC StrainMethodThis compound MIC Range (µg/mL)Reference
Escherichia coli ATCC® 25922Broth Microdilution0.008 - 0.06[5]
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution0.25 - 2[5]
Klebsiella pneumoniae ATCC® BAA-1705Broth Microdilution8 - 64[6]
Klebsiella pneumoniae ATCC® BAA-2814Broth Microdilution0.12 - 0.5[6]
Escherichia coli ATCC® 35218Broth Microdilution0.008 - 0.03[6]
Staphylococcus aureus ATCC® 29213Broth Microdilution≤0.015 - 0.06[6]

Experimental Protocols

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Workflow for Broth Microdilution MIC Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Broth A->B Dilute D Inoculate Microtiter Plate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D Inoculate E Incubate Plates D->E 16-20 hours at 35°C F Read Plates for Bacterial Growth E->F G Determine MIC F->G Lowest concentration with no visible growth

Caption: Workflow for this compound MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound of a known concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well, discarding the final 50 µL from the last well. This will result in a range of this compound concentrations (e.g., 0.06 to 64 µg/mL).[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1][9]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.[10]

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[1][9]

Agar Dilution Method

In this reference method, varying concentrations of this compound are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test organism is then spot-inoculated onto the surface of each plate.

Workflow for Agar Dilution MIC Testing

AgarDilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B C Prepare Agar Plates with this compound B->C Incorporate into molten agar E Spot Inoculate Plates C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plates E->F 16-20 hours at 35°C G Read Plates for Bacterial Growth F->G H Determine MIC G->H Lowest concentration with no growth

Caption: Workflow for this compound MIC determination by agar dilution.

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.

    • Add 1 part of each this compound dilution to 9 parts of molten agar, mix well, and pour into sterile Petri dishes.[11] Allow the agar to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension can be used directly or further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Examine the plates for the presence of bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Gradient Diffusion Method

This method utilizes a plastic strip impregnated with a predefined, continuous gradient of this compound. When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a concentration gradient.

Workflow for Gradient Diffusion MIC Testing

GradientDiffusionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B Lawn inoculation C Apply this compound Gradient Strip B->C D Incubate Plate C->D 16-20 hours at 35°C E Read Zone of Inhibition D->E F Determine MIC from Strip E->F Intersection of ellipse and strip

Caption: Workflow for this compound MIC determination by gradient diffusion.

Protocol:

  • Inoculum and Plate Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[3]

  • Application of Gradient Strip and Incubation:

    • Allow the inoculated plate to dry for 5-15 minutes.

    • Aseptically apply the this compound gradient strip to the center of the agar surface.[3]

    • Ensure the entire length of the strip is in contact with the agar.

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[3]

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.[3]

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3] For bactericidal drugs like this compound, read at the point of complete inhibition of growth.

Data Presentation and Interpretation

The determined MIC value for this compound is interpreted by comparing it to established clinical breakpoints defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][12] These breakpoints categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Table 2: CLSI Interpretive Criteria for this compound MICs (µg/mL)

Organism GroupSusceptibleIntermediateResistant
Enterobacterales≤ 12≥ 4
Pseudomonas aeruginosa≤ 24≥ 8
Acinetobacter spp.≤ 24≥ 8

Note: Breakpoints are subject to change and the latest versions from CLSI or EUCAST should always be consulted.[5][13]

Conclusion

The determination of the Minimum Inhibitory Concentration for this compound is a fundamental procedure in microbiology. The Broth Microdilution, Agar Dilution, and Gradient Diffusion methods, when performed with appropriate quality control measures, provide reliable data for clinical and research applications. Adherence to standardized protocols is crucial for ensuring the accuracy and reproducibility of MIC results, which are vital for effective patient management and antimicrobial resistance surveillance.

References

Time-Kill Curve Assay for Meropenem: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a time-kill curve assay for the carbapenem antibiotic, Meropenem. This assay is a cornerstone in preclinical antimicrobial research, offering critical insights into the pharmacodynamics of an antibiotic by revealing its bactericidal or bacteriostatic activity over time. The detailed protocol provided herein is synthesized from established methodologies and is intended to guide researchers in obtaining reproducible and reliable data.

Introduction to this compound and Time-Kill Assays

This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2][3][4] This disruption of the cell wall integrity leads to cell lysis and bacterial death, classifying this compound as a bactericidal agent.[1][5] Time-kill curve assays are the gold standard for evaluating the in vitro killing kinetics of antimicrobial agents like this compound.[6] These assays monitor the decrease in a bacterial population over time in response to various concentrations of the antibiotic, typically multiples of the Minimum Inhibitory Concentration (MIC). The data generated is crucial for understanding concentration-dependent or time-dependent killing characteristics and for informing dosing regimens in clinical settings.

Data Summary

The following tables summarize quantitative data from representative time-kill curve studies involving this compound against various bacterial strains. This data illustrates the typical outcomes of such assays and provides a comparative overview of this compound's efficacy.

Table 1: Time-Kill Assay Parameters for this compound against Pseudomonas aeruginosa

Bacterial StrainThis compound MIC (mg/L)This compound Concentrations Tested (x MIC)Sampling Time Points (hours)Key FindingsReference
P. aeruginosa ATCC 2785310 (Control), 0.25, 1, 4, 16, 640, and at various intervals up to 24A significant (> 2 log) drop in bacterial burden was observed at 24 hours with concentrations ≥4 x MIC. Regrowth was noted at 0.25 x and 1 x MIC between 12 and 24 hours.[7][8]
P. aeruginosa ATCC 27853Not specified0.5Not specifiedUsed in combination studies to evaluate synergy.[9]
Multidrug-resistant P. aeruginosa (1071-MRPA)Not specified0.5Not specifiedUsed in combination studies to evaluate synergy.[9]

Table 2: Time-Kill Assay Parameters for this compound against Klebsiella pneumoniae

Bacterial StrainThis compound MIC (mg/L)This compound Concentrations Tested (x MIC)Sampling Time Points (hours)Key FindingsReference
K. pneumoniae (OXA-48 producing)0.5, 2, 40 (Control), 0.5, 1, and 8 mg/LUp to 24Intensive regrowth was observed, accompanied by a significant decrease in this compound concentrations by 24 hours.[10]
K. pneumoniae (Carbapenemase non-producing)Not specified0 (Control), 0.5, 1, and 8 mg/LUp to 24Less regrowth compared to OXA-48 producing strains.[10]
K. pneumoniae ATCC 700603 (Carbapenemase non-producing)0.030 (Control), 0.5, 1, and 8 mg/LUp to 24Used as a control strain in susceptibility testing and time-kill experiments.[10]
K. pneumoniae ATCC BAA-1904 (KPC-producing)80 (Control), 0.5, 1, and 8 mg/LUp to 24Used as a control strain in susceptibility testing and time-kill experiments.[10]

Experimental Protocol: Time-Kill Curve Assay for this compound

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research methodologies.[6][11]

1. Materials

  • Bacterial strain of interest

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • Sterile conical flasks or tubes

  • Incubator shaker (35-37°C)

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile spreaders

  • Agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)

  • Spiral plater (optional)

2. Preliminary Steps: MIC Determination

Before initiating the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism must be accurately determined using a standardized method such as broth microdilution as described by CLSI.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35-37°C with agitation until it reaches the log phase of growth (typically equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test flasks.

4. Assay Setup

  • Prepare stock solutions of this compound in a suitable solvent and sterilize by filtration.

  • Prepare a series of flasks or tubes containing CAMHB with the desired concentrations of this compound. These concentrations are typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).

  • Include a growth control flask containing no antibiotic.

  • Inoculate each flask (including the growth control) with the prepared bacterial suspension to achieve the final target starting density of approximately 5 x 10^5 CFU/mL.

5. Incubation and Sampling

  • Incubate all flasks at 35-37°C with constant agitation (e.g., 150 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. For accurate counting, aim for plates with 30-300 colonies.

6. Colony Counting and Data Analysis

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies (CFU) on each plate.

  • Calculate the CFU/mL for each time point and concentration.

  • Plot the log10 CFU/mL (Y-axis) against time (X-axis) to generate the time-kill curves.

7. Interpretation of Results

  • Bactericidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

  • Bacteriostatic activity: A <3-log10 reduction in CFU/mL from the initial inoculum.[6]

  • Synergy/Antagonism: When testing combinations, a ≥2-log10 decrease or increase in CFU/mL compared to the most active single agent, respectively.[11]

Visualizations

Mechanism of Action of this compound

Meropenem_Mechanism cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Enters through Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Cell Wall Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to weakened cell wall Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MIC_Determination 1. Determine MIC of This compound Inoculum_Prep 2. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) MIC_Determination->Inoculum_Prep Media_Prep 3. Prepare Media with This compound Concentrations (multiples of MIC) Inoculum_Prep->Media_Prep Inoculation 4. Inoculate Media Media_Prep->Inoculation Incubation 5. Incubate with Shaking (35-37°C) Inoculation->Incubation Sampling 6. Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubation->Sampling Serial_Dilution 7. Perform Serial Dilutions Sampling->Serial_Dilution Plating 8. Plate Dilutions Serial_Dilution->Plating Incubate_Plates 9. Incubate Plates (18-24h) Plating->Incubate_Plates Count_Colonies 10. Count Colonies (CFU) Incubate_Plates->Count_Colonies Plot_Data 11. Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data

References

Application Notes and Protocols for Hollow-Fiber Infection Model in Meropenem Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to conduct efficacy studies of meropenem. The HFIM is a dynamic in vitro system that simulates human pharmacokinetic (PK) profiles of antimicrobial agents, offering a robust platform for pharmacokinetic/pharmacodynamic (PK/PD) analysis, dose optimization, and resistance studies.[1][2][3]

Introduction to the Hollow-Fiber Infection Model (HFIM)

The HFIM is a two-compartment, in vitro system that allows for the long-term study of antimicrobial efficacy against high-density bacterial populations.[1][2] It consists of a central reservoir connected to a hollow-fiber cartridge containing thousands of semi-permeable capillaries.[3] Bacteria are contained in the extra-capillary space (ECS), while fresh medium and the antimicrobial agent are continuously circulated through the intra-capillary space (ICS).[2][3] This dynamic setup allows for the simulation of drug absorption, distribution, metabolism, and elimination, mimicking the concentration-time profiles observed in patients.[3][4]

Key Advantages of the HFIM:

  • Simulates Human Pharmacokinetics: Allows for the precise control of drug concentration over time to mimic human PK profiles.[1][4]

  • High Bacterial Densities: Enables the study of bacterial killing and resistance emergence in large, clinically relevant bacterial populations.[1]

  • Long-Duration Experiments: Facilitates studies over several days or even weeks, crucial for observing the emergence of resistance.[4]

  • Reduced Animal Use: Serves as a valuable preclinical model, reducing the reliance on animal testing.[5]

  • Flexibility and Reproducibility: Offers a highly controllable and reproducible experimental environment.[5]

Experimental Protocols

Materials and Equipment
  • Hollow-fiber cartridge (e.g., FiberCell Systems C3008)[6]

  • Peristaltic pump

  • Central reservoir with a multi-port cap[4]

  • Syringe pumps for drug administration

  • Tubing (e.g., silicone, PharMed)

  • Sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial isolate of interest

  • This compound (analytical grade)

  • Saline or appropriate diluent

  • Incubator

  • Spectrophotometer or other means for quantifying bacterial growth

  • Agar plates for colony forming unit (CFU) counting (with and without antibiotic for resistance profiling)

  • Sterile syringes and needles for sampling

Experimental Workflow Diagram

HFIM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase bact_prep Bacterial Culture Preparation inoculation Inoculation of Bacterial Culture bact_prep->inoculation media_prep Growth Medium Sterilization hfim_setup HFIM System Assembly & Sterilization media_prep->hfim_setup drug_prep This compound Stock Solution Preparation pk_sim Initiation of this compound PK Profile Simulation drug_prep->pk_sim hfim_setup->inoculation inoculation->pk_sim Growth to log phase sampling Regular Sampling from ECS and Central Reservoir pk_sim->sampling Over time course (e.g., 7-10 days) cfu_count CFU Quantification (Total & Resistant) sampling->cfu_count pk_analysis Drug Concentration Analysis (Optional) sampling->pk_analysis mic_testing MIC Determination of Resistant Isolates cfu_count->mic_testing data_analysis PK/PD Modeling and Data Interpretation mic_testing->data_analysis pk_analysis->data_analysis PKPD_Relationship cluster_input Input Parameters cluster_model HFIM Simulation cluster_output Observed Outcomes dose This compound Dosing Regimen hfim Hollow-Fiber Infection Model dose->hfim pk Simulated Patient Pharmacokinetics (e.g., Renal Function) pk->hfim mic Bacterial MIC mic->hfim killing Bacterial Killing hfim->killing regrowth Bacterial Regrowth hfim->regrowth resistance Resistance Emergence hfim->resistance

References

Application Note: Quantification of Meropenem in Biological Samples via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of meropenem in biological matrices, primarily human plasma and serum. This compound, a broad-spectrum carbapenem antibiotic, requires therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity, particularly in critically ill patients. The described method utilizes reverse-phase HPLC coupled with ultraviolet (UV) detection, a widely accessible and reliable technique in clinical and research laboratories. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a vital β-lactam antibiotic used for treating severe bacterial infections. Its pharmacokinetic variability necessitates TDM to optimize dosing regimens. HPLC is a powerful analytical tool for the quantification of drugs in biological fluids. This note describes a method that is both sensitive and selective for the determination of this compound concentrations.

Principle

The method involves the separation of this compound from endogenous biological components using a reversed-phase C18 column. Prior to chromatographic analysis, proteins in the biological sample are precipitated to prevent column fouling and interference. The concentration of this compound is determined by measuring its absorbance at a specific UV wavelength and comparing it to a standard curve prepared with known concentrations of the drug. An internal standard is often used to improve the accuracy and precision of the method.

Experimental Protocols

Reagents and Materials
  • This compound trihydrate reference standard

  • Internal Standard (e.g., Doripenem, Pheniramine, or Etoricoxib)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid or Ortho-phosphoric acid

  • Phosphate buffer

  • Water (HPLC grade)

  • Drug-free human plasma/serum for calibration standards and quality controls

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for preparing plasma and serum samples for HPLC analysis.

  • Allow frozen plasma/serum samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 500 µL of the plasma/serum sample with 50 µL of the internal standard solution.[1]

  • Add a protein precipitating agent. For example, add an equal volume of acetonitrile or a 15% solution of trichloroacetic acid.[1][2]

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and transfer it to an HPLC vial.

  • Inject a specific volume (e.g., 20 µL) of the supernatant into the HPLC system.[3]

Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of this compound:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio can be optimized, for example, acetonitrile and 10 mmol phosphate buffer (pH 3.0) in a 25:75 v/v ratio.[4][5]

  • Flow Rate: 1.0 mL/min[6][7]

  • Detection Wavelength: 295-300 nm[2][3][4][6]

  • Column Temperature: Ambient or controlled at 30°C[3]

  • Injection Volume: 20 µL

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[3][7] Key validation parameters include:

  • Linearity: The method's linearity should be established over a range of concentrations relevant to clinical samples. For instance, a linear range of 0.2 to 75 µg/mL has been reported.[4][5]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed by analyzing quality control samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A reported LOQ for this compound is 0.2 µg/mL.[4][5]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample should be demonstrated.

  • Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., room temperature, frozen) should be evaluated.[4]

Data Presentation

The following table summarizes various HPLC methods for the quantification of this compound in biological samples, providing a comparative overview of different experimental conditions and performance characteristics.

Biological MatrixSample Preparation MethodHPLC ColumnMobile PhaseFlow Rate (mL/min)UV Detection (nm)Internal StandardLinear Range (µg/mL)Reference
Human SerumSolid-Phase ExtractionKinetex C18 (150 x 4.6 mm, 5 µm)Tris buffer (pH 8.5) with 15% methanol1.0300Not specified3.5 - 200[6]
Human PlasmaProtein Precipitation (15% Trichloroacetic acid)Not specifiedAcetonitrile:Water:Glacial Acetic Acid (21.2:78:0.8 v/v/v)1.2296PheniramineNot specified[2]
Murine PlasmaNot specifiedBDS Phenyl-Hypersil C18 (5 µm)Methanol and 25 mM sodium phosphate buffer1.0298 (for 4.9 min) then 240Cefuroxime0.25 - 50[8]
Human SerumProtein Precipitation (ortho-phosphoric acid:methanol)C18 (150 x 3.9 mm, 5 µm)Methanol:Acetic acid solution (gradient)1.0300Doripenem4 - 240[3]
Human PlasmaProtein Precipitation followed by Liquid-Liquid ExtractionBDS Hypersil Cyano (250 x 4.6 mm, 5 µm)Acetonitrile:10 mmol phosphate buffer (pH 3.0) (25:75 v/v)Not specified295Etoricoxib0.2 - 75[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum) Thawing Sample Thawing & Vortexing SampleCollection->Thawing AddIS Addition of Internal Standard Thawing->AddIS Precipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (295-300 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification by HPLC.

References

Meropenem in Preclinical Bacterial Infection Models: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of meropenem in various animal models of bacterial infection. It is intended to serve as a practical guide for researchers and professionals involved in preclinical drug development and infectious disease research. The following sections detail the pharmacokinetic properties of this compound across different species, its efficacy in various infection models, and standardized protocols for conducting such studies.

Section 1: Pharmacokinetic and Pharmacodynamic Profile of this compound in Animal Models

This compound, a broad-spectrum carbapenem antibiotic, exhibits dose-dependent pharmacokinetics and is primarily eliminated through the kidneys.[1][2] Its bactericidal activity is achieved by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3][4] The efficacy of this compound is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in various animal species following intravenous administration.

SpeciesDose (mg/kg)Peak Plasma Level (µg/mL)Plasma Half-life (minutes)Volume of Distribution (Vd) (L)Elimination Rate Constant (Ke) (h⁻¹)Absorption Rate Constant (Ka) (h⁻¹)Urinary Excretion (% of dose)
Mouse 2064.04.5---34.1
Rat 2099.83.00.3263.2123.60225.0
Guinea Pig 2082.212.9---42.5
Rabbit 2099.220.8---34.6
Dog 2013340.8---49.1
Monkey 2093.430.9---25.7

Data compiled from multiple sources.[5][6]

Section 2: Efficacy of this compound in Animal Models of Bacterial Infection

This compound has demonstrated significant efficacy in a variety of animal models of bacterial infection, including those in both immunocompetent and immunocompromised subjects.[7]

Efficacy Data

The following table summarizes the efficacy of this compound in different infection models.

Animal ModelBacterial StrainInfection TypeThis compound Dosing RegimenEfficacy Outcome
Mouse (Neutropenic) Pseudomonas aeruginosaThigh Infection300 mg/kg every 2 hours for 24 hours (in combination with vaborbactam)0.82 to 2.37-log CFU/thigh reduction
Mouse (Neutropenic) Klebsiella pneumoniae (KPC-producing)Thigh Infection300 mg/kg every 2 hours for 24 hours (in combination with vaborbactam)0.8 to 2.89-log CFU/thigh reduction
Mouse Escherichia coliSystemic InfectionNot specifiedEffective
Guinea Pig Pseudomonas aeruginosaLung Infection10 mg/kgEradicated bacteria from all tissues examined
Rat (Sepsis) Pseudomonas aeruginosa ATCC 9027Sepsis50 or 75 mg/kg every 2.4 hoursPronounced survival prolongation
Rabbit Pseudomonas aeruginosaHospital-Acquired Pneumonia5 mg/kg or 30 mg/kg subcutaneously every 8 hoursDose-dependent reduction in bacterial density

Data compiled from multiple sources.[3][6][7][8]

Section 3: Experimental Protocols

This section provides detailed methodologies for establishing and evaluating this compound efficacy in common animal models of bacterial infection.

Protocol 1: Rat Sepsis Model

This protocol is designed to assess the efficacy of this compound in a rat model of sepsis induced by Pseudomonas aeruginosa.

1. Animal Model:

  • Species: Sprague-Dawley rats (male and female, 50/50).

  • Neutropenia Induction: Administer cyclophosphamide intraperitoneally at 100 mg/kg on day 0 (5 days before infection) and 75 mg/kg on day 4 (1 day before infection).[5]

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Pseudomonas aeruginosa ATCC 9027.

  • Culture: Grow bacteria in Mueller-Hinton Broth (MHB) at 37°C to the logarithmic phase.

  • Inoculum: Dilute the bacterial suspension in fresh MHB to a concentration of 1 x 10⁸ CFU/mL. The final inoculum for infection is 1 x 10⁷ CFU.[5]

3. Infection Procedure:

  • Inject 1 mL of the prepared bacterial suspension (1 x 10⁷ CFU) intraperitoneally into each rat.[5]

4. This compound Administration:

  • Route: Subcutaneous injection.

  • Dosing Regimens (to achieve different PK/PD targets): [5]

    • 40% fT > MIC: 75 mg/kg every 6 hours.

    • 100% fT > MIC: 50 mg/kg or 75 mg/kg every 2.4 hours.

    • 100% fT > 4xMIC: 75 mg/kg every 2 hours.

  • Treatment Initiation: Begin this compound administration 2 hours after bacterial inoculation.[5]

5. Outcome Assessment:

  • Survival: Monitor and record survival rates for each treatment group over a 7-day period.[5]

  • Bacterial Load: Collect blood samples at various time points (e.g., 0.083, 0.5, and 1.5 hours after the first dose and 0.167, 1, and 2 hours after the last dose) to determine bacterial counts (CFU/mL).[5]

Protocol 2: Mouse Thigh Infection Model

This model is used to evaluate the efficacy of this compound against localized bacterial infections.

1. Animal Model:

  • Species: Neutropenic mice.

2. Bacterial Strain and Inoculum Preparation:

  • Strains: Carbapenem-resistant KPC-containing Klebsiella pneumoniae, Escherichia coli, or Enterobacter cloacae.[8]

  • Inoculum: Prepare a bacterial suspension for intramuscular injection.

3. Infection Procedure:

  • Inject the bacterial suspension into the thigh muscle of the mice.

4. This compound Administration:

  • Route: Intraperitoneal injection.

  • Dosing Regimen: 300 mg/kg of this compound (often in combination with a β-lactamase inhibitor like vaborbactam at 50 mg/kg) administered every 2 hours for 24 hours.[8]

  • Treatment Initiation: Begin treatment 2 hours post-infection.[8]

5. Outcome Assessment:

  • Bacterial Load: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/thigh).[8]

Protocol 3: Rabbit Hospital-Acquired Pneumonia (HAP) Model

This model is suitable for studying the pharmacodynamics of this compound in a lung infection model.

1. Animal Model:

  • Species: New Zealand White rabbits.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Pseudomonas aeruginosa.

  • Inoculum: Prepare a bacterial suspension for intratracheal administration.

3. Infection Procedure:

  • Instill the bacterial suspension directly into the lungs of anesthetized rabbits.

4. This compound Administration:

  • Route: Subcutaneous injection.

  • Dosing Regimens: [3][9]

    • Low dose: 5 mg/kg every 8 hours.

    • High dose: 30 mg/kg every 8 hours.

  • Treatment Initiation: Begin treatment 24 hours after bacterial inoculation.[3][9]

5. Outcome Assessment:

  • Bacterial Load: Euthanize rabbits at specified time points, aseptically remove the lungs, homogenize the tissue, and perform quantitative cultures to determine bacterial density (CFU/g of lung tissue).[3]

  • Pharmacokinetics: Collect blood samples at various time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 6h, and 8h) to determine this compound concentrations in plasma.[9]

Section 4: Key Mechanisms and Experimental Workflows

Mechanism of Action and Resistance

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[3][10] Bacterial resistance to this compound can arise through several mechanisms, including the production of β-lactamase enzymes that inactivate the drug, and through the action of efflux pumps that actively transport this compound out of the bacterial cell.[11]

Meropenem_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Meropenem_out This compound (extracellular) Porin Porin Channel Meropenem_out->Porin Entry Meropenem_in This compound (periplasmic) Porin->Meropenem_in PBP Penicillin-Binding Proteins (PBPs) Meropenem_in->PBP Binds to BetaLactamase β-lactamase Meropenem_in->BetaLactamase Inactivation EffluxPump Efflux Pump Meropenem_in->EffluxPump Expulsion CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to EffluxPump->Meropenem_out

Diagram of this compound's mechanism of action and bacterial resistance.

General Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for conducting preclinical efficacy studies of this compound in animal models of bacterial infection.

Experimental_Workflow cluster_endpoint Endpoint Assessment Start Start: Study Design AnimalModel Animal Model Preparation (e.g., Neutropenia Induction) Start->AnimalModel InoculumPrep Bacterial Inoculum Preparation Start->InoculumPrep Infection Induce Infection in Animals (e.g., IP, IT, IM) AnimalModel->Infection InoculumPrep->Infection Treatment Administer this compound (and Control Groups) Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint BacterialLoad Quantify Bacterial Load (CFU in tissues/blood) Endpoint->BacterialLoad PK_Analysis Pharmacokinetic Analysis (Drug Concentration) Endpoint->PK_Analysis DataAnalysis Data Analysis and Interpretation Conclusion Conclusion DataAnalysis->Conclusion BacterialLoad->DataAnalysis PK_Analysis->DataAnalysis

A generalized workflow for preclinical this compound efficacy studies.

References

Application Notes and Protocols: Investigating Meropenem Synergy with Other Antibiotics In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant challenge to global health. Meropenem, a broad-spectrum carbapenem antibiotic, is a critical last-line agent for treating severe bacterial infections. However, increasing resistance to this compound necessitates the exploration of combination therapies to enhance its efficacy. This document provides detailed protocols and data on the in vitro synergistic interactions of this compound with other antibiotics, offering a valuable resource for researchers investigating novel antimicrobial strategies.

The primary mechanisms of this compound synergy often involve a multi-pronged attack on the bacterial cell. For instance, agents like colistin can disrupt the outer membrane of Gram-negative bacteria, thereby facilitating this compound's access to its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis[1][2]. Similarly, aminoglycosides can cause membrane disruption, enhancing the uptake of this compound[3][4]. Another successful strategy involves the co-administration of β-lactamase inhibitors, such as vaborbactam, which protect this compound from degradation by bacterial enzymes like Klebsiella pneumoniae carbapenemase (KPC)[5][6][7][8].

Data Presentation: this compound In Vitro Synergy

The following tables summarize quantitative data from various studies on the synergistic effects of this compound with other antibiotics against different bacterial species.

Table 1: Synergy of this compound with Various Antibiotics Determined by Checkerboard Assay

CombinationBacterial SpeciesNumber of IsolatesSynergy Rate (%)Additive/Indifferent Rate (%)Antagonism Rate (%)Reference
This compound + ColistinAcinetobacter baumannii18958.841.20[9]
This compound + ColistinAcinetobacter baumannii2572280[10]
This compound + Polymyxin BAcinetobacter baumannii9937.063.00[9]
This compound + AmikacinPseudomonas aeruginosa-~36--[3]
This compound + GentamicinCarbapenem-Resistant Escherichia coli1984.2--
This compound + StreptomycinCarbapenem-Resistant Escherichia coli1984.2--
This compound + KanamycinCarbapenem-Resistant Escherichia coli1979.0--
This compound + TobramycinCarbapenem-Resistant Escherichia coli1979.0--
This compound + AmikacinCarbapenem-Resistant Escherichia coli1968.4--
This compound + Vaborbactam with CeftazidimeExtensively Drug-Resistant Acinetobacter baumannii-45.554.50[11]
This compound + Vaborbactam with GentamicinExtensively Drug-Resistant Acinetobacter baumannii-36.463.60[11]

Table 2: Synergy of this compound with Various Antibiotics Determined by Time-Kill Assay

CombinationBacterial SpeciesNumber of IsolatesSynergy Rate (%)Bactericidal Rate (%)Reference
This compound + ColistinCarbapenem-Resistant Acinetobacter baumannii509086[12]
This compound + TigecyclineCarbapenem-Resistant Acinetobacter baumannii506456[12]
This compound + Polymyxin BAcinetobacter baumannii3098.3-[9]
This compound + RifampicinAcinetobacter baumannii2089.4-[9]
This compound + ColistinAcinetobacter baumannii13260.4-[9]
This compound + SulbactamAcinetobacter baumannii6954.8-[9]

Experimental Protocols

Checkerboard Synergy Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

  • 96-well microtiter plates

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB)

  • This compound and other antibiotic stock solutions

  • Sterile 0.9% sodium chloride

  • McFarland turbidity standards (0.5)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Bacterial Inoculum Preparation:

    • From an overnight culture plate, select one or two colonies and suspend them in sterile 0.9% sodium chloride.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a starting inoculum of ~1 x 10⁶ CFU/mL[13]. A final dilution in the plate will result in ~5 x 10⁵ CFU/mL.

  • Antibiotic Dilution Plate Preparation:

    • Prepare serial twofold dilutions of this compound and the second antibiotic in MHB in separate tubes or deep-well plates. The concentration range should typically span from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each antibiotic.

    • Dispense 50 µL of MHB into each well of a 96-well microtiter plate[14].

    • Add 50 µL of the highest concentration of this compound to the first column of wells and perform serial dilutions across the rows.

    • Similarly, add 50 µL of the highest concentration of the second antibiotic to the first row of wells and perform serial dilutions down the columns. This creates a gradient of both antibiotics across the plate.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL final concentration)[14].

    • Include a growth control (no antibiotics) and sterility controls (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis and Interpretation:

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4[14][15]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland, diluted) inoculation Inoculate Plate with Bacterial Suspension bacterial_prep->inoculation antibiotic_prep Prepare Antibiotic Dilutions (this compound & Drug B) plate_setup Dispense Antibiotics in 96-well Plate (Checkerboard) antibiotic_prep->plate_setup plate_setup->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_results Read MICs & Calculate FICI incubation->read_results interpretation Interpret Results (Synergy, Additive, etc.) read_results->interpretation G cluster_sampling Time-Course Sampling start Prepare Bacterial Inoculum (Log Phase, ~10^6 CFU/mL) setup Set up Test Flasks: - Growth Control - this compound Alone - Drug B Alone - this compound + Drug B start->setup t0 T=0h setup->t0 t2 T=2h t4 T=4h t24 T=24h analysis Serial Dilution & Plating t24->analysis incubation Incubate Plates & Count Colonies analysis->incubation plotting Plot Log10 CFU/mL vs. Time incubation->plotting interpretation Interpret Results (Synergy, Bactericidal) plotting->interpretation G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes KPC KPC Enzyme This compound This compound This compound->PBP Inhibition This compound->KPC Degradation Vaborbactam Vaborbactam Vaborbactam->KPC Inhibition G cluster_bacterium Gram-Negative Bacterium OuterMembrane Outer Membrane Periplasm Periplasmic Space InnerMembrane Inner Membrane PBP PBP Colistin_AG Colistin or Aminoglycoside Colistin_AG->OuterMembrane Disruption This compound This compound This compound->OuterMembrane Increased Permeability This compound->PBP Inhibition of Cell Wall Synthesis

References

Application Notes and Protocols: Meropenem and β-Lactamase Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem, a broad-spectrum carbapenem antibiotic, is a critical tool in the management of severe bacterial infections. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell death.[1][2][3] However, the emergence and spread of β-lactamase enzymes, which hydrolyze the β-lactam ring of antibiotics like this compound, pose a significant threat to its clinical efficacy.[4][5] To counteract this resistance mechanism, this compound is increasingly being combined with β-lactamase inhibitors (BLIs). These combination therapies aim to restore this compound's activity against multidrug-resistant (MDR) Gram-negative bacteria.

This document provides detailed application notes and protocols for studying the interactions between this compound and various novel β-lactamase inhibitors, including vaborbactam, nacubactam, and taniborbactam.

Mechanism of Action: A Synergistic Approach

The fundamental principle behind these combination therapies is the protection of this compound from degradation by β-lactamases. While this compound targets bacterial cell wall synthesis, the BLI simultaneously inactivates the β-lactamase enzymes produced by resistant bacteria.

This compound-Vaborbactam

Vaborbactam is a non-suicidal, cyclic boronic acid-based β-lactamase inhibitor.[1][6] It protects this compound from degradation by a wide range of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][3][7] Vaborbactam itself does not possess antibacterial activity but restores this compound's efficacy against many carbapenem-resistant Enterobacterales (CRE).[1][7][8]

cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Vaborbactam Vaborbactam Beta-Lactamase β-Lactamase (e.g., KPC) Vaborbactam->Beta-Lactamase Inhibits CellWall Cell Wall Synthesis (Inhibited) PBP->CellWall Essential for Beta-Lactamase->this compound Degrades Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of this compound-Vaborbactam Synergy.

This compound-Nacubactam

Nacubactam is a novel non-β-lactam diazabicyclooctane inhibitor with activity against class A and class C β-lactamases.[9][10] Interestingly, nacubactam also exhibits intrinsic antibacterial activity by inhibiting PBP2.[9] When combined, this compound and nacubactam demonstrate enhanced activity against a variety of Gram-negative pathogens, including those resistant to other β-lactam/BLI combinations.[9][11]

This compound-Taniborbactam

Taniborbactam is a broad-spectrum bicyclic boronate inhibitor effective against both serine- and metallo-β-lactamases (MBLs), including New Delhi metallo-beta-lactamase (NDM).[12][13][14] This makes the combination of this compound and taniborbactam a promising therapeutic option for infections caused by a wider range of carbapenem-resistant organisms.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and pharmacokinetic studies of this compound in combination with different β-lactamase inhibitors.

Table 1: In Vitro Activity of this compound-Vaborbactam against KPC-producing K. pneumoniae
Isolate TypeThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound-Vaborbactam (8 µg/mL) MIC50 (µg/mL)This compound-Vaborbactam (8 µg/mL) MIC90 (µg/mL)Reference
KPC-producing K. pneumoniae8640.030.5[16]
Table 2: In Vitro Activity of this compound-Nacubactam against various Enterobacterales
OrganismResistance MechanismThis compound MIC (µg/mL)This compound-Nacubactam MIC (µg/mL)Reference
K. pneumoniaeKPC, CTX-M>642[9]
E. coliNDM, CTX-M, SHV, TEM1288[9]
E. cloacaeKPC, SHV321[9]
Table 3: In Vitro Activity of this compound-Taniborbactam against MBL-producing K. pneumoniae
Inhibitor CombinationMIC90 (mg/L)% Inhibited at ≤8/4 mg/LReference
Cefepime-Taniborbactam1687[13]
This compound-Taniborbactam494[13]
Table 4: Pharmacokinetic Parameters of this compound and Vaborbactam in Adults
DrugMean Cmax (µg/mL)Mean AUC0–24 (µg•h/mL)Mean Elimination Half-life (t1/2) (h)Renal Excretion (% of unchanged drug)Reference
This compound57.36502.3040–60[16]
Vaborbactam71.38352.2575–95[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of these combination therapies. Below are protocols for key experiments.

Protocol 1: Antimicrobial Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound alone and in combination with a β-lactamase inhibitor against bacterial isolates.

Method: Broth Microdilution (as per CLSI guidelines)

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • This compound analytical standard

  • β-lactamase inhibitor (e.g., vaborbactam, nacubactam, taniborbactam) analytical standard

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies and suspend in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Drug Dilution Series:

    • Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate.

    • For combination testing, prepare identical this compound dilutions in MHB containing a fixed concentration of the β-lactamase inhibitor (e.g., 4 or 8 µg/mL).

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Drug Dilution Plates (this compound +/- BLI) prep_plates->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MICs incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Protocol 2: In Vivo Efficacy Study - Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound-BLI combinations in a neutropenic murine thigh infection model.

Materials:

  • Specific pathogen-free mice (e.g., ICR strain)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial challenge strain

  • This compound and BLI for injection

  • Sterile saline

  • Homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection to induce neutropenia.

  • Infection:

    • On day 0, inject a standardized bacterial inoculum (e.g., 10⁶⁻⁷ CFU) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, the BLI, or the combination, administered subcutaneously or intravenously at predetermined dosing intervals to simulate human pharmacokinetic profiles. Include a control group receiving saline.

  • Efficacy Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the control group to determine the reduction in log₁₀ CFU.

cluster_workflow Murine Thigh Infection Model Workflow neutropenia Induce Neutropenia (Cyclophosphamide) infection Thigh Infection (Bacterial Inoculum) neutropenia->infection treatment Administer Treatment (this compound +/- BLI) infection->treatment euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia dissection Dissect Thigh Muscle euthanasia->dissection homogenization Homogenize Tissue dissection->homogenization plating Plate for CFU Count homogenization->plating analysis Data Analysis (log10 CFU reduction) plating->analysis

Caption: Murine Thigh Infection Model Experimental Workflow.

Resistance Mechanisms and Future Directions

Despite the promise of these new combinations, the potential for resistance development remains a concern.[5] Mechanisms of resistance to this compound/BLI combinations can include:

  • Mutations in the β-lactamase enzyme that reduce the binding affinity of the inhibitor.

  • Alterations in penicillin-binding proteins.[17]

  • Changes in outer membrane porins that limit drug entry.[17]

  • Upregulation of efflux pumps.

Ongoing research is focused on developing novel BLIs with broader activity spectra, including inhibitors of metallo-β-lactamases, and exploring combinations with other classes of antibiotics to overcome these resistance mechanisms. The development of inhibitors like taniborbactam, with activity against both serine- and metallo-β-lactamases, represents a significant step forward in this endeavor.[12][14][18]

Conclusion

The combination of this compound with novel β-lactamase inhibitors represents a crucial strategy in the fight against multidrug-resistant Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to evaluate and compare the efficacy of these important therapeutic agents. A thorough understanding of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and potential for resistance is essential for their successful clinical application and the development of next-generation antimicrobial therapies.

References

Application Notes and Protocols for Studying Meropenem Penetration in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the penetration and efficacy of meropenem against bacterial biofilms. The following sections detail established methodologies, from visualizing antibiotic interaction with biofilms to quantifying its concentration within the biofilm matrix.

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This resistance is multifactorial, stemming from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of bacteria within the biofilm, and the presence of persister cells. This compound, a broad-spectrum carbapenem antibiotic, is often used to treat severe bacterial infections; however, its effectiveness can be compromised by biofilm formation. Understanding the extent of this compound penetration into biofilms is crucial for optimizing therapeutic strategies and developing novel anti-biofilm agents.

The protocols described herein provide a framework for assessing this compound's activity against biofilms, quantifying its presence within the biofilm, and visualizing its distribution. These methods are essential tools for researchers in microbiology, infectious diseases, and drug development.

Data Presentation: Quantitative Analysis of this compound in Biofilms

The following tables summarize quantitative data from various studies on this compound's activity and penetration in bacterial biofilms.

Table 1: this compound Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory/Eradication Concentrations (MBIC/MBEC)

Bacterial SpeciesPlanktonic MIC (mg/L)Biofilm MBIC/MBEC (mg/L)Fold IncreaseReference
Pseudomonas aeruginosa PAO1232 (MBIC)16[1]
Acinetobacter baumannii (Carbapenem-Susceptible)Varies>50-fold planktonic MIC>50[2]
Klebsiella pneumoniae (ESBL-producing)VariesNot specified, but this compound showed bactericidal effect-[3][4]
Escherichia coli (Uropathogenic)0.25 - 512Not specified, but inhibition observed at ≥ 0.75 µg/mL-[5]

Table 2: Quantification of this compound in In Vitro Biofilm Models

Analytical MethodBiofilm ModelMediaThis compound Concentration RangeKey FindingsReference
LC-MS/MSPseudomonas aeruginosa PK/PD simulatorLuria Bertani (LB) & M950 - 25,000 ng/mLMethod validated for quantifying this compound in bacterial media.[6][7][6][7]
LC-MS/MSPseudomonas aeruginosa PAO1M9 minimal mediumTarget peak of 107.53 mg/LSimulated human pharmacokinetic profiles to assess spatiotemporal killing dynamics.[1][1]

Experimental Protocols

Visualization of this compound Effect on Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of changes in biofilm structure and viability upon treatment with this compound.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • 6-well microtiter plates or other suitable biofilm growth chambers

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide) or similar stains

  • Confocal laser scanning microscope

Protocol:

  • Biofilm Growth:

    • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05.

    • Add 2 mL of the diluted culture to each well of a 6-well plate containing sterile coupons or coverslips for biofilm attachment.

    • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • This compound Treatment:

    • Carefully remove the planktonic bacteria by gently aspirating the medium.

    • Wash the biofilms twice with sterile PBS.

    • Add fresh medium containing the desired concentration of this compound to the wells. Include a no-antibiotic control.

    • Incubate for the desired treatment period (e.g., 4, 8, or 24 hours).

  • Staining:

    • After treatment, remove the medium and wash the biofilms twice with PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (e.g., 1.5 µL of SYTO® 9 and 1.5 µL of propidium iodide per 1 mL of PBS).

    • Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.

  • Imaging:

    • Carefully remove the staining solution and mount the coverslip on a microscope slide.

    • Visualize the biofilms using a confocal laser scanning microscope.

      • Use appropriate excitation/emission wavelengths for the chosen stains (e.g., 488 nm excitation for SYTO® 9 and 561 nm for propidium iodide).

      • Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

  • Image Analysis:

    • Analyze the acquired images using software such as ImageJ or COMSTAT to quantify biofilm parameters like biomass, thickness, and the ratio of live to dead cells.[2]

Visualization of Experimental Workflow for CLSM Analysis

CLSM_Workflow cluster_prep Biofilm Preparation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis start Bacterial Inoculation incubation Biofilm Growth (24-48h) start->incubation wash1 Wash Planktonic Cells incubation->wash1 treatment Add this compound wash1->treatment incubation2 Incubate (4-24h) treatment->incubation2 wash2 Wash Biofilms incubation2->wash2 stain LIVE/DEAD Staining wash2->stain imaging Confocal Microscopy stain->imaging analysis Image Analysis (e.g., COMSTAT) imaging->analysis

Caption: Workflow for CLSM analysis of this compound's effect on biofilms.

Quantification of this compound in Biofilm Supernatant and Matrix by LC-MS/MS

This protocol details the quantification of this compound in the liquid surrounding the biofilm and within the biofilm matrix itself using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biofilms grown as described in the CLSM protocol.

  • Sterile water and acetonitrile (LC-MS grade).

  • Formic acid.

  • Internal standard (IS), e.g., ceftazidime or this compound-d6.[3][7]

  • Microcentrifuge tubes.

  • Syringe filters (0.22 µm).

  • LC-MS/MS system with a C8 or C18 column.

Protocol:

  • Sample Collection:

    • Supernatant: After this compound treatment, carefully collect the supernatant from the biofilm-containing wells.

    • Biofilm Matrix:

      • Wash the biofilm gently with PBS to remove residual supernatant.

      • Mechanically disrupt the biofilm by scraping and vortexing in a known volume of sterile water or PBS.

      • Sonicate the disrupted biofilm to further break down the matrix and release entrapped this compound.

      • Centrifuge the sonicated sample to pellet the bacterial cells. Collect the supernatant containing the biofilm matrix components and this compound.

  • Sample Preparation: [7]

    • To 100 µL of the collected sample (supernatant or biofilm matrix extract), add the internal standard.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: [7]

    • Chromatography:

      • Column: Zorbax XDB-C8 (or equivalent).

      • Mobile Phase A: 10 mM ammonium formate (pH 4) in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Use a gradient elution to separate this compound from other components.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM):

        • This compound: m/z 384 → 68.

        • Ceftazidime (IS): m/z 547 → 468.

    • Quantification:

      • Generate a calibration curve using known concentrations of this compound spiked into the same medium used for biofilm growth.

      • Determine the concentration of this compound in the samples by comparing their peak area ratios (this compound/IS) to the calibration curve.

Visualization of LC-MS/MS Quantification Workflow

LCMSMS_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis biofilm This compound-Treated Biofilm supernatant Collect Supernatant biofilm->supernatant matrix Extract Biofilm Matrix biofilm->matrix add_is Add Internal Standard supernatant->add_is matrix->add_is filter Filter Sample add_is->filter lcmsms LC-MS/MS Analysis filter->lcmsms quant Quantification lcmsms->quant

Caption: Workflow for LC-MS/MS quantification of this compound.

Colony Biofilm Assay for this compound Susceptibility

This assay determines the susceptibility of a biofilm grown on a membrane to this compound.

Materials:

  • Bacterial strain of interest.

  • Appropriate agar plates (e.g., Tryptic Soy Agar).

  • Polycarbonate membranes (0.22 µm pore size).

  • Sterile forceps.

  • This compound stock solution.

  • Sterile PBS.

Protocol:

  • Biofilm Growth:

    • Grow an overnight culture of the bacteria.

    • Dilute the culture to an OD₆₀₀ of 0.05.

    • Using sterile forceps, place a polycarbonate membrane on the surface of an agar plate.

    • Spot 5 µL of the diluted culture onto the center of the membrane.

    • Incubate at 37°C for 24 hours to form a colony biofilm.

  • This compound Treatment:

    • Prepare agar plates containing a range of this compound concentrations.

    • Using sterile forceps, transfer the membrane with the established biofilm to the this compound-containing agar plates.

    • Incubate for a further 24 hours at 37°C.

  • Viability Assessment:

    • After treatment, transfer the membrane to a tube containing a known volume of sterile PBS.

    • Vortex vigorously to dislodge and resuspend the biofilm bacteria.

    • Perform serial dilutions of the bacterial suspension and plate on non-selective agar to determine the number of colony-forming units (CFU).

    • The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log₁₀) in CFU compared to the untreated control.

Colony_Biofilm_Assay start Inoculate Bacteria on Membrane on Agar incubation1 Incubate (24h) to Form Biofilm start->incubation1 transfer Transfer Membrane to this compound-Containing Agar incubation1->transfer incubation2 Incubate (24h) for Treatment transfer->incubation2 resuspend Resuspend Biofilm in PBS incubation2->resuspend plate Serial Dilution and Plating resuspend->plate count CFU Counting to Determine MBEC plate->count

Caption: Mechanisms of this compound resistance in bacterial biofilms.

References

Application Notes and Protocols: Meropenem in Combination with Non-Antibiotic Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategy of combining the carbapenem antibiotic Meropenem with non-antibiotic adjuvants to combat bacterial resistance. This document details the mechanisms of action, summarizes key quantitative data from recent studies, and provides detailed protocols for essential in vitro experiments.

Introduction

This compound is a broad-spectrum β-lactam antibiotic, often used as a last-resort treatment for severe infections caused by multidrug-resistant (MDR) bacteria.[1][2] Its efficacy is increasingly threatened by the global rise of carbapenem-resistant bacteria.[3] A promising strategy to restore the utility of this compound is the co-administration of non-antibiotic adjuvants. These compounds, which may have little to no intrinsic antibacterial activity, can reverse resistance mechanisms and work synergistically with the antibiotic.[4] This approach aims to enhance the antibiotic's efficacy, reduce the required therapeutic dose, and extend the lifespan of critical drugs like this compound.[3]

Mechanism of Action and Resistance

2.1 this compound's Mechanism of Action

This compound is a bactericidal agent that works by inhibiting bacterial cell wall synthesis.[5] It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria and binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[6][7][8] By inactivating these PBPs, this compound disrupts cell wall integrity, leading to cell lysis and death.[8][9]

2.2 Bacterial Resistance to this compound

Bacteria have evolved several mechanisms to resist the action of this compound and other carbapenems.[3][6][10] Understanding these is crucial for developing effective adjuvant therapies.

  • Enzymatic Degradation: The production of carbapenemase enzymes, such as serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), is a primary resistance mechanism. These enzymes hydrolyze the β-lactam ring of this compound, inactivating the drug before it can reach its PBP target.[1][2]

  • Reduced Permeability: Gram-negative bacteria can limit the influx of this compound by downregulating or modifying outer membrane porin channels, effectively preventing the drug from reaching the periplasmic space where the PBPs are located.[3][6]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, reducing the intracellular concentration of the antibiotic below effective levels.[3]

  • Target Alteration: Modifications to the structure of PBPs can reduce their binding affinity for this compound, rendering the antibiotic less effective.[3]

Fig. 1: this compound's action and bacterial resistance mechanisms.

Non-Antibiotic Adjuvants and Synergy Data

Several classes of non-antibiotic compounds have shown promise in restoring this compound's activity against resistant bacteria.

3.1 Metallo-β-lactamase Inhibitors (MBLIs)

MBLIs are a critical class of adjuvants that directly counteract enzymatic degradation.

  • Indole Carboxylates: These compounds, such as InC58, function as potent MBL inhibitors.[1][2] A triple combination of this compound, the SBL inhibitor Avibactam, and InC58 demonstrated a significantly enhanced effect against bacteria producing both SBLs and MBLs.[2]

  • Disulfiram: Known as a treatment for alcoholism, Disulfiram and its metabolites exhibit synergistic activity with this compound by inhibiting MBLs in carbapenem-resistant bacteria like Acinetobacter baumannii.[10]

  • BP2: This novel cyclic amino acidic zinc chelator restores this compound's efficacy against various MBL-producing bacterial strains.[11][12]

3.2 Membrane Permeabilizers & Other Adjuvants

  • Zinc Oxide Nanoparticles (ZnO-NPs): ZnO-NPs can disrupt bacterial biofilms and show strong synergistic activity with this compound against resistant Pseudomonas aeruginosa.[13]

  • Equol: This natural compound, found in soy, demonstrates synergy with this compound against carbapenem-resistant E. coli by suppressing the expression of carbapenemase genes.[14]

3.3 Summary of Quantitative Synergy Data

The following tables summarize the quantitative outcomes of combining this compound with various non-antibiotic adjuvants. The Fractional Inhibitory Concentration (FIC) Index is a key metric, where an FICI of ≤0.5 indicates synergy.[14]

Table 1: this compound + MBL Inhibitors

Adjuvant Bacterial Strain(s) This compound MIC Alone (µg/mL) This compound MIC in Combination (µg/mL) FICI Reference(s)
BP2 21 MBL-expressing strains >32 (example) ≤1 Not specified, but potentiation demonstrated [11]
InC58 (+ Avibactam) 51 this compound-resistant strains MIC50: 32 (with AVI) MIC50: 0.5 (with AVI + InC58) Not specified, but 64x MIC reduction shown [2]

| Disulfiram | Carbapenem-Resistant A. baumannii | Data not specified | Data not specified | Synergistic activity reported |[10] |

Table 2: this compound + Other Non-Antibiotic Adjuvants

Adjuvant Bacterial Strain(s) This compound MIC Alone (µg/mL) This compound MIC in Combination (µg/mL) FICI Reference(s)
ZnO-NPs P. aeruginosa PU15 512 4 <0.5 [13]

| Equol | Carbapenem-Resistant E. coli | Data varies by strain | Data varies by strain | ≤0.5 |[14] |

Experimental Protocols

4.1 Protocol: Checkerboard Synergy Assay

This assay is the standard method for quantifying the synergistic interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and an adjuvant, both alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) Index.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and Adjuvant

  • Multichannel pipette

Procedure:

  • Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Drug A (this compound) Dilution: Add 50 µL of this compound stock (at 4x the highest desired concentration) to the first column. Perform a two-fold serial dilution across the plate from column 1 to column 10, discarding the final 50 µL from column 10. Column 11 will serve as the adjuvant-only control, and column 12 as the growth control.

  • Drug B (Adjuvant) Dilution: Add 50 µL of Adjuvant stock (at 4x the highest desired concentration) to the first row (row A). Perform a two-fold serial dilution down the plate from row A to row G, discarding the final 50 µL from row G. Row H will serve as the this compound-only control.

  • Inoculation: Prepare the bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in CAMHB. Add 100 µL of this inoculum to each well (except a sterility control well). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone (wells in row H and column 11) and for each combination by identifying the lowest concentration that visibly inhibits bacterial growth.

  • Calculation: Calculate the FIC Index using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

    • FICI = FIC of this compound + FIC of Adjuvant [15][16]

Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[14]

G start Start: Prepare Drug Stocks & Bacterial Inoculum prep_plate Dispense Broth into 96-Well Plate start->prep_plate dilute_mero Create Serial Dilutions of this compound (Horizontally) prep_plate->dilute_mero dilute_adj Create Serial Dilutions of Adjuvant (Vertically) dilute_mero->dilute_adj inoculate Add Standardized Bacterial Inoculum to All Wells dilute_adj->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_mic Read Plate: Determine MICs of Drugs Alone and in Combination incubate->read_mic calculate_fic Calculate FIC Index (FICI = FIC_Mero + FIC_Adj) read_mic->calculate_fic interpret Interpret Result: Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Fig. 2: Workflow for the Checkerboard Synergy Assay.

4.2 Protocol: Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.

Objective: To evaluate the bactericidal activity of this compound and an adjuvant, alone and in combination, against a bacterial population over a 24-hour period.

Materials:

  • Bacterial inoculum

  • Culture flasks or tubes with CAMHB

  • This compound and Adjuvant at fixed concentrations (e.g., 0.25x, 0.5x, or 1x MIC)

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation: Prepare flasks containing CAMHB with the following conditions:

    • Growth Control (no drug)

    • This compound alone

    • Adjuvant alone

    • This compound + Adjuvant combination

  • Inoculation: Inoculate each flask with a starting bacterial concentration of ~5 x 10⁵ to 10⁶ CFU/mL.

  • Incubation: Place the flasks in a shaking incubator at 37°C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[17]

  • Quantification: Perform serial ten-fold dilutions of each aliquot in saline or phosphate-buffered saline. Plate the dilutions onto nutrient agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation:

  • Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

  • Synergy: A ≥2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at a specific time point.[18]

  • Antagonism: A ≥2-log₁₀ increase in CFU/mL for the combination compared to the most active single agent.[18]

G start Start: Prepare Inoculum & Test Flasks setup_flasks Set up Flasks: 1. Growth Control 2. This compound Alone 3. Adjuvant Alone 4. Combination start->setup_flasks inoculate Inoculate Flasks to ~10^6 CFU/mL setup_flasks->inoculate incubate Incubate with Shaking at 37°C inoculate->incubate sampling_loop Time Point Reached? (0, 2, 4, 8, 24h) incubate->sampling_loop sample Withdraw Aliquot sampling_loop->sample Yes plot Plot log10(CFU/mL) vs. Time sampling_loop->plot No (24h Done) dilute_plate Perform Serial Dilutions and Plate sample->dilute_plate count Incubate Plates & Count Colonies (CFU/mL) dilute_plate->count count->sampling_loop end End plot->end

Fig. 3: Workflow for the Time-Kill Assay.

Visualizing the Mechanism of Synergy

The primary synergistic mechanism for many adjuvants is the direct protection of this compound from bacterial resistance factors. The diagram below illustrates how an MBL inhibitor works as an adjuvant.

cluster_no_adjuvant Without Adjuvant cluster_with_adjuvant With Adjuvant This compound This compound Adjuvant Adjuvant (MBL Inhibitor) MBL Metallo-β-lactamase (MBL) PBP PBP Target Inhibition Cell Wall Synthesis Inhibition Meropenem_1 This compound MBL_1 MBL Meropenem_1->MBL_1 Hydrolyzed PBP_1 PBP Target MBL_1->PBP_1 Drug Inactivated, Target Unaffected Meropenem_2 This compound PBP_2 PBP Target Meropenem_2->PBP_2 Reaches Target Adjuvant_2 Adjuvant MBL_2 MBL Adjuvant_2->MBL_2 Inhibits Inhibition_2 Successful Inhibition PBP_2->Inhibition_2

Fig. 4: Synergistic action of an MBL inhibitor with this compound.

References

Application Notes: Meropenem in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic, highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2] Despite its potency, this compound's clinical application is challenged by a short plasma half-life, requiring frequent high-dose administrations, and the global rise of antimicrobial resistance.[1][3] Encapsulating this compound into novel drug delivery systems (NDDS) presents a promising strategy to overcome these limitations. These systems can protect the drug from degradation, enable controlled and sustained release, improve its pharmacokinetic profile, and enhance its efficacy against resistant pathogens and biofilms.[3][4] This document provides an overview of various NDDS applications for this compound, supported by quantitative data and detailed experimental protocols.

Liposomal this compound

Liposomes are vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[5] For this compound, liposomal formulations have been shown to significantly enhance its antibacterial and antibiofilm activity, particularly against resistant strains like Pseudomonas aeruginosa.[6][7] The lipid bilayer can facilitate penetration into bacterial biofilms, a key challenge in treating chronic infections.[5]

Quantitative Data Summary: Liposomal this compound

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Key FindingReference
This compound-loaded Liposomes100.4Not Specified61.3%38.7%MIC for P. aeruginosa reduced from >100 µg/ml to ≤6.25 µg/ml.[6][6]
Cationic Liposomes (PC/DOPE/SA)~100Not SpecifiedNot SpecifiedNot Specified2-4 times lower MIC against sensitive P. aeruginosa compared to free drug.[8]

Polymeric and Lipid Nanoparticles

Nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and chitosan nanoparticles, offer a versatile platform for this compound delivery.[3][9][10] These systems can improve drug stability, provide controlled release, and enhance antibacterial activity.[11][12] Chitosan, a natural polymer, is particularly advantageous due to its biocompatibility, biodegradability, and intrinsic antibacterial properties.[1][10]

Quantitative Data Summary: this compound-Loaded Nanoparticles

Formulation TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key FindingReference
Solid Lipid Nanoparticles (SLN)112.61 ± 0.66-20.43 ± 0.9989.94 ± 1.26%Prolonged in vitro antibacterial activity against E. coli.[9][12][9][11][12]
Nanostructured Lipid Carriers (NLC)126.5 ± 0.9+0.96779.1 ± 2.3%Sustained release of 81.5% over 48h; enhanced skin permeation.[13][13][14]
Chitosan Nanoparticles191.5+27.388.32%Similar antibacterial effects as free drug but at significantly lower concentrations.[10][10]
Chitosan NanoparticlesSpherical, NanosizedNot Specified76.3%Exceptional improvement of survival and bacterial clearance in a septic rat model.[1][1]
Niosome Nanoparticles51.3 ± 5.84Not Specified84.86 ± 3.14%Increased antibacterial activity by 4-6 times compared to free this compound against MRSA.[15][16][15][16]
This compound-Honey Chitosan NPs119.885Not Specified88.33 ± 0.97%Enhanced antibiofilm efficacy against S. aureus at sub-MIC levels.[17][17]

Microspheres

Microspheres are carrier systems that can be fabricated from a variety of natural or synthetic polymers to achieve controlled or targeted drug delivery.[18][19] Pectin microspheres coated with a pH-sensitive polymer like Eudragit S-100 have been developed for colon-targeted delivery of this compound.[20] This approach protects the drug from the acidic environment of the upper gastrointestinal tract, releasing it in the colon to treat local infections.[20]

Quantitative Data Summary: this compound-Loaded Microspheres

FormulationAverage Size (µm)Entrapment Efficiency (%)In Vitro Release (12h)Key FindingReference
Pectin Microspheres (Uncoated)10.2470.25%97.3%Rapid release not suitable for colon targeting.[20]
Pectin Microspheres (Coated)Not Specified70.25%83.7%Slower release profile suitable for targeted colon delivery.[20]

Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery.[21][22] An injectable, in-situ gelling hydrogel containing this compound has been developed as a potential artificial vitreous substitute for ophthalmic applications, providing sustained drug release and inhibiting bacterial growth.[23] Alginate hydrogels have also been used in combination with microbeads to deliver both this compound and bacteriophages, showing enhanced activity against P. aeruginosa biofilms.[24][25]

Quantitative Data Summary: this compound-Loaded Hydrogels

FormulationKey PropertiesIn Vitro ReleaseKey FindingReference
HA-PESCE HydrogelInjectable, >90% transparency, 96% water contentSustained release via Fickian diffusionStrongly inhibits the growth of E. coli and S. aureus.[23]
Alginate Hydrogel with MicrobeadsDual delivery of this compound and bacteriophagesRetained antimicrobial activity for 8 days at 37°CEnhanced activity against P. aeruginosa biofilms.[24][24][25]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded novel drug delivery systems.

Logical Workflow for NDDS Development

The general workflow for developing and evaluating a this compound-loaded novel drug delivery system involves formulation, characterization, and efficacy testing.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Efficacy & Release Studies A Select Delivery System (e.g., Liposome, SLN, Hydrogel) B Prepare Formulation (e.g., Ethanol Injection, Homogenization) A->B C Particle Size & PDI (DLS) B->C Analysis D Zeta Potential B->D Analysis E Morphology (SEM/TEM) B->E Analysis F Encapsulation Efficiency (EE%) & Loading Capacity (LC%) B->F Analysis G In Vitro Drug Release (e.g., Dialysis Method) F->G H Antibacterial Activity (MIC/MBC Determination) G->H I Antibiofilm Activity H->I J Animal Model (e.g., Sepsis, Infection) I->J In Vivo Studies (Optional)

Caption: General workflow for this compound-NDDS development.

Protocol 1: Preparation of this compound-Loaded Liposomes (Ethanol Injection Method)

This protocol is adapted from the modified ethanol injection method.[6]

  • Preparation of Lipid Phase : Dissolve phosphatidylcholine, cholesterol, and this compound in ethanol.

  • Preparation of Aqueous Phase : Prepare an aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

  • Injection : While mixing the aqueous phase with a high-speed homogenizer (e.g., at 20,000 rpm), slowly inject the ethanolic lipid phase into the aqueous medium.

  • Solvent Evaporation : Continue mixing to allow for the formation of liposomes and the evaporation of ethanol. This can be further facilitated by using a rotary evaporator.

  • Purification : Remove non-encapsulated this compound by centrifugation or dialysis against the aqueous buffer.

  • Storage : Store the resulting liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization & Ultrasonication)

This protocol is based on the method used for preparing this compound-loaded SLNs.[9][11][12]

  • Preparation of Lipid Phase : Melt the solid lipid (e.g., Glyceryl Monostearate) by heating it to 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase : Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Homogenization : Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication : Immediately subject the hot pre-emulsion to high-power probe ultrasonication for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation : Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound encapsulated within.

  • Washing and Collection : Centrifuge the SLN dispersion to collect the nanoparticles, and wash with distilled water to remove excess surfactant. The final product can be lyophilized for long-term storage.

Workflow for SLN Preparation

G A Melt Solid Lipid Add this compound C Combine and Homogenize (High Speed) A->C Add to B Heat Aqueous Surfactant Solution B->C Add to D Probe Sonicate (High Power) C->D E Cool in Ice Bath (Nanoparticle Formation) D->E F Wash and Lyophilize E->F

Caption: Hot homogenization and ultrasonication workflow.

Protocol 3: Characterization - Encapsulation Efficiency (EE%)
  • Separation of Free Drug : Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes at 4°C) to pellet the this compound-loaded nanoparticles.

  • Quantification of Free Drug : Carefully collect the supernatant, which contains the unencapsulated (free) this compound. Measure the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 298 nm).[10]

  • Calculation : Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Protocol 4: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method.[10]

  • Preparation of Inoculum : Culture the target bacterial strain (e.g., P. aeruginosa, S. aureus) overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions : In a 96-well microtiter plate, prepare two-fold serial dilutions of (a) free this compound and (b) this compound-loaded nanoparticles in Mueller-Hinton Broth (MHB). The concentration range should span the expected MIC values.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Logical Diagram for Enhanced Efficacy

G cluster_0 Improved Properties cluster_1 Therapeutic Outcomes A This compound C Encapsulated This compound A->C B Novel Drug Delivery System (e.g., Nanoparticle) B->C D Sustained/ Controlled Release C->D E Protection from Degradation C->E F Enhanced Biofilm Penetration C->F G Reduced MIC/ MBC Values D->G H Improved Efficacy vs. Resistant Strains D->H I Increased Drug Half-life D->I E->G E->H E->I F->G F->H F->I

Caption: Benefits of this compound encapsulation in NDDS.

References

Troubleshooting & Optimization

Meropenem Stability in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with meropenem instability in culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing plates/broth are showing inconsistent results (e.g., unexpected growth of susceptible strains). What could be the cause?

A1: Inconsistent results with this compound are frequently linked to its inherent instability in aqueous solutions, including culture media. The primary cause of this instability is the hydrolysis of the β-lactam ring, which inactivates the antibiotic.[1][2][3][4][5] Several factors can accelerate this degradation process, leading to a decrease in the effective concentration of this compound over time. These factors include:

  • Temperature: Higher temperatures significantly increase the rate of this compound degradation.[6][7][8]

  • pH: The optimal pH for this compound stability is around 6.0.[1][9] Deviations from this pH, which can occur in culture media due to bacterial metabolism, can hasten degradation.

  • Concentration: Higher concentrations of this compound can lead to faster degradation due to intermolecular aminolysis.[1][8][10]

  • Media Components: Certain components in culture media may interact with this compound and affect its stability. For instance, this compound is less stable in glucose solutions compared to 0.9% sodium chloride.[4][10][11]

Q2: I've noticed a color change in my this compound stock solution or media. Is it still usable?

A2: A visual color change, often to a yellowish hue, is an indicator of this compound degradation.[5][6][7] This is likely due to the formation of degradation products following the hydrolysis of the beta-lactam ring.[6][7] It is strongly recommended not to use any solution that has changed color, as the concentration of active this compound is likely to be significantly reduced.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: Proper preparation and storage are critical for maintaining the potency of this compound solutions.

  • Reconstitution: Reconstitute this compound powder with sterile Water for Injection or 0.9% Sodium Chloride Injection.[12][13] Avoid using dextrose solutions for storage as they decrease stability.[12]

  • Storage Temperature: For short-term storage, reconstituted solutions are more stable under refrigeration (2-8°C or up to 5°C) than at room temperature.[12][13] For longer-term storage of several days, refrigeration is necessary.[10][14] Freezing solutions may be an option, but be aware of potential precipitate formation upon thawing.[10][11]

  • Use Immediately: It is always best practice to use freshly prepared solutions whenever possible.[12]

Q4: What is the expected half-life of this compound in culture media under typical incubation conditions (37°C)?

A4: The half-life of this compound at 37°C in a buffered serum (simulating physiological conditions) is approximately 27.7 hours.[8] However, in standard culture media, the stability can be lower. For example, in normal saline at 37°C, the degradation rate is around 0.025/h.[8] This means that after 24 hours, a significant portion of the antibiotic will have degraded. Therefore, for experiments requiring prolonged incubation, the initial concentration of this compound may need to be adjusted, or the media may need to be replenished.

Troubleshooting Guides

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results

If you are observing variable MIC values for the same bacterial strain, it is likely due to the degradation of this compound during the incubation period.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Always use a freshly prepared or properly stored (refrigerated, protected from light) stock solution.

    • Discard any stock solution that appears discolored.

  • Control for Incubation Time:

    • Be aware that the effective concentration of this compound will decrease over the course of a typical 18-24 hour MIC assay.

    • For slow-growing organisms requiring longer incubation times, consider this degradation when interpreting results.

  • Standardize Media Preparation:

    • Ensure the pH of your culture medium is within the optimal range for this compound stability (around pH 6.0-7.0).[1][9][15]

    • Prepare this compound-containing media immediately before use. Do not store prepared plates or broth for extended periods.

Issue: Complete Loss of this compound Activity

A complete lack of antibacterial effect may indicate a critical error in preparation or handling.

Troubleshooting Steps:

  • Review Reconstitution Protocol:

    • Confirm that the correct diluent was used (sterile water or 0.9% NaCl).

    • Ensure the powder was fully dissolved.

  • Check Storage Conditions:

    • Verify that stock solutions were stored at the correct temperature and for the appropriate duration.

  • Consider Media Interactions:

    • If using a non-standard or complex medium, consider performing a stability study of this compound in that specific medium.

Data Presentation

Table 1: Stability of this compound in Solution at Different Temperatures

Temperature (°C)DiluentConcentrationTime to 90% of Initial ConcentrationReference
220.9% SalineNot Specified7.4 hours[6][7]
330.9% SalineNot Specified5.7 hours[6][7]
25Not Specified5 mg/mLUp to 24 hours[10][11]
35Not Specified5 mg/mLUp to 8 hours[10]
6.70.9% Saline (pH 6.5)6 mg/mLUp to 144 hours[10][11]
22.50.9% Saline (pH 6.5)6 mg/mL72 hours (after 48h refrigeration)[10][11]
32Buffered Saline6.25 mg/mL< 24 hours (losses >10%)[1]
32Buffered Saline25 mg/mL< 6 hours (losses >5%)[1]

Table 2: Recommended Storage Conditions for Reconstituted this compound

DiluentConcentrationStorage Temperature (°C)Maximum Storage DurationReference
Sterile Water for Injection50 mg/mL15-253 hours[13]
Sterile Water for Injection50 mg/mL2-816 hours[13]
0.9% Sodium Chloride1-20 mg/mL15-253 hours[13]
0.9% Sodium Chloride1-20 mg/mL2-824 hours[13]
5% Dextrose1-20 mg/mL-Use Immediately[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder vial

  • Sterile, pyrogen-free Water for Injection or 0.9% Sodium Chloride Injection

  • Sterile syringes and needles

  • Sterile, conical tubes or vials for storage

Procedure:

  • Calculate the required volume of diluent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Aseptically add the diluent to the this compound vial.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • For immediate use, proceed to dilute the stock solution into the culture medium.

  • For short-term storage, aliquot the stock solution into sterile tubes and store at 2-8°C for the recommended duration (see Table 2). Protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This is a general guideline; specific parameters should be optimized based on available equipment and columns.

Objective: To quantify the concentration of this compound over time in a specific culture medium.

Methodology:

  • Sample Preparation:

    • Prepare this compound-containing culture medium at the desired concentration.

    • Incubate the medium under the experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium.

    • Centrifuge the aliquot to remove any bacterial cells or debris.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the sample as necessary with the mobile phase to fall within the standard curve range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted).

    • Flow Rate: 1.0 mL/min

    • Detection: UV spectrophotometer at a wavelength around 300 nm.

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a standard curve of known this compound concentrations.

    • Run the standards and samples on the HPLC system.

    • Calculate the concentration of this compound in the samples based on the peak area and the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

Meropenem_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Inactive_Metabolite Open-ring Metabolite (Inactive) Hydrolysis->Inactive_Metabolite Factors Accelerating Factors: - High Temperature - Non-optimal pH - High Concentration Factors->Hydrolysis

Caption: Primary degradation pathway of this compound.

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Optimizing Meropenem Dosage in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meropenem in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in in vitro susceptibility testing?

A1: The initial concentration range for this compound in in vitro susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), depends on the bacterial species being tested. For many clinically relevant bacteria, a common starting point is a two-fold dilution series ranging from 0.008 mg/L to 128 mg/L.[1]

Q2: How does the inoculum size affect the in vitro efficacy of this compound?

A2: A higher bacterial inoculum can lead to a decreased efficacy of this compound, a phenomenon known as the inoculum effect.[2][3] This can result in a higher observed MIC. For some bacterial species, such as Pseudomonas aeruginosa, regrowth is more likely at higher inocula.[4] Therefore, it is crucial to standardize the inoculum density, typically to approximately 5 x 10^5 CFU/mL for broth microdilution methods, as recommended by a previously described macrodilution method.[5]

Q3: What is the stability of this compound in culture medium at standard incubation temperatures?

A3: this compound is susceptible to hydrolytic degradation in aqueous solutions, and its stability is influenced by temperature, pH, and the specific medium used.[6][7] At room temperature (around 22°C), this compound solutions can maintain over 90% of their initial concentration for approximately 7.4 hours. This stability decreases at higher temperatures; for instance, at 33°C, it drops to 5.7 hours.[8] For prolonged experiments, it is advisable to prepare fresh solutions or consider the degradation rate in the final analysis. Some studies have shown that in certain diluents like 0.9% sodium chloride, this compound can be stable for longer periods when refrigerated at 5°C.[9]

Q4: I am observing bacterial regrowth in my time-kill assay after an initial decline. What could be the cause?

A4: Bacterial regrowth in a time-kill assay with this compound can be attributed to several factors. One common reason is the degradation of this compound in the culture medium over the course of the experiment, leading to concentrations falling below the MIC.[8] Another possibility is the selection and amplification of resistant subpopulations within the initial inoculum, especially with prolonged exposure to sub-optimal concentrations.[5][10] Regrowth was observed with this compound concentrations of 0.25 × MIC and 1 × MIC between 12 and 24 hours in a study with Pseudomonas aeruginosa.[11]

Q5: What is the optimal pharmacokinetic/pharmacodynamic (PK/PD) index to consider for optimizing this compound dosage in vitro?

A5: this compound exhibits time-dependent bactericidal activity. The most critical PK/PD index for predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[12][13] For maximal bactericidal effect, a target of at least 40% fT > MIC is often cited from murine infection models.[13] However, for critically ill patients or to suppress resistance, a higher target, such as 100% fT > MIC, may be necessary.[14][15]

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results for the same bacterial isolate.

Possible Cause Troubleshooting Step
Inoculum variability Ensure a standardized inoculum is prepared for each experiment, typically targeting 5 x 10^5 CFU/mL. Use a spectrophotometer or a colony counting method to verify the density.
This compound degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Consider performing a bioassay to confirm the concentration of your this compound stock.[5]
Variation in media Use the same batch of cation-adjusted Mueller-Hinton Broth (Ca-MHB) for all experiments, as variations in cation concentration can affect this compound activity.
Incubation conditions Ensure consistent incubation temperature (35°C) and duration (18-24 hours).[5]

Problem: No bactericidal activity observed in a time-kill assay, even at concentrations above the predetermined MIC.

Possible Cause Troubleshooting Step
High bacterial inoculum A very high starting inoculum (e.g., >10^8 CFU/mL) can lead to the "inoculum effect," where the antibiotic is overwhelmed.[2] Re-run the assay with a standardized inoculum of ~5 x 10^5 to 1 x 10^6 CFU/mL.
Presence of β-lactamases The bacterial strain may produce carbapenemases that degrade this compound.[16] Consider testing for carbapenemase production using appropriate methods.
Biofilm formation If bacteria form biofilms on the surface of the assay wells, they can exhibit increased resistance. Use experimental setups designed to minimize biofilm formation or specifically study anti-biofilm activity.
Rapid this compound degradation At 37°C, this compound degradation can be significant over a 24-hour period.[8] Consider refreshing the this compound-containing medium at specific time points during the assay to maintain the target concentration.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 mg/L) in a suitable solvent (e.g., sterile deionized water or buffer).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (Ca-MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Ca-MHB to achieve the desired final concentration range (e.g., 0.06 to 128 mg/L).

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Time-Kill Assay

This protocol provides a general framework for conducting a time-kill assay to assess the bactericidal activity of this compound.

  • Preparation:

    • Prepare this compound solutions in Ca-MHB at various multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 16x, 64x MIC).[11]

    • Prepare a bacterial inoculum in the logarithmic growth phase, diluted to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experiment Execution:

    • Add the bacterial inoculum to flasks or tubes containing the different concentrations of this compound and a growth control (no antibiotic).

    • Incubate all samples at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

Table 1: Example MIC Ranges of this compound Against Various Bacterial Species

Bacterial SpeciesThis compound MIC Range (mg/L)
Escherichia coli≤0.008 - 1[1]
Klebsiella spp.0.015 - 2[1]
Pseudomonas aeruginosa0.03 - 32[1]
Acinetobacter anitratus0.03 - >128[1]
Staphylococcus spp.0.015 - 64[1]
Enterococcus spp.0.06 - >128[1]
Streptococcus spp.≤0.008 - 0.25[1]
Bacteroides spp.0.03 - 8[1]

Table 2: Stability of this compound in Solution

TemperatureTime to 90% of Initial Concentration
22°C7.4 hours[8]
33°C5.7 hours[8]
5°C (in 0.9% NaCl)>5 days[9]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate prep_this compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 35°C for 18-24 hours controls->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_solutions Prepare this compound Solutions (multiples of MIC) combine Combine this compound and Bacterial Culture prep_solutions->combine prep_culture Prepare Log-Phase Bacterial Culture (~5x10^5 CFU/mL) prep_culture->combine incubation Incubate with Shaking at 37°C combine->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling plating Perform Serial Dilutions and Plate on Agar sampling->plating colony_count Incubate Plates and Count Colonies (CFU/mL) plating->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data determine_activity Determine Bactericidal Activity (≥3-log10 reduction) plot_data->determine_activity

Caption: Experimental Workflow for a this compound Time-Kill Assay.

References

Technical Support Center: Overcoming the Meropenem Inoculum Effect in Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the meropenem inoculum effect in antimicrobial susceptibility testing.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why are my this compound Minimum Inhibitory Concentration (MIC) results for the same isolate inconsistent across different experiments?

Answer: Inconsistent this compound MIC values are often due to variations in the initial bacterial inoculum size, a phenomenon known as the "inoculum effect."[1][2][3][4] This effect is particularly pronounced for bacteria that produce carbapenemases, enzymes that degrade this compound.[5][6][7]

  • Cause: At higher bacterial densities, the concentration of carbapenemase can be sufficient to hydrolyze the this compound in the test medium, leading to bacterial growth at higher antibiotic concentrations and thus a higher apparent MIC.[5][7]

  • Solution:

    • Standardize Inoculum Preparation: Strictly adhere to standardized protocols for inoculum preparation, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, which recommend a final inoculum density of approximately 5 x 10^5 CFU/mL for broth microdilution.[3][6]

    • Verify Inoculum Density: Routinely perform colony counts on your inocula to ensure they are within the recommended range (e.g., 2 x 10^5 to 8 x 10^5 CFU/mL for CLSI).[3]

    • Control for Carbapenemase Production: If you suspect carbapenemase production, consider using a lower inoculum for susceptibility testing or confirming the presence of these enzymes using phenotypic or molecular methods.

Question: My quality control (QC) strain shows variable this compound MICs. What could be the cause?

Answer: Variability in QC strain MICs for this compound can be due to several factors, even with non-carbapenemase-producing strains.

  • Cause:

    • Inoculum Preparation: Even minor deviations in inoculum density can affect MIC results.[3][4]

    • Media and Reagent Quality: Variations in Mueller-Hinton broth batches or improper storage of this compound can lead to inconsistent results.[8]

    • Technical Errors: Pipetting inaccuracies or improper incubation conditions can contribute to variability.

  • Solution:

    • Review QC Procedures: Ensure your laboratory's QC procedures for inoculum preparation, media quality control, and equipment calibration are strictly followed.[8]

    • Use Reference Strains: Employ well-characterized reference strains with known this compound MICs to validate your testing procedures.[9][10]

    • Check for Contamination: Verify the purity of your QC strain culture.

Question: I have an isolate with a this compound MIC near the susceptible breakpoint, but the patient is not responding to therapy. Could the inoculum effect be involved?

Answer: Yes, the inoculum effect can lead to a susceptible result in vitro that does not correlate with clinical efficacy, especially in infections with a high bacterial burden.[11]

  • Cause: A standard laboratory inoculum (around 5 x 10^5 CFU/mL) may not be high enough to reveal the true level of resistance in an infection where the bacterial density is much higher.[6][12] The in vivo bacterial load can lead to sufficient carbapenemase production to overcome therapeutic concentrations of this compound.

  • Solution:

    • Test at a Higher Inoculum: Perform this compound MIC testing with a higher inoculum (e.g., 5 x 10^7 CFU/mL) to simulate in vivo conditions and assess for an inoculum effect. A significant increase in the MIC at the higher inoculum suggests that the inoculum effect is clinically relevant.[6][12]

    • Carbapenemase Testing: Use a phenotypic or molecular test to determine if the isolate produces a carbapenemase. A positive result would support the hypothesis that the inoculum effect is contributing to treatment failure.

Frequently Asked Questions (FAQs)

What is the this compound inoculum effect?

The this compound inoculum effect is a phenomenon where the MIC of this compound for a bacterial isolate increases as the initial inoculum density in the susceptibility test increases.[1][2][3][4] This is most commonly observed with carbapenemase-producing organisms.[5][6][7]

Why does the inoculum effect occur with this compound?

The primary mechanism behind the this compound inoculum effect is the production of carbapenemases by the bacteria.[5][7] At a higher bacterial density, more enzyme is present to degrade the this compound, allowing the bacteria to grow at higher concentrations of the antibiotic. Other resistance mechanisms, such as porin loss or efflux pumps, do not typically cause a significant inoculum effect.[13]

Which bacteria are most likely to exhibit a this compound inoculum effect?

Enterobacterales (such as Klebsiella pneumoniae and Escherichia coli), Pseudomonas aeruginosa, and Acinetobacter baumannii that produce carbapenemases are most likely to show a significant this compound inoculum effect.[5][6][7]

What is the acceptable inoculum range for this compound susceptibility testing?

According to CLSI guidelines for broth microdilution, the recommended final inoculum concentration is approximately 5 x 10^5 CFU/mL, with an acceptable range of 2 x 10^5 to 8 x 10^5 CFU/mL.[3][6]

How can I overcome the this compound inoculum effect in my experiments?

To minimize the impact of the inoculum effect, it is crucial to standardize your inoculum preparation to be within the recommended range.[3][6] If you suspect carbapenemase production, you can test at a lower inoculum or use methods to confirm the presence of these enzymes.

How can I detect carbapenemase production in my isolates?

Several methods are available to detect carbapenemase production:

  • Phenotypic Tests:

    • Carba NP Test: A rapid biochemical test that detects carbapenem hydrolysis.[1][7][11][14][15]

    • Modified Hodge Test (MHT): A test that detects carbapenemase production by observing the enhanced growth of a susceptible indicator strain in the presence of a carbapenemase-producing test isolate.[5][16][17][18]

  • Molecular Methods: PCR-based assays can detect the genes encoding common carbapenemases (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like).

Quantitative Data

Table 1: this compound MIC Variation with Inoculum Size for Carbapenemase-Producing Klebsiella pneumoniae

Carbapenemase TypeStandard Inoculum (5 x 10^5 CFU/mL) this compound MIC (µg/mL)High Inoculum (5 x 10^7 CFU/mL) this compound MIC (µg/mL)Fold Increase in MIC
KPC412832
NDM8>256>32
OXA-4826432
VIM425664

Data compiled from multiple sources for illustrative purposes.

ParameterRecommended Value
Standard Inoculum5 x 10^5 CFU/mL
Acceptable Range2 x 10^5 - 8 x 10^5 CFU/mL

Experimental Protocols

Protocol 1: Broth Microdilution for this compound Susceptibility Testing with Varying Inocula

Objective: To determine the MIC of this compound at both standard and high bacterial inocula to assess for an inoculum effect.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound powder

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plates to achieve final concentrations ranging from 0.06 to 128 µg/mL.

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • For Standard Inoculum (5 x 10^5 CFU/mL): Prepare a 1:100 dilution of the 0.5 McFarland suspension in MHB.

    • For High Inoculum (5 x 10^7 CFU/mL): Prepare a 1:10 dilution of the 0.5 McFarland suspension in MHB.

  • Inoculate Microtiter Plates: Add 50 µL of the appropriate bacterial inoculum to each well of the microtiter plates containing 50 µL of the this compound dilutions. This will result in a final volume of 100 µL per well and the desired final inoculum concentrations.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Carba NP Test

Objective: To rapidly detect carbapenemase production in Gram-negative bacteria.

Materials:

  • Test tubes or a 96-well plate

  • Phenol red solution (pH 7.8)

  • Imipenem monohydrate

  • Zinc sulfate (ZnSO₄) solution

  • Bacterial isolate to be tested

  • Tris-HCl lysis buffer

Procedure:

  • Prepare Reagents:

    • Solution A: Phenol red solution with 0.1 mM ZnSO₄.

    • Solution B: Solution A supplemented with 6 mg/mL imipenem.

  • Prepare Bacterial Lysate:

    • Suspend a 10 µL loopful of the test organism in 100 µL of Tris-HCl lysis buffer.

    • Vortex for 1 minute.

  • Perform the Test:

    • Add 100 µL of the bacterial lysate to two separate wells or tubes.

    • Add 100 µL of Solution A to one well (control) and 100 µL of Solution B to the other well (test).

  • Incubation: Incubate at 37°C for up to 2 hours.

  • Reading Results:

    • Positive Result: The test well (containing imipenem) changes color from red to yellow or orange, while the control well remains red. This indicates hydrolysis of imipenem and a drop in pH.

    • Negative Result: The test well remains red.

Protocol 3: Modified Hodge Test (MHT)

Objective: To phenotypically detect carbapenemase production.

Materials:

  • Mueller-Hinton agar (MHA) plate

  • 10 µg this compound or ertapenem disk

  • E. coli ATCC 25922 (indicator strain)

  • Test isolate

  • Positive control (carbapenemase-producing strain)

  • Negative control (non-carbapenemase-producing strain)

Procedure:

  • Prepare Indicator Lawn: Prepare a 1:10 dilution of a 0.5 McFarland suspension of E. coli ATCC 25922 and swab it onto the surface of an MHA plate.

  • Place Carbapenem Disk: Place a 10 µg this compound or ertapenem disk in the center of the plate.

  • Streak Test Isolates: In a straight line, streak the test isolate from the edge of the disk to the periphery of the plate. Also, streak the positive and negative control strains in the same manner.

  • Incubation: Incubate the plate overnight at 35°C ± 2°C.

  • Reading Results:

    • Positive Result: A cloverleaf-like indentation of the E. coli lawn along the streak line of the test organism indicates carbapenemase production.

    • Negative Result: No enhanced growth of the indicator strain is observed along the streak line.

Visualizations

Meropenem_Resistance_Mechanisms cluster_resistance This compound Resistance Mechanisms cluster_effects Consequences Carbapenemase Production Carbapenemase Production Inoculum Effect Inoculum Effect Carbapenemase Production->Inoculum Effect Leads to Porin Loss Porin Loss Stable MIC Stable MIC Porin Loss->Stable MIC Leads to Efflux Pump Upregulation Efflux Pump Upregulation Efflux Pump Upregulation->Stable MIC Leads to

Caption: Key this compound resistance mechanisms and their association with the inoculum effect.

Troubleshooting_Workflow start Inconsistent this compound MIC Results check_inoculum Verify Inoculum Standardization (Target: 5x10^5 CFU/mL) start->check_inoculum inoculum_ok Inoculum Consistent? check_inoculum->inoculum_ok troubleshoot_qc Review QC Procedures: - Media Quality - Reagent Storage - Technique inoculum_ok->troubleshoot_qc No suspect_carbapenemase Suspect Carbapenemase Production inoculum_ok->suspect_carbapenemase Yes troubleshoot_qc->check_inoculum perform_carba_np Perform Carba NP Test or MHT suspect_carbapenemase->perform_carba_np carba_np_result Carbapenemase Positive? perform_carba_np->carba_np_result confirm_molecular Confirm with Molecular Methods (e.g., PCR) carba_np_result->confirm_molecular Yes consider_other_mechanisms Investigate Other Mechanisms: - Porin Loss - Efflux Pumps carba_np_result->consider_other_mechanisms No end Resistance Mechanism Identified confirm_molecular->end consider_other_mechanisms->end

Caption: A workflow for troubleshooting inconsistent this compound MIC results.

References

Preventing Meropenem degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing meropenem degradation during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The main degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring, leading to the formation of an open-ring metabolite.[1][2][3] This process is primarily non-enzymatic and is influenced by several factors, including pH, temperature, and the concentration of this compound itself.[1][3][4] Under alkaline conditions, this compound is completely converted to its open β-lactam ring derivative.[2]

Q2: What are the key factors that influence the stability of this compound during sample preparation?

A2: Several factors can significantly impact the stability of this compound in solution:

  • Temperature: Higher temperatures accelerate the degradation of this compound.[4][5][6] It is crucial to maintain low temperatures during storage and processing.

  • pH: this compound is most stable in solutions with a pH around 6.0 to 7.0.[1] Both acidic and alkaline conditions can lead to rapid degradation.[1][2]

  • Concentration: Higher concentrations of this compound can lead to increased degradation rates, which may be due to intermolecular aminolysis where one this compound molecule attacks the β-lactam ring of another.[1][3]

  • Diluent/Solvent: The choice of solvent for reconstitution and dilution is critical. This compound is generally more stable in 0.9% sodium chloride (normal saline) than in 5% dextrose solutions.[4][7][8] Buffering the solution can also enhance stability.[1]

  • Exposure to Light: Some studies suggest that exposure to light can contribute to this compound degradation.[7] It is advisable to protect solutions from light.

Q3: My this compound solution turned yellow. What does this indicate?

A3: A color change in a this compound solution, typically to a yellowish hue, is an indicator of degradation.[4][5] This color change is often associated with the hydrolysis of the β-lactam ring and the formation of degradation products.[5] If you observe a color change, it is highly likely that a significant portion of the this compound has degraded, and the sample may not be suitable for your experiment.

Q4: How should I store my this compound samples to minimize degradation?

A4: Proper storage is critical for maintaining the integrity of your this compound samples. For short-term storage (a few hours), refrigeration at 2-8°C is recommended.[1][9] For longer-term storage, freezing samples at -20°C or, ideally, -80°C is necessary.[10][11] Studies have shown that this compound can degrade even at -20°C over extended periods, so -80°C is the preferred temperature for long-term stability.[10][11] It is also recommended to store samples in light-protected containers.

Troubleshooting Guide

Issue: I am seeing rapid degradation of this compound in my samples, even with immediate analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Temperature Ensure all steps of your sample preparation are performed on ice or in a cold room. Pre-chill all solutions and equipment that will come into contact with the sample.
Inappropriate pH Measure the pH of your final sample solution. If it is outside the optimal range of 6.0-7.0, consider using a buffer. Citrate and phosphate buffers have been shown to improve stability.[1] 3-morpholinopropanesulfonic acid (MOPS) buffer has also been used to stabilize this compound in biological fluids.[12]
High Concentration If your experimental design allows, try working with lower concentrations of this compound, as higher concentrations can self-degrade more rapidly.[1][3]
Incorrect Diluent If you are using a dextrose solution, switch to 0.9% sodium chloride, as this compound is more stable in saline.[4][7][8]

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Stability of this compound in Solution at Different Temperatures

ConcentrationDiluentTemperature (°C)Time to 90% RemainingReference
286 ppm0.9% Saline227.4 hours[5]
286 ppm0.9% Saline335.7 hours[5]
2 mg/mL0.9% Saline258 hours[9]
25 mg/mL0.9% Saline254 hours[9]
6 mg/mL0.9% Saline22.572 hours (after 48h refrigeration)[13]

Table 2: Stability of this compound in Solution with Different Diluents at Room Temperature

ConcentrationDiluentTime to 90% RemainingReference
Not Specified0.9% NaClUp to 12 hours[7][8]
Not Specified5% GlucoseUp to 4 hours[7][8]

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Solution for In Vitro Assays

This protocol is designed to prepare a this compound solution with enhanced stability for use in various in vitro experiments.

  • Reagent and Equipment Preparation:

    • This compound powder (analytical grade).

    • 0.9% Sodium Chloride (sterile, injectable grade).

    • Citrate buffer (0.1 M, pH 6.5).

    • Sterile, light-protected microcentrifuge tubes.

    • Calibrated micropipettes and sterile tips.

    • Vortex mixer.

    • Ice bath.

  • Procedure:

    • Pre-chill the 0.9% sodium chloride and citrate buffer on ice.

    • Weigh the required amount of this compound powder in a sterile tube.

    • Reconstitute the this compound powder with ice-cold 0.9% sodium chloride to create a stock solution (e.g., 10 mg/mL). Gently vortex to dissolve.

    • Immediately dilute the stock solution to the desired final concentration using the ice-cold citrate buffer (pH 6.5).

    • Keep the final solution on ice and protected from light throughout the experiment.

    • For experiments lasting several hours, prepare fresh solutions periodically to ensure concentration accuracy.

Protocol 2: Sample Preparation for HPLC Analysis of this compound

This protocol outlines the steps for preparing samples for quantification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Reagent and Equipment Preparation:

    • HPLC system with UV detector.

    • C18 reverse-phase HPLC column.

    • Mobile phase: A mixture of a buffer (e.g., 10 mM sodium phosphate, pH 7.4) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for your system.[12]

    • Internal standard (e.g., paracetamol).[5]

    • Sample diluent (e.g., mobile phase or a stabilizing buffer).

    • Centrifugal filters (e.g., 10K MWCO) for protein precipitation if using biological matrices.[12]

    • Autosampler vials.

  • Procedure:

    • Sample Collection and Stabilization: Collect the sample (e.g., plasma, culture medium) and immediately place it on ice. If necessary, add a stabilizing agent like MOPS buffer.[12]

    • Protein Precipitation (for biological samples): If the sample contains proteins, they must be removed. This can be done by adding a precipitating agent (e.g., acetonitrile, methanol) or by using a centrifugal filter.[12] Centrifuge at high speed to pellet the precipitated proteins.

    • Dilution: Carefully take the supernatant and dilute it with the sample diluent to a concentration that falls within the linear range of your HPLC calibration curve. Add the internal standard at a known concentration.

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Injection: Transfer the filtered sample to an autosampler vial and place it in the HPLC autosampler, which should be cooled (e.g., 4°C) to prevent degradation during the analysis sequence.[12]

    • Analysis: Inject the sample onto the HPLC system and analyze using a validated method. The UV detector is typically set to 298-300 nm for this compound detection.[12][14]

Visualizations

Meropenem_Degradation_Pathway cluster_factors Influencing Factors This compound This compound (β-lactam ring intact) OpenRing Open-Ring Metabolite (Inactive) This compound->OpenRing Hydrolysis Other Other Degradation Products OpenRing->Other Temp High Temperature Temp->this compound pH Non-optimal pH (<6.0 or >7.0) pH->this compound Conc High Concentration Conc->this compound Diluent Inappropriate Diluent Diluent->this compound

Caption: this compound degradation pathway and influencing factors.

Experimental_Workflow cluster_prep Sample Preparation cluster_processing Sample Processing for Analysis cluster_analysis Analysis Reconstitution Reconstitute this compound (on ice, in saline) Dilution Dilute to Working Concentration (with cold buffer) Reconstitution->Dilution Stabilization Add Stabilizing Agent (e.g., MOPS, if needed) Dilution->Stabilization Protein_Removal Protein Precipitation/ Filtration Stabilization->Protein_Removal Dilution_Analysis Dilute and Add Internal Standard Protein_Removal->Dilution_Analysis Filtration Filter Sample (0.22 µm) Dilution_Analysis->Filtration HPLC HPLC Analysis (cooled autosampler) Filtration->HPLC

Caption: Workflow for preparing this compound samples for analysis.

References

Meropenem MIC Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Meropenem Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound MIC results?

A1: Variability in this compound MIC results can stem from two main areas:

  • Methodological Factors: Discrepancies in laboratory procedures are a common source of variation. This includes the specific MIC method used (e.g., broth microdilution, agar dilution, gradient diffusion), inoculum preparation, incubation conditions, and the use of different interpretive standards (CLSI vs. EUCAST).[1][2][3][4] Different automated systems like Vitek 2 or MicroScan may also yield results that differ from manual reference methods.[1][5][6]

  • Biological Factors: The inherent genetic and phenotypic characteristics of the bacterial isolate play a crucial role. The presence, expression level, and type of resistance mechanisms significantly impact the MIC value.[7][8][9]

Q2: Which bacterial resistance mechanisms are known to cause variability in this compound MICs?

A2: Several key resistance mechanisms, often acting in concert, contribute to MIC variability:

  • Carbapenemase Production: The presence of carbapenemase enzymes (like KPC, NDM, VIM, IMP, and OXA-types) is a primary driver of resistance. The specific type of enzyme and its level of expression can lead to a wide range of MIC values.[8][10][11]

  • Porin Loss: this compound enters the bacterial cell through outer membrane porin channels (e.g., OprD in Pseudomonas aeruginosa or OmpK35/OmpK36 in Klebsiella pneumoniae).[9][12][13] The loss or mutation of these porins restricts drug entry, leading to higher MICs.[8][9]

  • Efflux Pumps: Active efflux systems, such as MexAB-OprM in P. aeruginosa, can pump this compound out of the cell, reducing its intracellular concentration and increasing the MIC.[12][14][15]

  • Gene Copy Number: An increased copy number of carbapenemase genes, such as blaKPC, can lead to higher enzyme production and consequently, a significant increase in the this compound MIC.[7][9]

Q3: What is the "inoculum effect" and how does it affect this compound MIC results?

A3: The inoculum effect refers to the observation that the MIC of an antibiotic increases as the starting bacterial density (inoculum) increases.[16] This phenomenon is particularly pronounced with carbapenemase-producing organisms. A higher bacterial load can lead to increased production of the carbapenemase enzyme, which can more effectively hydrolyze the antibiotic, resulting in a higher measured MIC.[16] This is a critical factor to control in experiments, as failure to standardize the inoculum can be a major source of variability.

Q4: How much variation is acceptable between different MIC testing methods?

A4: According to guidelines from standards organizations like CLSI, results from different methods are generally expected to be within ±1 two-fold dilution of each other.[17] However, studies have shown that for some carbapenemase-producing isolates, the variability between methods (e.g., broth microdilution vs. automated systems) can be much larger, sometimes leading to different categorical interpretations (Susceptible, Intermediate, or Resistant).[1][5][6] When significant discrepancies are observed, it is recommended to confirm the results using a reference method.[4][18]

Q5: Why is it important to use the latest CLSI or EUCAST breakpoints?

A5: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) periodically update their interpretive breakpoints based on new microbiological, pharmacological, and clinical data.[19][20][21] Using outdated breakpoints can lead to misclassification of isolates. For example, breakpoints for carbapenems against Enterobacterales were revised to more accurately identify resistance mechanisms and predict clinical outcomes.[21] Failure to adopt current breakpoints is a significant source of error in reporting and can impact research and clinical decisions.

Troubleshooting Guide for Variable this compound MIC Results

This guide is designed to help you identify and resolve common issues leading to inconsistent this compound MICs.

Problem 1: Inconsistent MIC results for the same isolate across repeat experiments.
Potential Cause Troubleshooting Step
Inoculum Preparation Variability Ensure the inoculum is prepared from a fresh (18-24 hour) culture and standardized to a 0.5 McFarland turbidity standard. Verify the final inoculum concentration in the wells.
Media Contamination or Improper Preparation Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reliable source.[18][22] Check for any visible contamination before use. Ensure proper storage conditions.
Incubation Conditions Verify that the incubator maintains a stable temperature of 35°C ± 1°C.[18][22] Ensure consistent incubation time (typically 16-20 hours for broth microdilution).[18]
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound or use commercially prepared panels. If preparing in-house, ensure the powder is stored correctly and the solvent is appropriate. Aliquot and store at -70°C or lower and avoid repeated freeze-thaw cycles.
Reading/Interpretation Error Ensure consistent lighting and a standardized method for reading endpoints (e.g., the lowest concentration with no visible growth). Use a growth control well for comparison.
Problem 2: Discrepancy between your MIC results and published data for a reference strain (e.g., ATCC strain).
Potential Cause Troubleshooting Step
Incorrect Reference Strain Confirm the identity and purity of the ATCC strain. Subculture from a fresh stock.
Deviation from Standard Protocol Strictly adhere to the CLSI or EUCAST reference method for broth microdilution or agar dilution.[20][23] Double-check all steps, including media preparation, inoculum density, and incubation.
Quality Control Range Compare your results to the acceptable quality control ranges published by CLSI/EUCAST for that specific strain. Results should fall within this range.[18][22]
Reagent/Material Issue Test a new lot of media, microplates, or this compound powder.
Problem 3: MIC results from an automated system do not match a manual reference method.
Potential Cause Troubleshooting Step
System-Specific Limitations Some automated systems may struggle with certain resistance mechanisms (e.g., OXA-48) or may have different algorithms for growth detection.[1] This can lead to discrepancies, particularly for carbapenemase-producers.[5][6]
Software or Breakpoint Issues Ensure the instrument's software and interpretive breakpoints are up-to-date with the latest CLSI/EUCAST versions.[21]
Confirmation Required For critical or unexpected results (e.g., an apparently susceptible result for an isolate suspected of producing a carbapenemase), confirmation with a reference broth microdilution method is highly recommended.[4] For certain organism-drug combinations, like K. pneumoniae with a this compound MIC of 1 µg/mL, retesting by an alternative method is advised.[18]

Data Summary Tables

Table 1: Comparison of this compound MIC Agreement Between Various Methods and Broth Microdilution (BMD) for Carbapenemase-Producing K. pneumoniae

Testing MethodMIC Agreement with BMD (%)Very Major Error Rate (%)*Minor Error Rate (%)Reference
MicroScan 95.6%0%2.2%[6]
Etest 82.6%2.2%2.2%[6]
Vitek 2 30.4%23.9%39.1%[1][6]
Sensititre 26.1%3.0%26.1%[1][6]

*A "very major error" refers to a false-susceptible result, which is a significant discrepancy.

Table 2: Impact of Inoculum Effect on this compound MICs for Carbapenemase-Producing K. pneumoniae

Carbapenemase TypeFold-Increase in MIC (High vs. Standard Inoculum)Reference
NDM 8 to 256-fold[16]
OXA-48 8 to 64-fold[16]
KPC 4 to 16-fold[16]

Visualizations

Troubleshooting_Workflow Start Variable this compound MIC Results Observed Check_QC Step 1: Review Quality Control - Is ATCC strain MIC within range? - Are positive/negative controls valid? Start->Check_QC Check_Protocol Step 2: Verify Protocol Adherence - Inoculum standardized (0.5 McFarland)? - Correct media (CAMHB)? - Correct incubation (35°C, 16-20h)? Check_QC->Check_Protocol QC Pass Check_QC->Check_Protocol QC Fail: Correct QC & Retest Check_Protocol->Check_QC Protocol Error: Correct Protocol & Retest Check_Reagents Step 3: Assess Reagents & Materials - this compound stock solution fresh? - Media/plates from a new lot? Check_Protocol->Check_Reagents Protocol OK Check_Reagents->Check_Protocol Reagent Issue: Replace & Retest Confirm_Method Step 4: Confirm with Reference Method - Retest using CLSI/EUCAST broth  microdilution (BMD). Check_Reagents->Confirm_Method Reagents OK Investigate_Mechanism Step 5: Investigate Biological Cause - Test for carbapenemase genes (PCR). - Consider porin/efflux mechanisms. Confirm_Method->Investigate_Mechanism Discrepancy Persists Resolved Issue Resolved Confirm_Method->Resolved Results Align with BMD Investigate_Mechanism->Resolved

Caption: Troubleshooting workflow for addressing this compound MIC variability.

Resistance_Mechanisms cluster_cell Bacterial Cell (Gram-Negative) Meropenem_Out This compound Porin Porin Channel (e.g., OprD) Meropenem_Out->Porin Entry OM Outer Membrane IM Inner Membrane PBP PBP (Target) Meropenem_In This compound Porin->Meropenem_In Efflux Efflux Pump (e.g., MexAB-OprM) Note3 Pumps Drug Out Carbapenemase Carbapenemase (e.g., KPC, NDM) Note2 Destroys Drug Meropenem_In->PBP Binding & Inhibition Meropenem_In->Efflux Expulsion Meropenem_In->Carbapenemase Inactivation X1 Porin Loss/ Mutation X1->Porin Note1 Blocks Entry

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) MIC Testing (CLSI/EUCAST Reference Method)

This protocol outlines the reference method for determining this compound MICs.

  • Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[18][22]

    • Sterilize by autoclaving and allow to cool to room temperature.

    • For fastidious organisms, use appropriate supplemented media as recommended by EUCAST/CLSI.[20]

  • This compound Stock & Dilution Plate Preparation:

    • Prepare a stock solution of this compound powder in an appropriate solvent (e.g., sterile water or buffer).

    • Perform serial two-fold dilutions of this compound in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL down to 0.03 µg/mL).

    • Transfer the antibiotic dilutions to the final test microtiter plates. Commercial pre-prepared plates are also widely used.[23][24]

  • Inoculum Preparation:

    • From an 18-24 hour pure culture on non-selective agar, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the this compound dilutions) with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates in ambient air at 35°C ± 1°C for 16-20 hours.[18]

  • Reading and Interpretation:

    • Following incubation, place the plate on a reading apparatus.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Compare the MIC value to the current clinical breakpoints defined by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[5][19]

Protocol 2: Agar Dilution MIC Testing
  • Media Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize, and cool in a water bath to 45-50°C.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound.

    • Add a defined volume of each antibiotic dilution to a larger volume of molten agar (e.g., 1 mL of antibiotic to 9 mL of agar) to achieve the final desired concentrations. Mix well.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for BMD.

    • The final inoculum to be spotted onto the agar should be approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicator (spotting device), spot the prepared bacterial suspension onto the surface of each agar plate, including the growth control plate.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 1°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits visible growth on the agar. A faint haze or a single colony at the spot is disregarded.

    • Interpret the results using current CLSI/EUCAST breakpoints.

References

Technical Support Center: In Vitro Strategies to Minimize Meropenem Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the in vitro development of meropenem resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro strategies to prevent or minimize the development of resistance to this compound?

A1: The main in vitro strategies focus on:

  • Combination Therapy: Using this compound with other antimicrobial agents to create a synergistic or additive effect. This can include other antibiotics, β-lactamase inhibitors, or non-antibiotic adjuvants.[1][2][3]

  • Optimized Dosing Simulations: In vitro models, such as the hollow-fiber infection model, can be used to simulate human pharmacokinetic profiles. These studies aim to identify optimal dosing regimens, such as a higher minimum concentration to MIC ratio (Cmin/MIC), that can suppress the amplification of resistant subpopulations.[4][5][6]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can enhance its efficacy, overcome resistance mechanisms, and reduce adverse effects.[7][8]

Q2: What are the most common mechanisms of this compound resistance observed in vitro?

A2: Common mechanisms include:

  • Enzymatic Degradation: Production of carbapenemases, such as metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs), which hydrolyze the β-lactam ring of this compound.[3][9]

  • Reduced Uptake: Mutations in or loss of outer membrane porins (e.g., OprD in Pseudomonas aeruginosa) restrict the entry of this compound into the bacterial cell.[10][11]

  • Efflux Pump Overexpression: Increased activity of efflux pumps, such as MexAB-OprM in P. aeruginosa, actively transports this compound out of the cell.[10]

Q3: How can I assess the synergistic potential of a novel compound with this compound?

A3: The checkerboard assay is the most common method to assess synergy in vitro. This technique involves testing various concentrations of two agents alone and in combination against a bacterial strain. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which indicates synergy, additivity, indifference, or antagonism.[2][12][13]

Q4: What is a serial passage experiment and how is it used to study this compound resistance?

A4: A serial passage experiment, also known as experimental evolution, involves repeatedly exposing a bacterial population to gradually increasing concentrations of an antibiotic, like this compound.[14][15][16] This method allows researchers to observe the development of resistance over time and identify the genetic mutations responsible for the resistant phenotype.[10][11][17]

Troubleshooting Guides

Checkerboard Assay Issues
Problem Possible Cause Troubleshooting Steps
Inconsistent MIC values for this compound alone. Inoculum size variation. Improper preparation of antibiotic stock solutions. Contamination.Ensure a standardized inoculum is used for each experiment, typically 5 x 10^5 CFU/mL. Prepare fresh stock solutions and verify their concentration. Check for contamination of bacterial cultures and reagents.
High variability in FICI values across replicates. Pipetting errors leading to inaccurate final concentrations. Edge effects in the microtiter plate.Use calibrated pipettes and consider using a multichannel pipette for consistency. To minimize edge effects, consider not using the outermost wells of the plate or filling them with sterile media.
Observed antagonism (FICI > 4.0). The combination of agents may genuinely be antagonistic. One agent might induce resistance to the other.Re-run the experiment to confirm the result. Investigate the mechanisms of action of both compounds to understand potential negative interactions. Consider performing time-kill assays to further characterize the interaction.
Time-Kill Assay Issues
Problem Possible Cause Troubleshooting Steps
No bactericidal activity observed even at high this compound concentrations. The bacterial strain may be highly resistant. The antibiotic may have degraded.Confirm the MIC of the strain before starting the time-kill assay. Use freshly prepared this compound solutions, as it can be unstable in solution.
Unexpected regrowth of bacteria after initial killing. Selection and amplification of a resistant subpopulation. The antibiotic concentration has fallen below the MIC due to degradation.Quantify the bacterial population on agar plates containing this compound to determine the frequency of resistant mutants. In longer experiments, consider replenishing the antibiotic to maintain the desired concentration.
High variability in CFU counts at the same time point. Inaccurate serial dilutions or plating. Clumping of bacteria.Ensure proper mixing before taking samples and before plating. Use vortexing to break up clumps. Plate multiple dilutions to ensure a countable number of colonies.

Quantitative Data Summary

Table 1: Examples of this compound Combinations and their In Vitro Efficacy

Combination Agent Bacterial Species Observed Effect Fold Reduction in this compound MIC Reference
Avibactam (SBL inhibitor) MBL-producing Klebsiella pneumoniaeSynergyNot specified, but significant synergistic effects observed.[18]
InC58 (MBL inhibitor) + Avibactam This compound-resistant bacteriaSynergyMIC50 lowered to 0.5 mg/L with the triple combination.[3]
Amikacin Carbapenem-resistant K. terrigenaSynergyNot specified, but synergistic activity was observed.[2]
Colistin Carbapenem-resistant Gram-negative uropathogensAdditiveAdditive effects in 63.2% of isolates.[2]
Tigecycline Carbapenem-resistant Gram-negative uropathogensAdditiveAdditive effects in 68.4% of isolates.[2]
Tobramycin Pseudomonas aeruginosaSuppression of resistanceAllowed for suppression of resistance at a lower this compound Cmin/MIC ratio.[4][5]
Chitosan Nanoparticles Acinetobacter baumanniiEnhanced antibacterial effectSignificantly lower MICs compared to free this compound.[7]
Liposomes Pseudomonas aeruginosaEnhanced antibacterial effectMIC reduced from 100 µg/mL to 6.25 µg/mL.[7]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the test compound at a concentration of 100x the highest desired final concentration.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

    • In column 1, add 50 µL of the 4x final concentration of this compound. In row A, add 50 µL of the 4x final concentration of the test compound.

    • Perform serial two-fold dilutions of this compound horizontally from column 1 to 10 and the test compound vertically from row A to G.

    • This will create a gradient of concentrations for both agents.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent: FIC = MIC of agent in combination / MIC of agent alone.

    • Calculate the FICI: FICI = FIC of this compound + FIC of test compound.

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.[13][19]

Protocol 2: Time-Kill Assay
  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Prepare this compound and any combination agent at the desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Experiment Execution:

    • Set up tubes or flasks for each condition: growth control (no antibiotic), this compound alone, test agent alone, and the combination.

    • Add the antibiotics to the respective tubes containing the bacterial suspension.

    • Incubate at 37°C with shaking.

  • Sampling and Quantification:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[19]

    • Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Protocol 3: Serial Passage Experiment for Resistance Development
  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the bacterial strain of interest using a standard microdilution method.

  • Serial Passaging:

    • Inoculate a tube of CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) with the bacterial strain.

    • Incubate for 24 hours at 37°C.

    • After incubation, determine the new MIC of the culture.

    • Transfer an aliquot of the culture from the well corresponding to 0.5x the new MIC to a fresh series of tubes with increasing concentrations of this compound.[14]

    • Repeat this process for a set number of passages (e.g., 10-30 days).[16]

  • Analysis of Resistant Mutants:

    • After the final passage, isolate single colonies from the culture that has developed the highest level of resistance.

    • Confirm the MIC of the isolated mutants.

    • Perform whole-genome sequencing on the resistant isolates and compare them to the original susceptible strain to identify mutations associated with resistance.

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_main Assay cluster_analysis Analysis A Prepare Drug A (this compound) Stock E Create 2-fold Serial Dilutions of Drug A (horizontal) A->E B Prepare Drug B (Test Compound) Stock F Create 2-fold Serial Dilutions of Drug B (vertical) B->F C Prepare Bacterial Inoculum G Inoculate Plate C->G D Dispense Broth D->E D->F E->G F->G H Incubate (18-24h, 37°C) G->H I Read MICs H->I J Calculate FICI I->J K Interpret Result (Synergy, Additive, Indifference, Antagonism) J->K

Caption: Workflow for a checkerboard synergy assay.

Signaling_Pathway_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Porin Porin Channel (e.g., OprD) Meropenem_Peri This compound Porin->Meropenem_Peri Res1 Reduced Uptake (Porin Loss/Mutation) Enzyme Carbapenemase (e.g., MBL, SBL) Meropenem_Peri->Enzyme Hydrolysis Efflux Efflux Pump (e.g., MexAB-OprM) Meropenem_Peri->Efflux Binding Inactive Inactive Metabolites Enzyme->Inactive Res2 Enzymatic Degradation Meropenem_Ext_Pumped External this compound Efflux->Meropenem_Ext_Pumped Expulsion Res3 Efflux Pump Overexpression Meropenem_Ext External this compound Meropenem_Ext->Porin Entry

Caption: Key mechanisms of this compound resistance.

References

Technical Support Center: Enhancing Meropenem Efficacy Against Resistant Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming meropenem resistance in bacterial isolates.

Frequently Asked Questions (FAQs)

Q1: My this compound MICs for a known resistant isolate are inconsistent. What could be the cause?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against resistant isolates can stem from several factors:

  • Inoculum Effect: A higher bacterial load than the standard 0.5 McFarland can lead to falsely elevated MICs, particularly for carbapenemase-producing strains. Ensure your inoculum is standardized precisely for each experiment. A significant "inoculum effect" has been observed where MICs of imipenem and this compound increased when a higher inoculum was used[1].

  • Testing Method Discrepancies: Different susceptibility testing methods (e.g., broth microdilution, Etest, automated systems like Vitek 2) can yield varying MIC results for the same isolate. Broth microdilution is generally considered the reference method[2]. For instance, a wide variation in this compound MICs was observed among KPC-producing isolates when tested by different methods[2].

  • Carbapenemase Activity: The presence of carbapenemases, enzymes that degrade this compound, can significantly impact MICs. The type of carbapenemase (e.g., KPC, NDM, OXA-48) can also influence the level of resistance[3][4]. This compound degradation due to carbapenemase activity has been shown to be significant in the presence of bacteria[5].

  • Storage and Preparation of this compound: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the antibiotic, resulting in inaccurate MIC values. Always use freshly prepared solutions or properly stored aliquots.

Q2: I am not observing synergy in my checkerboard assay with a combination that has been reported as synergistic. What should I check?

A2: Several factors can contribute to a lack of expected synergy in a checkerboard assay:

  • Incorrect Concentration Range: The concentration ranges of both this compound and the combination agent must bracket their individual MICs. If the ranges are too high or too low, the synergistic interaction may be missed.

  • Calculation of FIC Index: Ensure the Fractional Inhibitory Concentration (FIC) Index is calculated correctly. The formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone. Synergy is typically defined as an FIC Index of ≤ 0.5[6][7][8].

  • Methodological Variations: The checkerboard assay, while widely used, can be labor-intensive and prone to minor variations in technique that can affect the outcome[7][9]. Consider repeating the assay with careful attention to pipetting accuracy and inoculum preparation.

  • Strain-Specific Differences: Synergy can be strain-dependent. The specific resistance mechanisms of your isolate may differ from those in published studies, leading to different interaction profiles.

Q3: What are some promising combination strategies to overcome this compound resistance?

A3: Current research highlights several effective combination strategies:

  • β-Lactamase Inhibitors: Combining this compound with a β-lactamase inhibitor is a common and effective approach. For example, nacubactam, a diazabicyclooctane inhibitor, can restore this compound susceptibility in KPC-producing K. pneumoniae[10][11]. A triple-drug combination of this compound with the inhibitors InC58 and avibactam has also shown potent activity against metallo-β-lactamase (MBL) and serine-β-lactamase (SBL) producing bacteria[12].

  • Other Antibiotics: Combination with other classes of antibiotics can also be synergistic. For example, this compound combined with aminoglycosides (e.g., amikacin, gentamicin) or fosfomycin has demonstrated synergistic effects against carbapenem-resistant E. coli and K. pneumoniae[5][13][14]. The combination of this compound and polymyxin B has also been explored as a strategy against carbapenem-resistant Acinetobacter baumannii[15].

  • Novel Adjuvants: Emerging strategies involve the use of non-antibiotic adjuvants. Nanoparticles can be used as delivery systems to enhance this compound's effectiveness[16][17]. Antimicrobial peptides (AMPs) like thanatin can disrupt the bacterial outer membrane and inhibit metallo-β-lactamases, restoring this compound's activity[18].

Troubleshooting Guides

Troubleshooting Inconsistent Time-Kill Assay Results
Problem Possible Cause Suggested Solution
No bacterial killing observed with this compound alone against a susceptible control strain. This compound degradation.Prepare fresh this compound stock solutions for each experiment. Ensure proper storage of the antibiotic powder and stock solutions.
High variability between replicates. Inaccurate serial dilutions or plating.Use calibrated pipettes and ensure thorough mixing at each dilution step. Plate a larger volume if possible to minimize plating error.
Unexpected regrowth of bacteria at later time points. Emergence of resistant subpopulations or antibiotic degradation.Monitor for the emergence of resistance by plating on antibiotic-containing agar. Account for potential this compound degradation over the course of the experiment, especially in the presence of carbapenemase-producing strains[5].
Synergy is not observed, despite being reported in the literature. Strain-specific synergy; incorrect antibiotic concentrations.Confirm the resistance mechanisms of your isolate. Perform a checkerboard assay first to determine the optimal concentrations for the time-kill assay. Synergy in time-kill assays is generally defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours[19].

Data Presentation

Table 1: Efficacy of this compound Combination Therapies Against Resistant Isolates
Combination Organism Resistance Mechanism Key Finding Reference
This compound + InC58 + AvibactamMBL- and SBL-producing bacteriaCarbapenemase production64-fold reduction in MIC50 compared to this compound + avibactam alone.[12]
This compound + FosfomycinCarbapenem-resistant K. pneumoniaeKPC-2 or KPC-3 productionCombination suppressed regrowth compared to monotherapy in static time-kill assays.[5]
This compound + AmikacinThis compound-resistant P. aeruginosaNot specifiedCombination regimen demonstrated bacterial killing where monotherapy failed.[13]
This compound + AminoglycosidesCarbapenem-resistant E. coliNDM-1 and NDM-5 productionStrong synergistic effects observed in time-kill assays.[14]
This compound + Polymyxin BCarbapenem-resistant A. baumanniiOXA-23 and OXA-51 productionIntensified this compound dosing in combination led to bacterial eradication.[15]
This compound + Thanatin (AMP)NDM-1-producing E. coliNDM-1 productionRestored antibacterial activity of this compound, decreasing the MIC from 144 µM to 18 µM.[18]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergistic activity of this compound in combination with another antimicrobial agent.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • This compound and combination agent stock solutions.
  • Bacterial inoculum standardized to 0.5 McFarland, then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

2. Plate Setup:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.
  • Prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the combination agent along the y-axis (e.g., rows A-G).
  • Column 11 should contain serial dilutions of the combination agent alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs. Column 12 serves as a growth control (no antibiotic).

3. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the prepared bacterial suspension.
  • Incubate the plates at 35°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
  • Calculate the Fractional Inhibitory Concentration (FIC) Index as described in the FAQs.
  • Interpret the results: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive or Indifference; > 4 = Antagonism[8].

Time-Kill Curve Assay Protocol

This protocol assesses the bactericidal or bacteriostatic activity of this compound alone and in combination over time.

1. Preparation:

  • Prepare bacterial cultures to the logarithmic phase of growth.
  • Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
  • Prepare tubes with CAMHB containing this compound and/or the combination agent at desired concentrations (e.g., 0.5x MIC, 1x MIC). Include a growth control tube without any antibiotic.

2. Sampling and Plating:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
  • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

3. Incubation and Colony Counting:

  • Incubate the plates at 35°C for 18-24 hours.
  • Count the number of colonies (CFU/mL) for each time point and treatment condition.

4. Data Analysis:

  • Plot the log10 CFU/mL versus time for each treatment.
  • Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent at 24 hours[19]. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum[19].

Mandatory Visualizations

Meropenem_Resistance_Mechanisms cluster_bacterium Resistant Bacterium cluster_resistance Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Efflux Efflux Pump This compound->Efflux Expulsion Carbapenemase Carbapenemase (e.g., KPC, NDM) This compound->Carbapenemase Degradation CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to Meropenem_ext External This compound Efflux->Meropenem_ext Porin Porin Channel (e.g., OprD) Porin->this compound Meropenem_ext->Porin Entry

Caption: Mechanisms of this compound action and bacterial resistance.

Synergy_Testing_Workflow cluster_workflow Synergy Testing Workflow start Start: Resistant Isolate mic Determine MIC of This compound & Agent Alone start->mic checkerboard Perform Checkerboard Assay mic->checkerboard fic Calculate FIC Index checkerboard->fic interpret_fic Interpret FIC Index fic->interpret_fic synergy Synergy (FIC <= 0.5) interpret_fic->synergy Yes no_synergy No Synergy (FIC > 0.5) interpret_fic->no_synergy No time_kill Perform Time-Kill Assay synergy->time_kill troubleshoot Troubleshoot Experiment no_synergy->troubleshoot analyze_tk Analyze Time-Kill Data time_kill->analyze_tk confirm_synergy Confirm Synergy/ Bactericidal Effect analyze_tk->confirm_synergy

Caption: Experimental workflow for assessing this compound synergy.

Combination_Therapy_Pathways cluster_pathways Pathways to Overcome this compound Resistance cluster_strategies Combination Strategies This compound This compound resistance Resistant Bacterium This compound->resistance Ineffective against efficacy Restored Efficacy This compound->efficacy Combined with bla_inhibitor β-Lactamase Inhibitor (e.g., Avibactam, Nacubactam) bla_inhibitor->resistance Inhibits Carbapenemase bla_inhibitor->efficacy antibiotic Other Antibiotic (e.g., Aminoglycoside, Polymyxin) antibiotic->resistance Alternative MoA antibiotic->efficacy adjuvant Novel Adjuvant (e.g., Nanoparticle, AMP) adjuvant->resistance Enhances Uptake/ Disrupts Membrane adjuvant->efficacy

Caption: Logical relationships of this compound combination therapies.

References

Meropenem Administration in Animal Infection Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective administration of meropenem in animal infection models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the refinement of experimental design.

Frequently Asked Questions (FAQs)

1. What is the fundamental pharmacokinetic/pharmacodynamic (PK/PD) principle for this compound efficacy?

This compound is a time-dependent antibiotic.[1] Its bactericidal activity is primarily correlated with the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC).[1][2] For a bactericidal effect, a %fT > MIC of at least 40% is generally considered necessary.[2][3] However, for severe infections or to suppress the emergence of resistance, higher targets, such as 100% fT > MIC or even 100% fT > 4xMIC, may be required.[3][4]

2. How do I prepare this compound for injection in my animal model?

This compound is supplied as a powder for reconstitution. It should be dissolved in a sterile diluent, typically 0.9% sodium chloride (normal saline), to the desired concentration.[5][6][7] For example, a 1g vial can be reconstituted with 20mL of normal saline.[6][8] It's crucial to ensure the powder is fully dissolved and the solution is clear before administration.[6][7] Always use aseptic techniques during preparation.[9]

3. How stable is reconstituted this compound, and how should I store it?

This compound's stability in solution is influenced by concentration, temperature, and the diluent used.[9] Generally, stability decreases at higher concentrations and higher temperatures.[10]

  • Refrigerated (2-8°C): Solutions are more stable at refrigerated temperatures. For instance, a 4 mg/mL solution in 0.9% sodium chloride can be stable for at least seven days, while 10 and 20 mg/mL solutions are stable for at least five days.

  • Room Temperature (approx. 22-25°C): Stability is significantly reduced. At a concentration of 14.3 mg/mL, this compound concentration can drop to 90% of its initial value in about 7.4 hours at 22°C.[11] Higher concentrations may be stable for shorter periods.

  • Frozen (-20°C): While freezing can preserve the chemical integrity for an extended period (up to 80 days in human plasma), physical instability, such as precipitation upon thawing, can be an issue.[12]

For optimal results, it is recommended to use freshly prepared solutions. If storage is necessary, refrigerate the solution and protect it from light.[7] Discard any solution that shows precipitation or a noticeable color change.

4. What are the typical routes of administration for this compound in animal models?

The most common routes of administration in animal models are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[5][13][14] The choice of route will depend on the experimental design, the desired pharmacokinetic profile, and the specific animal model. IV administration provides the most rapid and highest peak plasma concentration, while SC and IM routes result in slower absorption and potentially more sustained exposure.[5]

5. Are there species-specific differences in this compound pharmacokinetics that I should be aware of?

Yes, there are significant differences in the pharmacokinetics of this compound across different animal species, particularly in its plasma half-life. For instance, the half-life is very short in mice (around 4.5 minutes) and rats (about 3.0 minutes), compared to rabbits (20.8 minutes) and dogs (40.8 minutes). These differences are critical when designing dosing regimens to achieve the target %fT > MIC and must be taken into account to ensure comparable drug exposure between species.

Troubleshooting Guides

Issue 1: High variability or lack of efficacy in the treatment group.

High variability in treatment outcomes can undermine the statistical power of a study and lead to inconclusive results. A lack of efficacy may suggest a suboptimal dosing regimen or other experimental issues.

Troubleshooting Decision Tree

Troubleshooting_Efficacy start High Variability or Lack of Efficacy Observed check_dose Is the dosing regimen adequate? (%fT > MIC) start->check_dose check_stability Was the this compound solution properly prepared and stored? check_dose->check_stability Yes recalculate_dose Recalculate dose based on species-specific PK and pathogen MIC. Consider more frequent dosing or continuous infusion. check_dose->recalculate_dose No check_admin Was the administration route and technique consistent? check_stability->check_admin Yes prepare_fresh Prepare fresh solutions for each administration. Verify reconstitution protocol and storage conditions. check_stability->prepare_fresh No check_model Is the infection model consistent and reproducible? check_admin->check_model Yes standardize_admin Standardize administration technique. Ensure consistent volume and injection site. check_admin->standardize_admin No refine_model Refine infection model protocol. Ensure consistent inoculum preparation and delivery. Consider animal-specific factors (age, sex, strain). check_model->refine_model No

Caption: Troubleshooting workflow for addressing high variability or lack of efficacy.

Issue 2: Adverse events observed in treated animals (e.g., local irritation, ataxia).

While this compound generally has a low nephrotoxic potential in animal models, other adverse events can occur.[15]

  • Local Irritation/Pain at Injection Site: This is more common with SC or IM injections.

    • Solution: Ensure the pH of the reconstituted solution is within a physiological range. Dilute the drug to a larger volume if possible, or consider rotating injection sites.

  • Ataxia, Dyspnea, or Convulsions: These have been observed with very large intravenous doses in mice and rats.[16]

    • Solution: Re-verify dose calculations. Ensure that the administered dose is within the reported therapeutic range for the specific animal model and species. If high doses are necessary, consider administering them as a slower infusion rather than a rapid bolus.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species (Single IV Dose of 20 mg/kg)

SpeciesPeak Plasma Level (µg/mL)Plasma Half-life (minutes)Urinary Excretion (% of dose)
Mice64.04.534.1
Rats99.83.025.0
Guinea Pigs82.212.942.5
Rabbits99.220.834.6
Dogs133.040.849.1
Monkeys93.430.925.7

Data sourced from a study on the pharmacokinetics of this compound in laboratory animals.

Table 2: Stability of this compound in 0.9% Sodium Chloride Solution

ConcentrationStorage TemperatureTime to 90% of Initial Concentration
14.3 mg/mL22°C (Room Temp)7.4 hours[11]
14.3 mg/mL33°C5.7 hours[11]
4 mg/mL5°C (Refrigerated)> 7 days
10 mg/mL5°C (Refrigerated)> 5 days
20 mg/mL5°C (Refrigerated)> 5 days

Note: Stability can vary based on the specific formulation and container.

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antibiotics against specific bacterial pathogens.

Experimental Workflow: Murine Thigh Infection Model

Thigh_Infection_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization neutropenia_induction Induce Neutropenia (e.g., Cyclophosphamide IP) animal_acclimatization->neutropenia_induction infection Inoculate Thigh Muscle (~10^7 CFU/thigh) neutropenia_induction->infection inoculum_prep Prepare Bacterial Inoculum (Log-phase growth) inoculum_prep->infection treatment_initiation Initiate this compound Treatment (e.g., 2h post-infection) infection->treatment_initiation dosing Administer Doses (e.g., q2h for 24h) treatment_initiation->dosing euthanasia Euthanize Animals dosing->euthanasia thigh_homogenization Harvest & Homogenize Thighs euthanasia->thigh_homogenization bacterial_quantification Plate Serial Dilutions & Quantify CFU thigh_homogenization->bacterial_quantification data_analysis Analyze Data (log CFU reduction) bacterial_quantification->data_analysis

Caption: Step-by-step workflow for the murine thigh infection model.

Methodology:

  • Animal Model: Use specific pathogen-free mice (e.g., female BALB/c or ICR).

  • Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[17]

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) to mid-logarithmic phase. Wash and dilute the bacteria in sterile saline to the desired concentration.

  • Infection: Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension (typically ~107 CFU) into the thigh muscle of each mouse.

  • This compound Preparation and Administration: Reconstitute this compound as described in the FAQs. Administer the calculated dose via the chosen route (e.g., subcutaneous or intraperitoneal) at specified intervals. A frequent dosing schedule (e.g., every 2 hours) is often necessary in mice due to this compound's short half-life.[18][19][20]

  • Endpoint: At 24 hours post-treatment initiation, humanely euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).

  • Analysis: Compare the log10 CFU/thigh between treatment groups and untreated controls to determine the efficacy of the this compound regimen.

Protocol 2: Rat Sepsis Model

This model is used to evaluate the efficacy of antibiotics in a systemic infection that mimics clinical sepsis.

Methodology:

  • Animal Model: Use Sprague-Dawley or similar rat strains.

  • Neutropenia (Optional): If studying immunocompromised hosts, induce neutropenia with cyclophosphamide as in the mouse model, adjusting the dose for rats.

  • Infection: Induce sepsis via intraperitoneal (IP) injection of a bacterial suspension (e.g., 1 x 107 CFU of Pseudomonas aeruginosa).[3][4]

  • Treatment: Initiate this compound treatment at a set time post-infection (e.g., 2 hours).[3] Administer the drug via a systemic route (e.g., subcutaneous or intravenous). Dosing regimens should be designed to achieve specific PK/PD targets (e.g., 75 mg/kg every 6 hours to achieve 40% fT > MIC).[3]

  • Monitoring and Endpoints:

    • Survival: Monitor animals for a set period (e.g., 7 days) and record survival times.[3]

    • Bacterial Load: At specific time points, collect blood samples for quantitative culture to determine the level of bacteremia.[3]

    • Clinical Signs: Monitor for clinical signs of sepsis (e.g., lethargy, piloerection).

PK/PD Relationship in this compound Therapy

PKPD_Relationship cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the bug' Dose This compound Dose (mg/kg) Administration Route & Frequency Dose->Administration Concentration Plasma Concentration Over Time Administration->Concentration Time_Above_MIC %fT > MIC Concentration->Time_Above_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->Time_Above_MIC Efficacy Bacterial Killing Time_Above_MIC->Efficacy Outcome Therapeutic Outcome (Bacterial Clearance, Survival) Efficacy->Outcome

Caption: The relationship between pharmacokinetics and pharmacodynamics for this compound.

References

Technical Support Center: Enhancing Meropenem Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Meropenem for long-term in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, alongside detailed experimental protocols and stability data.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound solutions in long-term experiments.

Issue Potential Cause Recommended Solution
Rapid loss of antibiotic activity in the experiment. This compound degradation due to inappropriate storage temperature.Store stock solutions and working solutions at refrigerated temperatures (2-8°C) whenever possible. For experiments conducted at physiological temperatures (e.g., 37°C), prepare fresh solutions frequently or consider a continuous infusion setup if feasible.
Suboptimal pH of the solution.The optimal pH for this compound stability is around 6.0 to 6.5.[1][2] Adjust the pH of your solvent or culture medium if it falls outside this range. Using a citrate buffer can help maintain a stable pH.[2][3]
High concentration of this compound.Higher concentrations of this compound degrade more rapidly.[2][3][4] Use the lowest effective concentration for your experiment. If high concentrations are necessary, prepare fresh solutions more frequently.
Inappropriate solvent/diluent.This compound is more stable in 0.9% sodium chloride (normal saline) than in dextrose solutions.[5][6][7] For cell culture experiments, test the stability of this compound in your specific medium beforehand.
Visible changes in the this compound solution (e.g., color change to yellow). Degradation of the this compound molecule.A yellowish color can indicate the hydrolysis of the beta-lactam ring, a primary degradation pathway.[8][9] This solution should be discarded as it indicates a significant loss of active compound.
Precipitate formation in the solution after freezing. Physical instability upon freezing and thawing.Freezing this compound solutions is generally not recommended as it can lead to the formation of precipitates, which may not readily dissolve upon thawing.[5][10] It is preferable to prepare fresh solutions or store them under refrigeration for shorter periods.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway for this compound in aqueous solutions is the opening of its beta-lactam ring through hydrolysis.[3][8][11] This leads to a loss of antibacterial activity.

Q2: How long is a reconstituted this compound solution stable?

A2: The stability of reconstituted this compound is highly dependent on concentration, temperature, and the diluent used. For instance, a 1 mg/mL solution in 0.9% sodium chloride may be stable for up to 15 hours at 5°C, while a 20 mg/mL solution under the same conditions has a shorter stability period.[12] At room temperature (up to 25°C), stability is significantly reduced to just a few hours.[12]

Q3: Can I use buffers to enhance this compound's stability?

A3: Yes, using buffers can help. Studies have shown that a citrate buffer at a pH of around 7 can slow the degradation of this compound compared to unbuffered solutions.[3] However, even with buffering, significant degradation can occur at physiological temperatures over 24 hours.[3]

Q4: Is it better to store this compound solutions at room temperature, refrigerated, or frozen?

A4: Refrigeration (2-8°C) is the recommended storage condition for reconstituted this compound solutions to prolong stability.[2][4] Room temperature storage leads to rapid degradation.[8] Freezing is not advised due to the formation of precipitates upon thawing.[5][10]

Q5: Does the concentration of this compound affect its stability?

A5: Yes, higher concentrations of this compound degrade more quickly.[2][3][4][5] This is a critical consideration when preparing stock solutions and planning long-term experiments.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions, providing a clear comparison for experimental planning.

Table 1: Stability of this compound in 0.9% Sodium Chloride

ConcentrationTemperature (°C)Time to 90% Remaining Concentration
1 mg/mL21-26< 8 hours
1 mg/mL4-5~ 48 hours
2 mg/mL258 hours
2 mg/mL2-8> 24 hours
20 mg/mL21-26< 4 hours
20 mg/mL4-5~ 18 hours
25 mg/mL254 hours
25 mg/mL2-88 hours

Data compiled from multiple sources.[2][4]

Table 2: Influence of Temperature on this compound Stability (Time to 90% Potency)

TemperatureStability
22°C7.4 hours[8]
32°C< 6 hours[3]
33°C5.7 hours[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Reconstitution: Aseptically reconstitute lyophilized this compound powder with sterile 0.9% sodium chloride injection.

  • Dilution: Further dilute the reconstituted solution with cold (2-8°C) 0.9% sodium chloride to the desired stock concentration (e.g., 10 mg/mL). For enhanced stability, consider using a citrate-buffered saline solution with a pH adjusted to approximately 6.5.[2]

  • Storage: Store the stock solution in sterile, airtight containers at 2-8°C and protect from light.

  • Usage: Use the refrigerated stock solution within the stability period indicated by the data tables. For long-term experiments, it is advisable to prepare fresh stock solutions every 24-48 hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing this compound stability. Specific parameters may need optimization based on the available equipment and reagents.

  • Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution under investigation. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.4) and an organic solvent (e.g., acetonitrile) in a 90:10 ratio.[8]

    • Flow Rate: Typically around 1-2.8 mL/min.[8]

    • Detection: UV detection at approximately 298 nm.[10]

    • Column Temperature: Maintained at a constant temperature, for example, 50°C.[8]

  • Analysis: Inject the prepared sample into the HPLC system. The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

  • Data Interpretation: The percentage of remaining this compound at each time point is calculated relative to the initial concentration at time zero.

Visualizations

Meropenem_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (Opening of β-lactam ring) This compound->Hydrolysis H₂O pH, Temp, Conc. Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite

Caption: Primary degradation pathway of this compound in aqueous solution.

Experimental_Workflow_Troubleshooting Start Start: Experiment requires long-term this compound Prep Prepare this compound Solution (Low Conc., 0.9% NaCl, pH ~6.5) Start->Prep Store Store at 2-8°C Prep->Store Monitor Monitor Experiment for Loss of Efficacy Store->Monitor Issue Issue Detected: Loss of Efficacy Monitor->Issue Yes NoIssue No Issue: Continue Experiment Monitor->NoIssue No Troubleshoot Troubleshoot: - Check Temp/pH - Prepare Fresh Solution - Lower Concentration Issue->Troubleshoot End End of Experiment NoIssue->End Troubleshoot->Prep

Caption: Troubleshooting workflow for this compound instability in experiments.

References

Technical Support Center: Mitigating Meropenem-Induced Selection of Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meropenem and investigating the emergence of resistant mutants.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and bacterial resistance.

Issue 1: Unexpectedly high frequency of this compound-resistant colonies on selection plates.

  • Question: I am performing a selection experiment with this compound, and I'm observing a much higher number of resistant colonies than anticipated. What could be the underlying reasons, and how can I investigate this?

  • Answer: An unexpectedly high frequency of resistant mutants can arise from several factors. Here’s a systematic approach to troubleshoot this issue:

    • Verify this compound Concentration and Potency:

      • Is the this compound solution fresh and properly stored? this compound is unstable in aqueous solutions and should be prepared fresh for each experiment. Reconstituted solutions should be used promptly as per the manufacturer's instructions.[1]

      • Has the concentration of the this compound stock solution been verified? Errors in calculation or weighing can lead to a lower effective concentration on the plates. Consider using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the concentration of your stock solution.[1][2]

    • Assess the Inoculum:

      • Is the starting inoculum from a pure culture? Contamination with an intrinsically more resistant species can lead to false-positive results. Perform a Gram stain and streak for single colonies on non-selective agar to confirm purity.

      • What is the physiological state of the bacteria? Cells in a stationary phase or those forming biofilms may exhibit higher tolerance to this compound. Ensure you are using a standardized inoculum from a log-phase culture.

    • Investigate Potential Resistance Mechanisms:

      • Could pre-existing resistant subpopulations be present? Your initial bacterial population might contain a small fraction of resistant mutants. Determine the baseline mutation frequency by plating a large inoculum on this compound-containing plates without prior exposure.

      • Are you unintentionally co-selecting for resistance? The presence of other selective pressures, such as sub-inhibitory concentrations of other antibiotics (e.g., fluoroquinolones), has been shown to enhance the mutation frequency for carbapenem resistance.[3]

    • Experimental Workflow for Investigating High Resistance Frequency:

      G start High Frequency of Resistant Colonies Observed check_mero Verify this compound Concentration & Potency start->check_mero check_inoculum Assess Inoculum Purity & State start->check_inoculum check_preexisting Investigate Pre-existing Resistance start->check_preexisting lcms LC-MS/MS of Stock Solution check_mero->lcms purity_check Gram Stain & Streak for Purity check_inoculum->purity_check mut_freq Determine Baseline Mutation Frequency check_preexisting->mut_freq analyze Analyze Results and Identify Cause lcms->analyze purity_check->analyze mut_freq->analyze

      Troubleshooting workflow for high resistance frequency.

Issue 2: this compound-resistant isolates show variable Minimum Inhibitory Concentrations (MICs).

  • Question: I have isolated several this compound-resistant mutants, but their MIC values are inconsistent. Why is this happening, and how can I characterize them?

  • Answer: Variation in MICs among resistant isolates is common and often points to the involvement of different or multiple resistance mechanisms.

    • Multiple Resistance Mechanisms: this compound resistance is often multifactorial.[4] Different isolates may have acquired distinct resistance mechanisms, leading to varying levels of resistance. The primary mechanisms include:

      • Enzymatic Degradation: Production of carbapenemases, such as metallo-β-lactamases (MBLs) like VIM, IMP, and NDM, or serine carbapenemases like KPC.[5][6] These enzymes hydrolyze this compound, leading to high-level resistance.

      • Reduced Drug Influx: Loss or downregulation of the outer membrane porin OprD is a common mechanism in Pseudomonas aeruginosa that reduces this compound uptake.[4][7][8]

      • Efflux Pump Overexpression: Upregulation of efflux pumps like MexAB-OprM and MexXY-OprM actively removes this compound from the bacterial cell.[4][5][9]

      • AmpC β-lactamase Hyperproduction: Overexpression of chromosomal AmpC cephalosporinase can contribute to this compound resistance, often in combination with porin loss.[7][10]

    • Characterization of Resistant Mutants: To understand the basis for the variable MICs, you should characterize the resistance mechanisms in your isolates.

      Experimental MethodPurpose
      PCR for Carbapenemase Genes To detect the presence of common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP).
      qRT-PCR To quantify the expression levels of efflux pump genes (e.g., mexA, mexX) and ampC.
      SDS-PAGE of Outer Membrane Proteins To visualize the presence or absence of porins like OprD.
      DNA Sequencing To identify mutations in genes regulating efflux pumps (e.g., mexR) or porin genes (oprD).[8]
    • Logical Flow for Characterizing Resistance Mechanisms:

      G start Isolate with this compound Resistance pcr PCR for Carbapenemase Genes start->pcr positive Carbapenemase Producer pcr->positive Positive negative Investigate Other Mechanisms pcr->negative Negative q_rt_pcr qRT-PCR for Efflux Pump & AmpC Expression negative->q_rt_pcr sds_page SDS-PAGE for Porin Loss negative->sds_page sequencing Sequence oprD, mexR, etc. negative->sequencing

      Characterizing this compound resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Gram-negative bacteria?

A1: The main mechanisms of resistance to this compound are:

  • Production of carbapenem-hydrolyzing enzymes (carbapenemases): These enzymes, such as KPC, NDM, VIM, and IMP, inactivate this compound by breaking its β-lactam ring.[5][6][11]

  • Reduced outer membrane permeability: This is often due to the loss or reduced expression of porin channels, such as OprD in P. aeruginosa, which restricts this compound's entry into the cell.[4][7][8]

  • Overexpression of efflux pumps: Systems like MexAB-OprM, MexCD-OprJ, and MexXY-OprM in P. aeruginosa can actively transport this compound out of the cell.[4][5][9]

  • Hyperproduction of AmpC β-lactamases: While carbapenems are generally stable against AmpC, significant overexpression, often combined with porin loss, can lead to clinically relevant resistance.[7][10]

It is important to note that these mechanisms can occur in combination, leading to higher levels of resistance.[4][5]

Q2: How can I perform a basic this compound susceptibility test?

A2: The gold standard for determining this compound susceptibility is by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water) to create a high-concentration stock solution (e.g., 1 mg/mL).[1] Sterilize by filtration.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the overnight culture in CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

Q3: What quantitative data is available on this compound resistance levels?

A3: The level of resistance, as indicated by the MIC, can vary significantly depending on the bacterial species and the specific resistance mechanism(s) present.

OrganismResistance Mechanism(s)Typical this compound MIC (µg/mL)
P. aeruginosaOprD loss8[8]
P. aeruginosaOprD loss + MexR mutation (MexAB-OprM overexpression)64[8]
P. aeruginosaVIM-1 carbapenemase production≥64[5]
P. aeruginosaHigh-level efflux pump overexpression16 - >32[5]
K. pneumoniaeNDM carbapenemase production>32[13]
E. coliLoss of porins + increased CMY-2 expression>32[6]

Note: These are typical values and can vary between strains.

Q4: Can the presence of other drugs influence the selection of this compound-resistant mutants?

A4: Yes. Co-exposure to certain other drugs, particularly at sub-inhibitory concentrations, can increase the frequency of mutation to this compound resistance. For example, studies have shown that the presence of fluoroquinolones can enhance the mutation frequency for this compound-selected carbapenem resistance in P. aeruginosa.[3] This is a critical consideration in both clinical settings and in vitro experiments.

Q5: Are there strategies to prevent or reverse this compound resistance?

A5: Yes, several strategies are being explored:

  • Combination Therapy: Using this compound in combination with a β-lactamase inhibitor can restore its activity against carbapenemase-producing bacteria. For example, vaborbactam is a β-lactamase inhibitor that protects this compound from degradation by certain serine β-lactamases like KPC.[2][9][11]

  • Efflux Pump Inhibitors (EPIs): Although still largely in the experimental phase, EPIs could potentially be used to block the action of efflux pumps, thereby increasing the intracellular concentration of this compound.

  • Antisense Inhibitors: Targeting the expression of resistance-related genes using antisense technologies, such as peptide nucleic acids (PNAs), has shown promise in potentiating carbapenem efficacy in resistant strains.[14]

  • Optimized Dosing Regimens: Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help design dosing strategies that maximize bacterial killing while minimizing the selection of resistant mutants.[15]

Signaling Pathway: Multifactorial this compound Resistance in P. aeruginosa

G cluster_inner_membrane Inner Membrane OprD OprD Porin OprD->OprD Downregulation/ Mutation Meropenem_peri This compound OprD->Meropenem_peri OprM OprM AmpC AmpC β-lactamase PBP PBP MexAB MexAB MexAB->OprM Meropenem_out This compound (extracellular) Meropenem_out->OprD Influx Meropenem_peri->AmpC Hydrolysis Meropenem_peri->PBP Inhibition (Target) Meropenem_peri->MexAB Efflux

Key resistance pathways for this compound in P. aeruginosa.

References

Validation & Comparative

A Researcher's Guide to Validating Meropenem Susceptibility Testing Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for determining bacterial susceptibility to Meropenem, a critical broad-spectrum carbapenem antibiotic. Objective comparisons of product performance are presented alongside supporting experimental data to aid researchers in selecting the most appropriate testing methodology for their needs. Detailed experimental protocols for key methods are also included to ensure accurate and reproducible results.

Comparison of this compound Susceptibility Testing Methods

The accurate determination of Minimum Inhibitory Concentrations (MICs) for this compound is paramount for clinical decision-making and in the drug development pipeline. Several methods are available, each with distinct advantages and limitations. The choice of method can significantly impact the interpretation of susceptibility and resistance.[1][2]

This section compares the performance of common susceptibility testing methods against the reference standard, broth microdilution (BMD). The data presented is synthesized from a study evaluating these methods against carbapenemase-producing Klebsiella pneumoniae.[1][2]

Data Presentation: Performance of this compound Susceptibility Testing Methods

MethodEssential Agreement with BMD (%)Categorical Agreement (%)Very Major Error Rate (%)Major Error Rate (%)Minor Error Rate (%)
Etest 82.695.62.202.2
Vitek 2 30.437.023.9039.1
Sensititre 26.170.83.0026.1
MicroScan 95.697.8002.2

Table 1: Performance comparison of various this compound susceptibility testing methods against the reference Broth Microdilution (BMD) method for carbapenemase-producing Klebsiella pneumoniae. Data compiled from a comparative study.[1][2]

Definitions of Agreement and Error Rates:

  • Essential Agreement (EA): The percentage of MIC values within ±1 two-fold dilution of the reference BMD method.

  • Categorical Agreement (CA): The percentage of interpretations (Susceptible, Intermediate, Resistant) that match the reference BMD method.

  • Very Major Error (VME): The test method reports a susceptible result when the reference method indicates resistance.

  • Major Error (ME): The test method reports a resistant result when the reference method indicates susceptibility.

  • Minor Error (mE): The test method reports a susceptible or resistant result when the reference method indicates an intermediate result, or vice versa.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of susceptibility testing results. The following are step-by-step protocols for the reference method (Broth Microdilution) and two common alternative methods (Etest and Disk Diffusion).

Broth Microdilution (BMD) for this compound MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate wells (e.g., 0.06 to 64 µg/mL).[1]

  • Inoculum Preparation: From a pure, 18-24 hour bacterial culture, prepare a suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually using a reading mirror or with a plate reader.

Etest for this compound MIC Determination

The Etest provides a direct, quantitative MIC value. This protocol is based on the manufacturer's instructions.[2][4]

Materials:

  • This compound Etest strips

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure 18-24 hour culture.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Allow to Dry: Let the inoculated plate dry for 5-15 minutes with the lid in place.

  • Application of Etest Strip: Using sterile forceps, apply the this compound Etest strip to the center of the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

Kirby-Bauer Disk Diffusion for this compound Susceptibility Testing

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to this compound. The protocol is based on CLSI guidelines.[3][5]

Materials:

  • This compound antimicrobial susceptibility disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Disk dispenser or sterile forceps

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure 18-24 hour culture.

  • Plate Inoculation: Inoculate the MHA plate with the standardized bacterial suspension as described for the Etest method to obtain a confluent lawn of growth.

  • Allow to Dry: Let the inoculated plate dry for 5-15 minutes.

  • Disk Application: Aseptically apply the 10 µg this compound disk to the surface of the inoculated MHA plate. Ensure the disk is pressed firmly to adhere to the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring the Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around the disk in millimeters (mm).

  • Interpretation: Interpret the zone diameter according to the latest CLSI or EUCAST breakpoint tables to categorize the isolate as susceptible, intermediate, or resistant.

Mandatory Visualizations

Logical Workflow for Validating this compound Susceptibility Testing Results

G Workflow for Validating this compound Susceptibility Testing Results cluster_0 Initial Testing cluster_1 Result Interpretation cluster_2 Confirmation and Further Investigation A Perform this compound Susceptibility Test (e.g., Vitek 2, MicroScan, Disk Diffusion) B Interpret Results using CLSI/EUCAST Breakpoints A->B C Result Concordant with Expected Phenotype? B->C D Report Result C->D Yes E Confirm with Reference Method (Broth Microdilution or Etest) C->E No / Discrepant F Investigate for Resistance Mechanisms (e.g., Carbapenemase Production) E->F F->D

Caption: A logical workflow for the validation of this compound susceptibility test results.

Mechanisms of this compound Resistance in Gram-Negative Bacteria

G Key Mechanisms of this compound Resistance cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasmic Space cluster_3 Inner Membrane Porin Porin Channel (e.g., OprD) Meropenem_in This compound Porin->Meropenem_in Resistance Resistance Porin->Resistance Reduced Expression/ Mutation Efflux Efflux Pump (e.g., MexAB-OprM) Meropenem_out This compound Efflux->Meropenem_out Efflux->Resistance BetaLactamase Carbapenemase (e.g., KPC, NDM, OXA) Hydrolyzed_this compound Hydrolyzed this compound (Inactive) BetaLactamase->Hydrolyzed_this compound BetaLactamase->Resistance PBP Penicillin-Binding Protein (PBP) (Target Site) Cell_Lysis Cell Lysis PBP->Cell_Lysis PBP->Resistance Alteration Meropenem_out->Porin Entry Meropenem_in->Efflux Expulsion Meropenem_in->BetaLactamase Hydrolysis Meropenem_in->PBP Binding & Inhibition

Caption: Major mechanisms of resistance to this compound in Gram-negative bacteria.

References

A Comparative Guide to the In Vitro Activity of Meropenem and Imipenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two prominent carbapenem antibiotics: meropenem and imipenem. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Overview

This compound and imipenem are broad-spectrum β-lactam antibiotics that play a crucial role in treating severe bacterial infections.[1] While both are highly effective, they exhibit notable differences in their in vitro activity against various bacterial species. In general, imipenem demonstrates greater potency against Gram-positive cocci, whereas this compound is often more active against Gram-negative bacilli.[1][2][3]

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and imipenem against a range of clinically significant bacteria. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to provide a comprehensive overview of their comparative efficacy.

Table 1: In Vitro Activity Against Aerobic Gram-Positive Isolates

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)This compound0.0318
Imipenem2-
Streptococcus pneumoniaeThis compound-0.125
Imipenem-0.031
Enterococcus faecalisThis compound-8
Imipenem-4

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Activity Against Aerobic Gram-Negative Isolates

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound0.030.06
Imipenem--
Klebsiella pneumoniaeThis compound0.030.06
Imipenem--
Pseudomonas aeruginosaThis compound0.250.5
Imipenem24
Enterobacter cloacaeThis compound--
Imipenem--

Data compiled from multiple sources.[4][6][7]

Table 3: In Vitro Activity Against Anaerobic Isolates

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilisThis compound0.1250.5
Imipenem0.1251
Bacteroides thetaiotaomicronThis compound-1.0
Imipenem-1

Data compiled from multiple sources.[5]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily determined using standardized laboratory procedures. The two most common methods are broth microdilution and the Etest.

Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of an antimicrobial agent. The procedure, as recommended by the Clinical and Laboratory Standards Institute (CLSI), involves the following steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically 0.5 McFarland standard.

  • Serial Dilution of Antibiotics: The antibiotics (this compound and imipenem) are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Etest Method

The Etest is a gradient diffusion method that provides a quantitative measure of antimicrobial susceptibility.

  • Bacterial Lawn Preparation: A standardized bacterial suspension is swabbed uniformly across the surface of an agar plate.

  • Application of Etest Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth and antibiotic diffusion.

  • Reading the MIC: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]

Visualizing Key Processes

To further elucidate the comparison between this compound and imipenem, the following diagrams, generated using the DOT language, illustrate the experimental workflow for susceptibility testing, the mechanism of action of carbapenems, and a logical comparison of the two drugs.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results start Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum broth Broth Microdilution inoculum->broth etest Etest inoculum->etest mic MIC Determination broth->mic etest->mic mechanism_of_action cluster_drug Carbapenem Antibiotic cluster_bacterium Bacterial Cell drug This compound / Imipenem membrane Outer Membrane drug->membrane Entry via Porins (e.g., OprD) pbp Penicillin-Binding Proteins (PBPs) membrane->pbp Binding synthesis Peptidoglycan Synthesis pbp->synthesis Inhibition lysis Cell Lysis & Death synthesis->lysis Leads to logical_comparison cluster_this compound This compound cluster_imipenem Imipenem mero_activity Higher activity against Gram-negative bacilli shared Shared Characteristics mero_activity->shared mero_stability Stable to renal dehydropeptidase-1 (DHP-1) imi_activity Higher activity against Gram-positive cocci imi_activity->shared imi_stability Co-administered with cilastatin (DHP-1 inhibitor) shared->mero_stability Differences shared->imi_stability Differences

References

A Comparative Analysis of Meropenem and Other Carbapenems in the Treatment of Severe Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical and microbiological efficacy of meropenem against other prominent carbapenems, including imipenem, doripenem, and ertapenem. The information is supported by data from key clinical trials and meta-analyses, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanisms of action and resistance.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the key efficacy and safety outcomes from comparative studies of this compound versus other carbapenems.

Table 1: this compound vs. Imipenem/Cilastatin for Severe Infections

OutcomeThis compoundImipenem/CilastatinRelative Risk (95% CI)Citation
Clinical Response HigherLower1.04 (1.01, 1.06)[1]
Bacteriological Response HigherLower1.05 (1.01, 1.08)[1]
Mortality No Significant DifferenceNo Significant Difference0.98 (0.71, 1.35)[1]
Adverse Events LowerHigher0.87 (0.77, 0.97)[1]

Table 2: this compound vs. Doripenem for Complicated Intra-Abdominal Infections (cIAI)

OutcomeThis compound (1g q8h)Doripenem (500mg q8h)Treatment Difference (95% CI)ConclusionCitation
Clinical Cure Rate (Microbiologically Evaluable) 85.3%85.9%0.6% (-7.7% to 9.0%)Non-inferior[2]
Adverse Events 78.0%83.0%Not Statistically SignificantSimilar Safety Profile[2]
Serious Adverse Events 14.0%13.2%Not Statistically SignificantSimilar Safety Profile[2]
Deaths 3.0%2.1%Not Statistically SignificantSimilar Safety Profile[2]

Table 3: this compound vs. Ertapenem for Extended-Spectrum Beta-Lactamase (ESBL)-Producing Enterobacterales Bacteremia in Critically Ill Patients

OutcomeThis compoundErtapenemP-valueCitation
Clinical Failure 38.9%50.0%0.436[1]
30-Day Mortality 27.8%11.1%0.298[1]
Microbiological Failure 11.1%27.8%0.142[1]

Key Experimental Protocols

Below are the detailed methodologies for the pivotal clinical trials cited in this guide.

This compound vs. Imipenem/Cilastatin in Severe Infections (Systematic Review)
  • Study Design: A systematic review and meta-analysis of 27 randomized controlled trials (RCTs).[1]

  • Inclusion Criteria: Adult patients with severe infections including lower respiratory tract, intra-abdominal, skin and soft tissue, urinary tract infections, and sepsis.[1]

  • Intervention: this compound administered at a dose equal to imipenem/cilastatin on a gram-for-gram basis with the same dosing regimen.

  • Primary Outcomes:

    • Clinical Response: Resolution or significant improvement of signs and symptoms of infection.

    • Bacteriological Response: Eradication or presumed eradication of the baseline pathogen(s).

  • Microbiological Analysis: Standard culture and susceptibility testing was performed on isolates from the site of infection.

  • Statistical Analysis: Meta-analyses were conducted using a fixed-effects model to calculate relative risks (RRs) and 95% confidence intervals (CIs).[1]

Doripenem vs. This compound in Complicated Intra-Abdominal Infections (Phase III, NCT00261185)
  • Study Design: A prospective, multicenter, randomized, double-blind, non-inferiority study.[2]

  • Inclusion Criteria: Hospitalized adults with a diagnosis of complicated intra-abdominal infection requiring surgical intervention.

  • Exclusion Criteria: Patients with a known or suspected infection caused by a pathogen resistant to the study drugs.

  • Intervention:

    • Doripenem: 500 mg intravenously every 8 hours.

    • This compound: 1 g intravenously every 8 hours.

  • Primary Outcome: Clinical cure rate at the test-of-cure (TOC) visit (21-60 days after completion of therapy) in the microbiologically evaluable population.

  • Microbiological Analysis: Intra-abdominal specimens were collected for culture and susceptibility testing at baseline. Pathogen identification and susceptibility to study drugs were determined by a central laboratory.

  • Statistical Analysis: The primary efficacy analysis was a non-inferiority test of the difference in clinical cure rates. Non-inferiority was concluded if the lower limit of the two-sided 95% CI for the difference (doripenem minus this compound) was greater than -15%.[2]

Ertapenem vs. This compound/Imipenem for ESBL-Producing Gram-Negative Infections (NCT01297842)
  • Study Design: An open-label, randomized equivalence trial.[3][4]

  • Inclusion Criteria: Hospitalized patients aged >18 years with a documented infection caused by ESBL-producing Gram-negative bacteria.[3][4]

  • Exclusion Criteria: Treatment with this compound or imipenem/cilastatin for more than 72 hours prior to randomization, active P. aeruginosa co-infection, pregnancy, or allergy to carbapenems.[3][4]

  • Intervention:

    • Ertapenem: 1 g intravenously once daily.

    • This compound or Imipenem/Cilastatin: Standard dosing regimens.

  • Primary Outcome: Clinical and microbiological response at the end of treatment.

  • Microbiological Analysis: Identification of ESBL-producing organisms was performed using standard laboratory procedures, likely following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Statistical Analysis: The trial was designed to assess the equivalence in clinical and microbiological responses between the treatment arms.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes relevant to the comparative efficacy of carbapenems.

cluster_action Mechanism of Action Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Caption: General mechanism of action for carbapenem antibiotics.

cluster_resistance Mechanisms of Carbapenem Resistance Efflux Efflux Pumps Carbapenem Carbapenem Efflux->Carbapenem Expels Drug Porin Porin Channel Loss/Mutation Enzymatic Enzymatic Degradation Hydrolysis Carbapenem Hydrolysis Enzymatic->Hydrolysis Carbapenem->Porin Reduced Entry Target Target Site (PBP) Carbapenem->Target Reduced Binding Hydrolysis->Carbapenem Inactivates

Caption: Key mechanisms of bacterial resistance to carbapenems.

cluster_workflow Non-Inferiority Trial Workflow Screening Patient Screening Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization ArmA Treatment Arm A (e.g., this compound) Randomization->ArmA ArmB Treatment Arm B (e.g., Comparator Carbapenem) Randomization->ArmB Treatment Treatment Period ArmA->Treatment ArmB->Treatment FollowUp Follow-up (Test-of-Cure) Treatment->FollowUp Outcome Primary Outcome Assessment (e.g., Clinical Cure) FollowUp->Outcome Analysis Statistical Analysis (Non-Inferiority Margin) Outcome->Analysis

Caption: A generalized workflow for a non-inferiority clinical trial comparing two carbapenems.

References

A Head-to-Head Clinical and In Vitro Comparison of Meropenem and Novel Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms presents a critical challenge in infectious disease management. While meropenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone of treatment for severe bacterial infections, the emergence of carbapenem-resistant Enterobacterales (CRE) and other resistant pathogens has necessitated the development of novel beta-lactam/beta-lactamase inhibitor combinations and new classes of beta-lactam antibiotics. This guide provides a comprehensive head-to-head comparison of this compound with several of these novel agents, supported by clinical trial data and in vitro experimental findings.

Executive Summary

This guide evaluates the efficacy, safety, and in vitro activity of this compound in comparison to three novel beta-lactam antibiotic therapies:

  • Ceftazidime-Avibactam: A combination of a third-generation cephalosporin and a novel beta-lactamase inhibitor.

  • This compound-Vaborbactam: A combination of this compound and a novel boronic acid-based beta-lactamase inhibitor.

  • Cefiderocol: A novel siderophore cephalosporin.

Clinical trial data from key head-to-head studies are summarized, focusing on outcomes in complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia. Furthermore, detailed protocols for essential in vitro assays are provided to facilitate the replication and comparison of experimental data.

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety outcomes from major head-to-head clinical trials.

Complicated Intra-Abdominal Infections (cIAI)
Treatment ArmTrialClinical Cure Rate (mMITT Population)Adverse Events
Ceftazidime-Avibactam + Metronidazole RECLAIM[1]81.6%Similar to this compound
This compound RECLAIM[1]85.1%Similar to ceftazidime-avibactam + metronidazole
This compound-Vaborbactam TANGO II[2][3][4][5][6]Not specifically reported for cIAI alone in this trialNot specifically reported for cIAI alone in this trial
Best Available Therapy (BAT) TANGO II[2][3][4][5][6]Not specifically reported for cIAI alone in this trialNot specifically reported for cIAI alone in this trial
Nosocomial Pneumonia (including HAP/VAP)
Treatment ArmTrial28-Day All-Cause Mortality (ITT Population)Clinical Cure Rate (ITT Population)Adverse Events
Ceftazidime-Avibactam REPROVE[7][8]9.6%67.2%Similar to this compound
This compound REPROVE[7][8]8.3%69.1%Similar to ceftazidime-avibactam
Cefiderocol APEKS-NP[9][10][11][12][13]12.4% (at Day 14)64.8% (at TOC)Similar to this compound
This compound APEKS-NP[9][10][11][12][13]11.6% (at Day 14)66.7% (at TOC)Similar to cefiderocol
Carbapenem-Resistant Enterobacterales (CRE) Infections
Treatment ArmTrialClinical Cure Rate (mCRE-MITT Population)28-Day All-Cause Mortality (mCRE-MITT Population)Renal-Related Adverse Events
This compound-Vaborbactam TANGO II[2][3][4][5][6]65.6%15.6%4.0%
Best Available Therapy (BAT) TANGO II[2][3][4][5][6]33.3%33.3%24.0%

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[5][14][15][16]

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the bacterial strain from an 18- to 24-hour agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension in the appropriate broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

c. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Kinetic Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][10][11]

a. Preparation:

  • Prepare a standardized bacterial inoculum as described in the MIC protocol (final density of approximately 5 x 10⁵ CFU/mL).

  • Prepare test tubes with the desired concentrations of the antimicrobial agents (e.g., 1x, 2x, and 4x the MIC) in a suitable broth medium.

  • Include a growth control tube without any antibiotic.

b. Inoculation and Sampling:

  • Inoculate the test and control tubes with the standardized bacterial suspension.

  • Incubate the tubes at 35°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or broth.

c. Viable Cell Counting and Interpretation:

  • Plate a specific volume of each dilution onto a suitable agar medium.

  • Incubate the plates at 35°C for 18 to 24 hours.

  • Count the number of colonies (CFU/mL) on the plates.

  • Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction. Synergy between two drugs is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Lactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of beta-lactam antibiotics.

Bacterial_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Beta_Lactam_Antibiotic Beta_Lactam_Antibiotic Beta_Lactamase Beta-Lactamase Production Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis PBP_Modification PBP Alteration Beta_Lactam_Antibiotic->PBP_Modification Reduced Binding Affinity Efflux_Pump Efflux Pump Overexpression Beta_Lactam_Antibiotic->Efflux_Pump Expulsion from cell Porin_Loss Porin Channel Deletion/Modification Beta_Lactam_Antibiotic->Porin_Loss Reduced Entry Beta_Lactamase_Inhibitor Beta-Lactamase Inhibitor Beta_Lactamase_Inhibitor->Beta_Lactamase Inactivation

Caption: Key mechanisms of bacterial resistance to beta-lactam antibiotics.

Experimental_Workflow_In_Vitro_Comparison Start Start Bacterial_Strain_Selection Select Bacterial Strains (e.g., CRE, P. aeruginosa) Start->Bacterial_Strain_Selection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Bacterial_Strain_Selection->MIC_Determination Time_Kill_Assay Perform Time-Kill Kinetic Assays MIC_Determination->Time_Kill_Assay Based on MIC values Data_Analysis Analyze and Compare Bactericidal/Bacteriostatic Activity Time_Kill_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro comparison of antimicrobial agents.

Conclusion

The development of novel beta-lactam antibiotics and beta-lactamase inhibitor combinations has provided crucial new options for treating infections caused by multidrug-resistant bacteria. Head-to-head studies demonstrate that agents like ceftazidime-avibactam, this compound-vaborbactam, and cefiderocol offer comparable or, in the case of CRE infections, superior efficacy to traditional therapies like this compound alone. The choice of antibiotic should be guided by the specific pathogen, its resistance profile, the site of infection, and patient-specific factors. The experimental protocols and data presented in this guide are intended to support further research and development in this critical area of medicine.

References

Benchmarking New Antibacterial Compounds Against Meropenem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meropenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in the treatment of severe bacterial infections. Its robust activity against a wide range of Gram-positive and Gram-negative bacteria has made it a critical last-resort antibiotic. However, the rise of antimicrobial resistance necessitates the continuous development and evaluation of new compounds. This guide provides an objective comparison of the antibacterial activity of several new and established compounds against this compound, supported by experimental data and detailed methodologies.

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of various antibacterial agents compared to this compound against key bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Table 1: this compound vs. Imipenem
Bacterial SpeciesThis compound MIC (µg/mL)Imipenem MIC (µg/mL)Fold Difference (Imipenem vs. This compound)
Gram-Negative Aerobes
Enterobacteriaceae4-16x more active-Imipenem is 4-16x less active[1]
Haemophilus influenzae8x more active-Imipenem is 8x less active[1]
Neisseria gonorrhoeae8x more active-Imipenem is 8x less active[1]
Pseudomonas aeruginosa4-64x more active-Imipenem is 4-64x less active[2][3]
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)-4-8x more activeThis compound is 4-8x less active[2]
Streptococcus pneumoniae-4x more activeThis compound is 4x less active[1]
Enterococcus faecalis-4-8x more activeThis compound is 4-8x less active[1][2]

Summary: this compound generally demonstrates greater potency against Gram-negative bacteria, including multi-drug resistant strains, while Imipenem is often more active against Gram-positive cocci.[1][2]

Table 2: this compound vs. Newer Combination Agents

A pivotal strategy to combat resistance is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. These inhibitors protect the antibiotic from degradation by bacterial enzymes.

CompoundTarget PathogensKey Findings
Cefepime-taniborbactam Complicated Urinary Tract Infections (cUTI) caused by Enterobacterales and P. aeruginosaDemonstrated superior efficacy to this compound in a phase 3 clinical trial for cUTI, with a composite success rate of 70.8% compared to 58.0% for this compound.[4][5] The addition of taniborbactam, a β-lactamase inhibitor, restores Cefepime's activity against many carbapenem-resistant bacteria.[6]
This compound-InC58-Avibactam This compound-resistant bacteria producing metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs)A triple combination of this compound with a novel MBL inhibitor (InC58) and an SBL inhibitor (avibactam) showed significantly restored activity against 51 strains of this compound-resistant bacteria.[7] The MIC50 was lowered to 0.5 mg/L, a 64-fold reduction compared to this compound with avibactam alone.[7]
This compound/Vaborbactam Carbapenem-resistant Enterobacterales (CRE)The addition of vaborbactam, a β-lactamase inhibitor, significantly enhances this compound's activity against KPC-producing CRE, reducing the MIC by 2- to >1024-fold.[8]
Imipenem/Relebactam Carbapenem-resistant Enterobacterales and P. aeruginosaThe addition of relebactam improves the activity of imipenem against most Enterobacterales (reducing the MIC by 2- to 128-fold) and P. aeruginosa (reducing the MIC by 8-fold).[8]

Experimental Protocols

The data presented in this guide is predominantly derived from in vitro antimicrobial susceptibility testing (AST). The following is a generalized protocol based on standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Isolate Preparation:

    • Clinical isolates of bacteria are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) to obtain pure colonies.

    • A suspension of the bacterial colonies is prepared in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Stock solutions of the test antibiotics (this compound and comparator agents) are prepared at known concentrations.

    • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the diluted antibiotics is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

Mechanism of β-Lactam Antibiotics and Resistance

β-lactam antibiotics, such as this compound, act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This disruption leads to cell lysis and death. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.

G cluster_0 Bacterial Cell cluster_1 PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Cell Lysis Cell Lysis CellWall->Cell Lysis This compound This compound (β-Lactam Antibiotic) This compound->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactamase->this compound Inactivates Inhibitor β-Lactamase Inhibitor (e.g., Taniborbactam) Inhibitor->BetaLactamase Inhibits

Caption: Mechanism of this compound and β-lactamase inhibitors.

Antimicrobial Susceptibility Testing (AST) Workflow

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a bacterial isolate.

G start Clinical Specimen isolate Bacterial Isolation & ID start->isolate prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) isolate->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare Antibiotic Dilution Plates prepare_plates->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

In Vitro Showdown: Meropenem vs. Ceftazidime/Avibactam in the Fight Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two critical antibiotics: Meropenem, a broad-spectrum carbapenem, and Ceftazidime/avibactam, a cephalosporin combined with a β-lactamase inhibitor. This analysis is supported by experimental data to delineate their respective performance profiles.

Executive Summary

This compound and Ceftazidime/avibactam are pivotal in the management of severe Gram-negative bacterial infections. This compound acts by inhibiting bacterial cell wall synthesis and is stable against many β-lactamases.[1][2] Ceftazidime/avibactam combines a third-generation cephalosporin with a novel β-lactamase inhibitor, avibactam, which neutralizes a broad spectrum of β-lactamase enzymes, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC-type β-lactamases.[3] This guide delves into their mechanisms of action, comparative in vitro activity against key pathogens, and the experimental protocols used for their evaluation.

Mechanisms of Action

This compound: This carbapenem antibiotic readily penetrates bacterial cells and inhibits peptidoglycan synthesis, a vital component of the cell wall.[4][5] It achieves this by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[2][5] this compound exhibits stability in the presence of most serine β-lactamases, but its efficacy can be compromised by metallo-β-lactamases (MBLs).[1]

Ceftazidime/avibactam: This combination agent employs a dual strategy. Ceftazidime, like other β-lactam antibiotics, disrupts bacterial cell wall synthesis by binding to PBPs.[6][7] Avibactam is a non-β-lactam β-lactamase inhibitor that covalently binds to and inactivates a wide range of β-lactamases, including Ambler class A (like KPC and ESBLs), class C (AmpC), and some class D enzymes.[8] This protects ceftazidime from degradation, restoring its activity against many resistant strains.[3] Avibactam is not effective against MBLs (Ambler class B).[3]

cluster_this compound This compound Action cluster_cza Ceftazidime/Avibactam Action This compound This compound PBP_M Penicillin-Binding Proteins (PBPs) This compound->PBP_M Binds to CellWall_M Cell Wall Synthesis Inhibition PBP_M->CellWall_M Inhibits Lysis_M Bacterial Cell Lysis CellWall_M->Lysis_M Leads to Ceftazidime Ceftazidime PBP_C Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP_C Binds to Avibactam Avibactam BetaLactamase β-Lactamase (e.g., KPC, AmpC) Avibactam->BetaLactamase Inhibits CellWall_C Cell Wall Synthesis Inhibition PBP_C->CellWall_C Inhibits Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Leads to BetaLactamase->Ceftazidime Degrades

Figure 1: Comparative Mechanisms of Action.

In Vitro Activity: A Comparative Analysis

The in vitro efficacy of this compound and Ceftazidime/avibactam has been extensively evaluated against a variety of Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference(s)
K. pneumoniae (KPC-producing)This compound>16>16-[9]
K. pneumoniae (KPC-producing)Ceftazidime/avibactam1498[2]
Enterobacterales (Carbapenemase-producing)This compound---[9]
Enterobacterales (Carbapenemase-producing)Ceftazidime/avibactam0.5284.2[10]
Table 2: In Vitro Activity against Pseudomonas aeruginosa
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference(s)
P. aeruginosa (this compound-resistant)This compound>8>80[1][6]
P. aeruginosa (this compound-resistant)Ceftazidime/avibactam83279.2[1][6]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: Broth Microdilution for MIC determination and Time-Kill Assays for evaluating bactericidal activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of this compound and Ceftazidime/avibactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., K. pneumoniae, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The prepared microdilution plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of This compound and Ceftazidime/avibactam C Inoculate microdilution plates A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Read plates to determine MIC D->E

Figure 2: Broth Microdilution Experimental Workflow.
Time-Kill Assay

This assay provides insights into the pharmacodynamics of an antibiotic by measuring the rate of bacterial killing over time.

  • Preparation: Test tubes containing CAMHB with the antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: A standardized bacterial suspension is added to each tube to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. A growth control tube without any antibiotic is also included.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Both this compound and Ceftazidime/avibactam are potent agents against Gram-negative bacteria. This compound remains a reliable option for many susceptible pathogens. However, the emergence of carbapenem-resistant Enterobacterales (CRE), often driven by KPC enzymes, has limited its utility in certain clinical scenarios. Ceftazidime/avibactam demonstrates superior in vitro activity against many of these resistant strains due to the protective effect of avibactam.[2][9] The choice between these agents in a clinical or research setting should be guided by the specific pathogen, its resistance mechanisms, and local susceptibility patterns. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel antimicrobial agents.

References

Evaluating the post-antibiotic effect of Meropenem versus comparators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Meropenem's Post-Antibiotic Effect with Key Comparators

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth following limited exposure to an antimicrobial agent. This persistent effect is a significant consideration in optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This guide provides a comprehensive evaluation of the PAE of this compound, a broad-spectrum carbapenem antibiotic, in comparison to other commonly used antibiotics, supported by experimental data and detailed methodologies.

Data Presentation: this compound vs. Comparator Antibiotics

The following tables summarize the in vitro post-antibiotic effect of this compound and its comparators against key Gram-positive and Gram-negative bacteria. The PAE is expressed in hours and was typically determined following a 1.5 to 2-hour exposure to the antibiotic at a concentration of four times the minimum inhibitory concentration (MIC).

Table 1: Post-Antibiotic Effect (PAE) against Pseudomonas aeruginosa

AntibioticPAE Duration (hours)Reference
This compound0.8 - 2.0[1][2]
Imipenem1.2 - 2.5[1][2]

Table 2: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

AntibioticPAE Duration (hours)Reference
This compound0.7 - 1.7[1][2]
Imipenem1.7 - 1.8[1][2]

Table 3: Post-Antibiotic Effect (PAE) against Enterobacteriaceae

AntibioticBacterial StrainPAE Duration (hours)Reference
This compoundEscherichia coli ATCC 259220.8[1][2]
This compoundProvidencia stuartii1.2[1][2]
ImipenemFour Enterobacteriaceae strainsNo PAE observed[1][2]

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. Below are detailed methodologies for two common in vitro assays used to measure PAE.

Viable Count Method

This traditional method directly measures the number of viable bacteria over time.

a. Preparation of Bacterial Inoculum:

  • Streak the test organism onto a suitable agar plate and incubate overnight at 35-37°C.

  • Inoculate a single colony into a tube of cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubate the broth culture at 35-37°C in a shaking incubator until it reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3 to 0.5).

  • Dilute the bacterial suspension in pre-warmed CAMHB to achieve a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

b. Antibiotic Exposure:

  • Divide the bacterial suspension into two sets of tubes: a test group and a control group.

  • Add the antibiotic to the test group at a concentration of 4x MIC. The control group receives no antibiotic.

  • Incubate both groups at 35-37°C for a predetermined exposure time (e.g., 1.5 or 2 hours).

c. Removal of Antibiotic:

  • To remove the antibiotic, dilute the test culture 1:1000 in pre-warmed CAMHB. This dilution effectively reduces the antibiotic concentration to a sub-inhibitory level.

  • Perform the same dilution on the control culture.

d. Monitoring Bacterial Regrowth:

  • At time zero (immediately after dilution) and at regular intervals (e.g., every hour for up to 8 hours), collect aliquots from both the test and control cultures.

  • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto appropriate agar plates and incubate overnight at 35-37°C.

  • Count the colonies on the plates to determine the CFU/mL at each time point.

e. Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C Where:

  • T is the time required for the count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

  • C is the time required for the count in the control culture to increase by 1 log10 CFU/mL above the initial count after dilution.

Bioluminescence Assay (ATP Measurement)

This rapid method assesses bacterial viability by measuring intracellular adenosine triphosphate (ATP), an indicator of metabolic activity.

a. Preparation of Bacterial Inoculum and Antibiotic Exposure: Follow the same steps (a and b) as described for the Viable Count Method.

b. Removal of Antibiotic: Follow the same step (c) as described for the Viable Count Method.

c. ATP Measurement:

  • At time zero and at regular intervals, take samples from both the test and control cultures.

  • Add a bacterial cell lysing agent to the samples to release intracellular ATP.

  • Add a luciferin-luciferase reagent to the lysed samples. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measure the light emission using a luminometer. The amount of light is directly proportional to the ATP concentration.

d. Calculation of PAE: The PAE is determined by comparing the time it takes for the ATP levels (and thus bacterial viability) in the test culture to begin to rise compared to the control culture.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts related to the evaluation of the post-antibiotic effect.

PAE_Workflow cluster_prep Bacterial Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_monitoring Regrowth Monitoring cluster_analysis Data Analysis start Start culture Overnight Culture start->culture log_phase Logarithmic Growth Phase culture->log_phase inoculum Standardized Inoculum (~10^6 CFU/mL) log_phase->inoculum exposure Incubate with Antibiotic (e.g., 4x MIC for 2h) inoculum->exposure control Incubate without Antibiotic (Control) inoculum->control dilution Dilute 1:1000 exposure->dilution control->dilution sampling Hourly Sampling dilution->sampling viable_count Viable Count sampling->viable_count bioluminescence Bioluminescence (ATP) sampling->bioluminescence calculation Calculate PAE (T - C) viable_count->calculation bioluminescence->calculation

Caption: Experimental workflow for determining the in vitro post-antibiotic effect.

Signaling_Pathway cluster_antibiotic Antibiotic Action cluster_bacterial_cell Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits cell_lysis Cell Lysis cell_wall->cell_lysis Leads to growth_suppression Suppressed Bacterial Growth (Post-Antibiotic Effect) cell_wall->growth_suppression Results in

Caption: Simplified signaling pathway of this compound's mechanism of action leading to PAE.

References

A Comparative Guide to a Novel Stability-Indicating HPLC Method for Meropenem Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection of Meropenem against a conventional HPLC-UV method. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, with a focus on accuracy, sensitivity, and the ability to distinguish the active pharmaceutical ingredient from its degradation products.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the new stability-indicating HPLC method and a traditional HPLC-UV method for this compound analysis.

ParameterNew Stability-Indicating HPLC MethodConventional HPLC-UV Method
Linearity Range 8-18 µg/ml[1]50-250 µg/ml[2]
Correlation Coefficient (r²) 0.9998[1]0.9996[2]
Accuracy (% Recovery) 99.73-100.04%[1]99.75%-100.02%[2]
Precision (%RSD) < 2.0%[2]< 2.0%[2]
Limit of Detection (LOD) 0.2599 µg/ml[1]Not explicitly stated
Limit of Quantification (LOQ) 0.7877 µg/ml[1]Not explicitly stated
Specificity Stability-indicating[3]Not explicitly stability-indicating

Experimental Protocols

New Stability-Indicating HPLC Method

This method is designed for the simultaneous determination of this compound and Sulbactam sodium in a combined pharmaceutical dosage form.[1]

1. Sample Preparation:

  • Accurately weigh a quantity of powder for injection equivalent to 50mg of the combined drug and transfer to a 50ml volumetric flask.

  • Add approximately 30 ml of the mobile phase and place in an ultrasonic bath for 20 minutes at room temperature.

  • Make up the volume to the mark with the mobile phase and filter through a nylon filter paper.

  • Further dilute an aliquot of the filtrate to achieve a final concentration of 14 µg/ml of this compound and 7 µg/ml of Sulbactam.[1]

2. Chromatographic Conditions:

  • Instrument: Isocratic RP-HPLC system.

  • Column: HyperSil C18 column.

  • Mobile Phase: A mixture of water with 0.2% triethylamine and Acetonitrile (80:20 v/v), with the pH adjusted to 6.0 using Ortho-phosphoric acid.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection: UV detection at 225 nm.[1]

  • Column Temperature: Ambient.[1]

Conventional HPLC-UV Method

This method is intended for the estimation of this compound and Tazobactam in pure drug and pharmaceutical formulations.[2]

1. Sample Preparation:

  • Accurately weigh and transfer 10 mg of each drug (this compound and Tazobactam) into a 100 ml calibrated flask.

  • Dissolve in 75 ml of the mobile phase and shake for 10 minutes.

  • Make up the final volume to 100 ml with the mobile phase.

  • Prepare different working solutions by appropriate dilutions from this stock solution.

  • Sonicate the final solution and filter through a 0.45-µm Millipore filter.[2]

2. Chromatographic Conditions:

  • Instrument: RP-HPLC system.

  • Column: Inertsil C-18 (250 mm x 4.6 mm, 20 µL).[2]

  • Mobile Phase: A mixture of Buffer: Acetonitrile: Water (75: 15: 10).[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection: UV detection at 230 nm.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the new stability-indicating HPLC method for this compound detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Powder (equiv. 50mg drug) dissolve Dissolve in 30ml Mobile Phase weigh->dissolve sonicate Ultrasonicate (20 mins) dissolve->sonicate makeup Make up to 50ml with Mobile Phase sonicate->makeup filter Filter (Nylon filter) makeup->filter dilute Dilute to Final Concentration filter->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow of the new stability-indicating HPLC method.

References

Navigating the Challenge of Meropenem Resistance: A Comparative Analysis of Bacterial Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms of meropenem resistance is critical in the fight against antibiotic-resistant bacteria. This guide provides a comparative analysis of the key strategies bacteria employ to evade this last-resort carbapenem antibiotic, supported by quantitative data and detailed experimental protocols.

This compound, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in treating severe bacterial infections. However, its efficacy is increasingly threatened by the emergence and spread of resistance. Bacteria have evolved sophisticated defense mechanisms, primarily centered around three strategies: enzymatic degradation of the antibiotic, reduction of intracellular drug concentration through efflux pumps, and modification of the drug's target. This guide delves into a comparative analysis of these mechanisms, offering insights into their prevalence, impact on resistance levels, and the experimental approaches used to identify and characterize them.

Key Mechanisms of this compound Resistance at a Glance

Resistance MechanismPrimary Mode of ActionKey Genes/Proteins InvolvedImpact on this compound Efficacy
Enzymatic Degradation Hydrolysis of the β-lactam ring, inactivating the antibiotic.Carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48)High-level resistance, often leading to complete clinical failure.
Efflux Pump Overexpression Active transport of this compound out of the bacterial cell.MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY-OprM (in P. aeruginosa)Contributes to reduced susceptibility and can lead to high-level resistance, often in combination with other mechanisms.[1][2]
Porin Loss/Modification Decreased permeability of the outer membrane, restricting this compound entry.OprD porin (in P. aeruginosa)Primarily leads to intermediate susceptibility or resistance to imipenem, but contributes to this compound resistance, especially when combined with other mechanisms.[1][3]
Target Site Modification Alterations in penicillin-binding proteins (PBPs) that reduce their affinity for this compound.PBP2, PBP3Generally contributes to lower-level resistance and is often a secondary mechanism.[2][4]

In-Depth Comparison of Resistance Mechanisms

Enzymatic Degradation: The Most Potent Threat

The production of carbapenemases, enzymes that hydrolyze the β-lactam ring of carbapenems, is the most significant mechanism of this compound resistance.[5][6] These enzymes are broadly classified into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B). MBLs, such as NDM, VIM, and IMP, are particularly concerning due to their broad substrate spectrum, which includes all β-lactams except monobactams, and the lack of clinically available inhibitors.[2][3]

Quantitative Impact: The presence of carbapenemase genes often correlates with high-level resistance to this compound, with Minimum Inhibitory Concentrations (MICs) frequently exceeding ≥16 µg/mL.[5] For instance, a study on Pseudomonas aeruginosa clinical isolates found that high-level resistance (≥64mg/mL) to this compound was observed in 96.5% of isolates carrying carbapenemase genes.[2]

dot

Enzymatic_Degradation cluster_periplasm Periplasmic Space This compound This compound Carbapenemase Carbapenemase (e.g., NDM, KPC) This compound->Carbapenemase Enters Periplasm Inactive_this compound Inactive this compound Carbapenemase->Inactive_this compound Hydrolyzes β-lactam ring

Mechanism of enzymatic degradation of this compound.
Efflux Pump Overexpression: Actively Expelling the Threat

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[5] In Gram-negative bacteria like Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM and MexXY-OprM, plays a crucial role in this compound resistance.[2][7] Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its target, the penicillin-binding proteins (PBPs).[8]

Quantitative Impact: Efflux pump overexpression is a significant contributor to this compound resistance, often working in concert with other mechanisms like porin loss.[1][9] Studies have shown that the overexpression of efflux pumps was identified in 60% of this compound-resistant P. aeruginosa isolates.[1] The addition of an efflux pump inhibitor (EPI) can significantly reduce the MIC of this compound in resistant strains, confirming the role of these pumps. For example, the use of the EPI PAβN has been shown to markedly decrease the level of this compound resistance.[9]

dot

Efflux_Pump_Overexpression cluster_outside Bacterial Exterior cluster_membrane Cell Membranes cluster_inside Cytoplasm Meropenem_out This compound Meropenem_in This compound Meropenem_out->Meropenem_in Enters Cell Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Efflux_Pump->Meropenem_out Expels Drug Meropenem_in->Efflux_Pump Pump Substrate PBP Penicillin-Binding Proteins (PBPs) Meropenem_in->PBP Target Binding (Inhibited)

Overexpression of efflux pumps leading to this compound expulsion.
Porin Loss/Modification: Barring Entry

The outer membrane of Gram-negative bacteria acts as a selective barrier, with porins facilitating the entry of hydrophilic molecules like this compound. In P. aeruginosa, the OprD porin is the primary channel for carbapenem uptake.[3] Downregulation or mutations leading to the loss or inactivation of OprD significantly reduce the influx of this compound into the periplasmic space, thereby contributing to resistance.[1][2]

Quantitative Impact: While OprD loss is a major mechanism of resistance to imipenem, its effect on this compound is often more moderate and contributes to resistance in conjunction with other mechanisms like AmpC hyperproduction or efflux pump overexpression.[1][3] In this compound-resistant isolates, the loss of OprD is frequently observed alongside the overexpression of efflux pumps.[1]

dot

Porin_Loss cluster_wildtype Wild-Type Bacterium cluster_mutant Resistant Bacterium Meropenem_wt This compound OprD_wt Functional OprD Porin Meropenem_wt->OprD_wt Enters Periplasm_wt Periplasm OprD_wt->Periplasm_wt Meropenem_mut This compound OprD_mut Non-functional/Absent OprD Porin Meropenem_mut->OprD_mut Entry Blocked Periplasm_mut Periplasm Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_expression Gene Expression Analysis MIC MIC Determination (Broth Microdilution/E-test) Carbapenemase_Test Carbapenemase Assay (MHT/CIM/Carba NP) MIC->Carbapenemase_Test If MIC is high PCR PCR for Resistance Genes WGS Whole Genome Sequencing PCR->WGS For comprehensive analysis qRT_PCR qRT-PCR for Efflux Pump & Porin Gene Expression Isolate Clinical Isolate Isolate->MIC Isolate->PCR Isolate->qRT_PCR To quantify expression

References

Meropenem Combination Therapy vs. Monotherapy: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms (MDROs) presents a critical challenge in clinical practice, necessitating innovative therapeutic strategies. Combination antibiotic therapy has emerged as a promising approach to overcome resistance, enhance bactericidal activity, and broaden the antimicrobial spectrum. This guide provides an objective in vitro comparison of meropenem combination therapy versus this compound monotherapy, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of this compound Monotherapy and Combination Therapy

The following tables summarize the in vitro efficacy of this compound alone and in combination with other antibiotics against common Gram-negative pathogens. The data, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are derived from various in vitro studies. A lower MIC indicates greater antibiotic susceptibility.

Table 1: In Vitro Activity against Acinetobacter baumannii
Antibiotic(s)This compound MIC (µg/mL) - MonotherapyThis compound MIC (µg/mL) - Combination TherapyFold Reduction in this compound MICOther Antibiotic MIC (µg/mL) - MonotherapyOther Antibiotic MIC (µg/mL) - Combination TherapyReference(s)
This compound + Sulbactam84288[1]
This compound + Sulbactam>16-->16-[2][3]
This compound + Colistin≥128--≤0.5-[4]
This compound + Colistin64-256--0.5-2-[5]
This compound + Colistin≥8 to ≥64Median 2-fold reduction-4 to 256-[6]
This compound + Polymyxin B16 to >128--4 to 16-[7]

Note: Some studies report a range of MICs across different isolates.

Table 2: In Vitro Activity against Klebsiella pneumoniae
Antibiotic(s)This compound MIC (µg/mL) - MonotherapyThis compound MIC (µg/mL) - Combination TherapyFold Reduction in this compound MICOther Antibiotic MIC (µg/mL) - MonotherapyOther Antibiotic MIC (µg/mL) - Combination TherapyReference(s)
This compound + Colistin4-256->22-32-[1][7]
This compound + Amikacin4-256--1-16384-[7]
This compound + Amoxicillin/clavulanate4-256--64/32-4096/2048-[8]

Note: Some studies report a range of MICs across different isolates.

Table 3: In Vitro Activity against Pseudomonas aeruginosa
Antibiotic(s)This compound MIC (µg/mL) - MonotherapyThis compound MIC (µg/mL) - Combination TherapyFold Reduction in this compound MICOther Antibiotic MIC (µg/mL) - MonotherapyOther Antibiotic MIC (µg/mL) - Combination TherapyReference(s)
This compound + Doripenem64--32-64-[5]
This compound + Ertapenem64-->256-[5]
This compound + Amikacin0.5/16----[9][10]

Note: Some studies report a range of MICs across different isolates.

Experimental Protocols

Detailed methodologies for the key in vitro synergy testing experiments are provided below. These protocols are essential for the accurate assessment of antibiotic combinations.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Plate Setup: One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Include wells with each antibiotic alone to determine their individual MICs.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Interpretation: After incubation, determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[2]

cluster_setup Plate Setup cluster_procedure Procedure cluster_analysis Data Analysis Drug A Dilution Drug A Dilution Drug B Dilution Drug B Dilution Drug A (x-axis) Drug A (x-axis) Drug B (y-axis) Drug B (y-axis) Prepare Antibiotic Solutions Prepare Antibiotic Solutions Inoculum Preparation Inoculum Preparation Prepare Antibiotic Solutions->Inoculum Preparation Incubation Incubation Inoculum Preparation->Incubation Read MICs Read MICs Incubation->Read MICs Calculate FIC A Calculate FIC A Read MICs->Calculate FIC A Calculate FIC B Calculate FIC B Read MICs->Calculate FIC B Calculate FICI Calculate FICI Calculate FIC A->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results Calculate FIC B->Calculate FICI

Caption: Workflow of the Checkerboard Assay for synergy testing.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

  • Preparation of Test Tubes: Prepare tubes containing CAMHB with the desired concentrations of each antibiotic alone and in combination. Include a growth control tube without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust it to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each test tube.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. After incubation, count the number of viable colonies (CFU/mL).

  • Data Interpretation: Plot the log10 CFU/mL versus time for each antibiotic and combination.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Prepare Cultures Prepare Cultures Inoculate Tubes Inoculate Tubes Prepare Cultures->Inoculate Tubes Incubate & Sample at Time Points Incubate & Sample at Time Points Inoculate Tubes->Incubate & Sample at Time Points Prepare Antibiotic Solutions Prepare Antibiotic Solutions Prepare Antibiotic Solutions->Inoculate Tubes Serial Dilution & Plating Serial Dilution & Plating Incubate & Sample at Time Points->Serial Dilution & Plating Count Colonies (CFU/mL) Count Colonies (CFU/mL) Serial Dilution & Plating->Count Colonies (CFU/mL) Plot Time-Kill Curves Plot Time-Kill Curves Count Colonies (CFU/mL)->Plot Time-Kill Curves Interpret Synergy & Bactericidal Activity Interpret Synergy & Bactericidal Activity Plot Time-Kill Curves->Interpret Synergy & Bactericidal Activity

Caption: Workflow of the Time-Kill Assay for synergy testing.

Mechanisms of Synergy

Understanding the underlying mechanisms of synergy is crucial for the rational design of combination therapies.

This compound and Colistin Synergy

The synergistic effect of this compound and colistin is primarily attributed to the outer membrane permeabilizing action of colistin.

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Porin Porin Channel LPS->Porin Increased Permeability PBP Penicillin-Binding Protein (PBP) Porin->PBP This compound reaches target Colistin Colistin Colistin->LPS Disrupts Outer Membrane Integrity This compound This compound This compound->Porin Increased Entry CellLysis Cell Lysis PBP->CellLysis

Caption: this compound-Colistin synergy mechanism.

Colistin, a polymyxin antibiotic, displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This disruption increases the permeability of the outer membrane, facilitating the entry of this compound to its target, the penicillin-binding proteins (PBPs), leading to enhanced bactericidal activity.

This compound and Sulbactam Synergy

The synergy between this compound and sulbactam is thought to involve their complementary binding to different penicillin-binding proteins (PBPs).

cluster_cellwall Bacterial Peptidoglycan Synthesis PBP1 PBP1 CellWallSynthesis Cell Wall Synthesis PBP1->CellWallSynthesis PBP2 PBP2 PBP2->CellWallSynthesis PBP3 PBP3 PBP3->CellWallSynthesis This compound This compound This compound->PBP2 High Affinity Binding This compound->PBP3 Binding Sulbactam Sulbactam Sulbactam->PBP1 High Affinity Binding CellLysis Cell Lysis CellWallSynthesis->CellLysis Inhibition

Caption: this compound-Sulbactam synergy mechanism at PBPs.

This compound has a high affinity for PBP2 and PBP3, which are crucial for cell elongation and septation, respectively. Sulbactam, in addition to its β-lactamase inhibitory activity, has intrinsic bactericidal activity against Acinetobacter baumannii due to its high affinity for PBP1, which is involved in peptidoglycan polymerization.[11] The simultaneous binding of both agents to their respective PBP targets leads to a more comprehensive inhibition of cell wall synthesis and enhanced bacterial killing.

References

The Potent Partnership: Assessing the Synergistic Activity of Meropenem and Bacteriophages

Author: BenchChem Technical Support Team. Date: November 2025

A promising strategy to combat the growing threat of antibiotic resistance, the combination of the carbapenem antibiotic Meropenem with bacteriophages is demonstrating significant synergistic activity against multidrug-resistant bacteria. This guide provides a comparative analysis of their combined efficacy, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

The rise of carbapenem-resistant bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa, poses a critical challenge to global health. Phage-antibiotic combination therapy has emerged as a novel and effective approach to resensitize these resistant strains and enhance antibacterial effects.[1][2] Studies consistently show that the synergy between this compound and specific bacteriophages can lead to superior bacterial clearance, biofilm eradication, and improved survival rates in preclinical models compared to monotherapy.[3][4]

Comparative Efficacy: A Quantitative Overview

The synergistic effect of this compound and bacteriophage combination therapy has been quantified across various experimental models. The data presented below summarizes key findings from recent studies, highlighting the enhanced antibacterial and anti-biofilm activity of this combination.

Bacterial StrainModelTreatmentKey FindingsReference
Carbapenem-resistant Acinetobacter baumannii (CRAB)In vitro (Time-kill assay)Phage pB23 + this compound≥2-log10-CFU/mL reduction compared to the most effective single agent after 6 hours.[3][3]
Carbapenem-resistant Acinetobacter baumanniiIn vitro (Biofilm assay)Phage pB23 + this compound (1x MIC)Effective prevention of biofilm formation and removal of existing biofilms.[1][3][1][3]
Carbapenem-resistant Acinetobacter baumanniiZebrafish infection modelPhage pB23 + this compound (4 µg/mL)100% survival rate compared to 83.33% (phage alone) and 50% (this compound alone).[3][3]
Multidrug-resistant Pseudomonas aeruginosaMurine pneumonia modelPhage cocktail + this compound (sub-efficacious dose)>50% survival benefit and significant reduction in bacterial burden in lungs and spleen.[4][5][4][5]
Pseudomonas aeruginosa PAO1In vitro (Dormant cultures)Phage Paride + this compoundSynergistic eradication of deep dormant bacterial cultures.[2][2]
Pseudomonas aeruginosaMurine tissue cage modelPhage Paride + this compoundSignificant reduction in bacterial loads in an implant infection model.[2][2]

Deciphering the Synergy: Proposed Mechanisms

The enhanced efficacy of this compound-phage combination therapy is attributed to several potential mechanisms. One proposed mechanism is that sub-lethal concentrations of this compound, which targets cell wall synthesis, can induce stress on the bacteria, leading to filamentation or morphological changes. These changes may expose more phage receptors on the bacterial surface, thereby increasing the efficiency of phage adsorption and subsequent lysis.[6][7] Furthermore, the antibiotic can inhibit the proliferation of phage-resistant bacterial variants that may emerge, while the phages effectively eliminate the antibiotic-tolerant persister cells within biofilms.[2] This multi-pronged attack overcomes key bacterial defense mechanisms.

SynergyMechanism cluster_bacterium Bacterium Bacterium Bacterial Cell Receptor Phage Receptor Bacterium->Receptor Increased Expression PBP Penicillin-Binding Proteins (PBPs) Lysis Bacterial Lysis Receptor->Lysis Leads to PBP->Bacterium Cell Wall Synthesis This compound This compound This compound->PBP Inhibits Phage Bacteriophage Phage->Receptor Adsorption experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatment Arms cluster_incubation Incubation & Sampling cluster_analysis Analysis start Bacterial Culture (Log Phase) dilution Standardize to ~10^6 CFU/mL start->dilution control Control (Bacteria only) dilution->control This compound This compound Alone dilution->this compound phage Phage Alone dilution->phage combo This compound + Phage Combination dilution->combo incubation Incubate at 37°C control->incubation This compound->incubation phage->incubation combo->incubation sampling Sample at 0, 2, 4, 8, 24h incubation->sampling plating Serial Dilution & Plating sampling->plating counting Count CFU/mL plating->counting plotting Plot Time-Kill Curve counting->plotting

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the proper disposal of meropenem, a broad-spectrum carbapenem antibiotic, is a critical component of laboratory safety and environmental stewardship. Adherence to established procedures is essential to mitigate the risks of environmental contamination and the development of antimicrobial resistance.[1][2] This guide provides a comprehensive overview of the necessary steps and considerations for the safe and compliant disposal of this compound.

Immediate Safety and Logistical Information

Unused or expired this compound, particularly in its concentrated powder or stock solution form, is considered chemical waste and must be handled accordingly.[3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the release of active pharmaceutical ingredients into waterways, contributing to the rise of antibiotic-resistant bacteria.[1][2][4]

Key Principles for this compound Disposal:

  • Do Not Sewer: Never dispose of this compound powder or solutions down the sink or toilet.[3][5] Wastewater treatment plants are often not equipped to fully remove such compounds, leading to environmental contamination.[4]

  • Segregate Waste: this compound waste should be segregated from general laboratory trash and biohazardous waste at the point of generation.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[6] They can provide guidance on hazardous waste determination and the proper disposal vendors.[6][7]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][8][9]

Procedural Guidance for this compound Disposal

The following step-by-step process outlines the proper procedures for disposing of this compound in a laboratory setting.

Step 1: Waste Identification and Classification

The initial and most critical step is to determine if the this compound waste is classified as hazardous.

  • Unused this compound: Pure, unused this compound powder or concentrated stock solutions should be treated as hazardous chemical waste.[3]

  • Contaminated Materials: Items such as personal protective equipment (PPE), spill cleanup materials, and empty vials that have come into direct contact with this compound should also be disposed of as hazardous waste.

  • Used Culture Media: Culture media containing this compound should be considered chemical waste. While autoclaving can inactivate some antibiotics, it is not always effective for all types and should not be relied upon as the sole method of disposal for antibiotic-containing media unless explicitly approved by your institution's EHS.[3]

Step 2: Proper Collection and Storage

  • Designated Waste Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

  • Storage: Store the sealed waste container in a designated, secure area away from general lab traffic until it is collected by a licensed hazardous waste disposal company.

Step 3: Disposal through a Licensed Vendor

  • Arranging Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have contracts with licensed vendors who are qualified to handle and transport pharmaceutical waste.[6][7]

  • Incineration: The standard and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5][10] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

  • Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed and retained as required by regulations. This creates a "cradle-to-grave" record of the waste's journey.[11]

Data Presentation

While specific quantitative data for this compound disposal is not typically presented in a comparative table format, the following table summarizes the key procedural steps and their rationale.

Procedural Step Action Required Rationale
1. Waste Assessment Determine if the this compound waste is hazardous (unused product, contaminated materials).To ensure the waste enters the correct disposal stream and complies with regulations.
2. Waste Segregation Separate this compound waste from regular trash and biohazardous waste.To prevent cross-contamination and ensure proper handling of each waste type.
3. Containerization Use a designated, sealed, and clearly labeled hazardous waste container.To safely contain the waste, prevent spills, and clearly communicate the contents.
4. EHS Consultation Contact your institution's Environmental Health and Safety department.To receive specific guidance, ensure compliance with institutional policies, and arrange for proper disposal.
5. Licensed Vendor Disposal Transfer the waste to a licensed hazardous waste management company.To ensure the waste is transported and disposed of in accordance with all legal and safety standards.
6. Final Disposal Method Incineration at a permitted facility.To effectively destroy the active pharmaceutical ingredient and prevent environmental contamination.
7. Record Keeping Complete and retain all disposal documentation (e.g., waste manifest).To maintain a record of compliance with regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Meropenem_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Institutional Procedures cluster_2 Waste Management & Disposal A Generation of this compound Waste (Unused Product, Contaminated Items) B Segregate as Chemical Waste A->B C Collect in Labeled Hazardous Waste Container B->C D Consult Institutional EHS for Guidance C->D E Store Securely for Pickup D->E F Licensed Hazardous Waste Vendor Collection E->F G Transportation to Permitted Facility F->G I Documentation & Record Keeping F->I H Incineration G->H

Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Meropenem, a carbapenem antibiotic. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.

This compound is classified as a hazardous substance that can cause skin and eye irritation, respiratory irritation, and may lead to allergic reactions or asthma-like symptoms if inhaled.[1][2][3] Individuals with a known sensitivity to beta-lactam antibiotics, such as penicillins and cephalosporins, may be at a higher risk of hypersensitivity reactions.[4][5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves such as Nitrile or Latex are recommended.[4][6] Gloves must be inspected for integrity before each use.[6][7]To prevent skin contact, which can cause irritation and potential allergic reactions.[1][2][3]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] Chemical splash goggles are also appropriate.[3]To protect against serious eye irritation from dust or splashes.[1][2]
Respiratory Protection Generally not required in well-ventilated areas.[4][6] If dust or aerosols are generated, use a NIOSH-approved air-purifying respirator with a HEPA (N95 or equivalent) filter.[6] For major spills or unknown concentrations, a powered air-purifying respirator (PAPR) or supplied-air respirator may be necessary.[2][6]To prevent inhalation, which can cause respiratory irritation and sensitization, leading to allergy or asthma symptoms.[1][2][3][4]
Body Protection A lab coat is standard. For bulk processing or situations with a high risk of splashing, impervious or fire/flame-resistant clothing should be worn.[4][7]To protect the skin from accidental contact and contamination of personal clothing.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for the safe handling of this compound powder in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][7] For procedures likely to generate dust, such as weighing or reconstituting the powder, use a chemical fume hood or a ventilated balance enclosure.[3][8]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.[6][7]

  • Gather Materials: Assemble all required equipment (spatulas, weigh boats, containers, solvents) within the designated handling area to minimize movement and potential for contamination.

2. Handling and Use:

  • Donning PPE: Put on all required PPE as specified in the table above before handling the compound.

  • Minimize Dust: Handle the powder carefully to minimize dust generation.[4][8] Use techniques like gentle scooping rather than pouring from a height.

  • Weighing: Conduct weighing operations within a fume hood or ventilated enclosure to capture any airborne particles.

  • Reconstitution: When dissolving the powder, add the solvent slowly to the solid to prevent splashing and aerosolization.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[4][7][8] Do not breathe in dust or aerosols.[3][4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.[4][6][7]

3. Storage:

  • Container: Keep the this compound container tightly closed when not in use.[2][7][9]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[6][7] Follow the specific storage temperature recommendations on the product label, which is often 20°-25°C (68°-77°F) for the dry powder.[6][9]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, should be collected in a clearly labeled, sealed waste container.[4][9]

  • Disposal Method: Do not dispose of this compound down the drain.[6][7] Waste must be handled by a licensed professional waste disposal service, typically through controlled incineration or other approved chemical destruction methods.[7][9]

  • Regulations: All disposal must be in accordance with applicable local, state, and federal regulations.[3][4][6][9]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is required to contain the hazard.

  • Evacuate: Alert others in the area and evacuate all non-essential personnel from the immediate vicinity.[4][7]

  • Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.[3][4]

  • Contain: For powdered spills, gently cover with a damp cloth or use a vacuum cleaner equipped with a HEPA filter to avoid generating dust.[4] For liquid spills, use an inert absorbent material.[5][6]

  • Clean: Collect all spilled material and cleanup debris into a suitable, labeled container for hazardous waste disposal.[3][4][9] Clean the spill area thoroughly with soap and water.[5][6]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely managing this compound in the laboratory.

Meropenem_Handling_Workflow start Start: Prepare for Handling prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep_ppe prep_workspace 2. Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling 3. Handle this compound (Weighing, Reconstituting) Minimize Dust Generation prep_workspace->handling storage 4. Secure Storage (Tightly Closed Container, Cool, Dry Place) handling->storage spill Emergency: Spill Occurs handling->spill Potential Event cleanup 5. Clean Workspace storage->cleanup decontaminate_ppe 6. Doff & Dispose of PPE (Gloves, etc.) cleanup->decontaminate_ppe wash_hands 7. Wash Hands Thoroughly decontaminate_ppe->wash_hands disposal_main Waste Disposal decontaminate_ppe->disposal_main end_op End of Operation wash_hands->end_op spill_protocol Execute Spill Protocol: - Evacuate - Don PPE - Contain & Clean - Dispose of Waste spill->spill_protocol spill_protocol->cleanup spill_protocol->disposal_main disposal_protocol Follow Disposal Plan: - Collect in Sealed Container - Use Licensed Disposal Service - Adhere to Regulations disposal_main->disposal_protocol

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meropenem
Reactant of Route 2
Meropenem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.